1,2,3,4-Tetrahydronaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWXQJXEFPUFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Record name | TETRAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
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| Record name | 1,2,3,4-TETRAHYDRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID1026118 | |
| Record name | Tetralin | |
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Molecular Weight |
132.20 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes., Liquid, Light-colored liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Naphthalene, 1,2,3,4-tetrahydro- | |
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| Record name | 1,2,3,4-Tetrahydronaphthalene | |
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Boiling Point |
406 °F at 760 mmHg (USCG, 1999), 207.6 °C @ 760 MM HG, 207.6 °C | |
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Flash Point |
176 °F (USCG, 1999), 82 °C, 171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP), 160 °F (71 °C) (CLOSED CUP), 176 °C (Closed cup); 190 °F (Open cup), 77 °C o.c. | |
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Solubility |
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER., SOL IN ANILINE, SOL IN ETHER, Solubility in water: very poor | |
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Density |
0.974 at 68 °F (liquid (USCG, 1999) - Less dense than water; will float, 0.9702 G/ML @ 20 °C/4 °C, MOISTURE CONTENT NONE; RESIDUE ON EVAPORATION NONE; BULK DENSITY 8 LB/GAL, Relative density (water = 1): 0.9702 | |
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Vapor Density |
4.6 (AIR= 1), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
1.03 mmHg (USCG, 1999), 0.36 [mmHg], 0.368 mm Hg at 25 °C, from experimentally derived coefficients, Vapor pressure, kPa at 25 °C: 0.05 | |
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Impurities |
DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES. | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
119-64-2, 68412-24-8 | |
| Record name | TETRAHYDRONAPHTHALENE | |
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Melting Point |
-23.1 °F (USCG, 1999), -35.8 °C | |
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Foundational & Exploratory
1,2,3,4-Tetrahydronaphthalene chemical properties and structure
An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene: Properties, Synthesis, and Applications for Scientific Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (also known as Tetralin), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.
Molecular Structure and Foundational Chemical Properties
This compound is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure is derived from naphthalene where one of the two aromatic rings is fully saturated, resulting in a molecule that fuses a benzene ring with a cyclohexane ring. This unique amalgamation of an aromatic and an alicyclic moiety imparts a distinct set of chemical properties, combining aromatic character with the stability of a saturated system.[2]
The molecule's geometry and electron distribution are key to its utility. The benzylic C-H bonds on the saturated ring are moderated in strength, which is a direct consequence of their proximity to the aromatic ring. This structural feature is fundamental to its most significant chemical property: its ability to act as a hydrogen-donor solvent.[1]
Visualizing the Core Structure
A clear representation of the molecule is essential for understanding its reactivity.
References
1,2,3,4-Tetrahydronaphthalene synthesis via naphthalene hydrogenation
An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene via Naphthalene Hydrogenation
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound (Tetralin) through the selective catalytic hydrogenation of naphthalene. Tetralin is a critical intermediate and a high-performance hydrogen-donor solvent, particularly valuable in drug development, specialty chemicals, and advanced energy applications.[1] This document delves into the core thermodynamic and mechanistic principles governing the reaction, offers a detailed analysis of prevalent catalytic systems, and explores the optimization of process parameters. By synthesizing field-proven insights with fundamental scientific principles, this guide serves as an authoritative resource for researchers and chemical engineers aiming to control and optimize this pivotal transformation. Included are detailed experimental protocols and analytical methodologies to provide a self-validating framework for laboratory and pilot-scale operations.
The Strategic Importance of Selective Naphthalene Hydrogenation
Naphthalene, a readily available polycyclic aromatic hydrocarbon (PAH), serves as the primary feedstock for producing hydrogenated derivatives. The partial hydrogenation to this compound (Tetralin) is of particular industrial significance. Unlike its fully saturated counterpart, decahydronaphthalene (decalin), Tetralin retains one aromatic ring, making it an exceptional hydrogen-donor solvent used in processes like coal liquefaction and heavy oil upgrading.[2] The challenge, and the focus of this guide, lies in maximizing the selectivity towards Tetralin, as over-hydrogenation to decalin is a competing and often thermodynamically favored reaction.[3] Mastering this selectivity is key to the economic viability and efficiency of the process.
Mechanistic and Thermodynamic Landscape
The hydrogenation of naphthalene is a sequential reaction, and understanding its energetic and kinetic profile is fundamental to controlling the product distribution.
The Hydrogenation Reaction Pathway
The conversion proceeds in two principal steps: the hydrogenation of one aromatic ring to form Tetralin, followed by the hydrogenation of the second ring to yield decalin.[4][5]
C₁₀H₈ (Naphthalene) + 2H₂ → C₁₀H₁₂ (Tetralin) (k₁) C₁₀H₁₂ (Tetralin) + 3H₂ → C₁₀H₁₈ (Decalin) (k₂)
The process involves intermediates such as dihydronaphthalene (dialin) and octahydronaphthalene (octalin), though they are rarely encountered in significant concentrations under typical process conditions.[3][4] The final decalin product exists as two geometric isomers, cis- and trans-decalin, the ratio of which is highly dependent on the catalyst and reaction conditions.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Darzens synthesis of 1,2,3,4-Tetrahydronaphthalene derivatives
An In-Depth Technical Guide to the Darzens Synthesis of 1,2,3,4-Tetrahydronaphthalene Derivatives
Executive Summary
The this compound (tetralin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its prevalence drives the need for efficient and stereocontrolled synthetic methodologies. The Darzens reaction, or glycidic ester condensation, discovered by Auguste Georges Darzens in 1904, represents a powerful and convergent strategy for the synthesis of α,β-epoxy esters from carbonyl compounds.[4][5] This guide provides a comprehensive technical overview of the application of the Darzens synthesis to α-tetralones for the preparation of key tetrahydronaphthalene-based spiro-epoxide intermediates. We will explore the reaction mechanism, delve into the nuances of stereochemical control, present detailed experimental protocols, and discuss the causality behind critical process parameters, offering field-proven insights for researchers in organic synthesis and drug development.
Introduction: The Convergence of a Privileged Scaffold and a Classic Reaction
The tetrahydronaphthalene motif is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and non-steroidal glucocorticoid receptor modulation.[1] The rigid, partially saturated bicyclic system provides a well-defined three-dimensional structure for interaction with biological targets. Consequently, synthetic access to functionalized tetralin derivatives is of paramount importance.
The Darzens reaction offers a direct route to α,β-epoxy esters (glycidic esters) by condensing a ketone or aldehyde with an α-haloester in the presence of a base.[6] This reaction is particularly valuable as it constructs a C-C bond and an epoxide ring in a single, convergent operation.[7] When applied to 1-tetralone and its derivatives, the reaction yields spirocyclic glycidic esters, which are versatile intermediates that can be further elaborated into a variety of complex molecules. Subsequent hydrolysis and decarboxylation of the glycidic ester can trigger a rearrangement to furnish aldehydes or ketones, effectively serving as a homologation method.[7][8]
Core Principles: The Darzens Reaction Mechanism
The Darzens condensation proceeds through a well-established three-step mechanism: (1) enolate formation, (2) nucleophilic addition to the carbonyl, and (3) intramolecular nucleophilic substitution.[4][6][9] Understanding this pathway is critical to controlling the reaction's outcome.
Step 1: Enolate Formation A sufficiently strong base deprotonates the α-carbon of the haloester.[10] The resulting carbanion is stabilized by the adjacent ester group, forming a resonance-stabilized enolate.[4][6] The choice of base is crucial; to prevent side reactions like acyl exchange, an alkoxide corresponding to the ester is often employed (e.g., sodium ethoxide for an ethyl ester).[6]
Step 2: Nucleophilic Attack The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-tetralone.[9] This step is analogous to an aldol addition and forms a new carbon-carbon bond, creating a tetrahedral halohydrin intermediate.[4][8]
Step 3: Intramolecular SN2 Cyclization The newly formed alkoxide anion in the halohydrin intermediate performs an intramolecular SN2 attack on the carbon bearing the halogen.[4][9] This displaces the halide ion and closes the three-membered epoxide ring, yielding the final α,β-epoxy ester product.[10]
Stereochemical Considerations
The stereochemistry of the final epoxide is a critical aspect of the Darzens reaction. The nucleophilic attack on the tetralone creates two new stereocenters, allowing for the formation of two diastereomers (often designated as cis and trans relative to the ester and the tetralin ring).[4]
The diastereomeric ratio is determined by a complex interplay of factors:
-
Kinetic vs. Thermodynamic Control: The initial aldol-type addition is potentially reversible. If the subsequent SN2 ring closure is fast compared to the retro-aldol reaction, the product ratio is determined by the kinetics of the initial attack (kinetic control).[4] If the halohydrin intermediate can epimerize via a retro-aldol/aldol sequence before ring closure, the more stable diastereomer will predominate (thermodynamic control).[4][11] In reactions involving ketones, the cyclization is often faster than the reverse reaction, leading to kinetic control.[11]
-
Enolate Geometry: The geometry of the enolate (Z vs. E) can influence the facial selectivity of the attack on the carbonyl. For many systems, the Z-enolate is thermodynamically favored.[11]
-
Steric Hindrance: The approach of the enolate to the carbonyl carbon of the tetralone is influenced by the steric bulk of both reactants. Substituents on the tetralone ring can direct the incoming nucleophile to the less hindered face.
Achieving high diastereoselectivity, and especially enantioselectivity, remains a challenge but can be addressed through the use of chiral auxiliaries on the ester or by employing chiral phase-transfer catalysts.[8][11]
Experimental Protocol: Synthesis of Ethyl 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene-1-spiro-2'-oxirane-3'-carboxylate
This section provides a representative, self-validating protocol for the Darzens condensation of 1-tetralone with ethyl chloroacetate.
Materials and Reagents
-
1-Tetralone
-
Ethyl chloroacetate
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Base Preparation (if using Na/EtOH): If preparing sodium ethoxide in situ, add absolute ethanol to the flask, followed by the portion-wise addition of sodium metal. Allow the reaction to proceed until all sodium has dissolved. Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Charge the flask with a solution of 1-tetralone (1.0 eq.) in the anhydrous solvent. To the dropping funnel, add a solution of ethyl chloroacetate (1.2 eq.) in the same solvent.
-
Enolate Formation & Condensation: Add the ethyl chloroacetate solution dropwise to the stirred solution of sodium ethoxide and 1-tetralone at 0 °C over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. Maintaining a low temperature favors the kinetic product and improves selectivity.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford the pure glycidic ester.
Data Presentation: Impact of Reaction Conditions
The choice of base, solvent, and temperature significantly influences the yield and diastereoselectivity of the Darzens reaction. The following table summarizes typical outcomes for the condensation with substituted cyclic ketones, which serve as a useful analogue for the tetralone system.[11][12]
| Entry | Carbonyl Substrate | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 4-t-Butylcyclohexanone | LiHMDS | THF | -78 to 0 | 75 | 72:28[11] |
| 2 | Cyclohexanone | NaH | THF | -15 to RT | 82 | 55:45 |
| 3 | 1-Tetralone | P1-t-Bu (Phosphazene) | MeCN | 25 | ~95* | 60:40[12] |
| 4 | 1-Tetralone | NaOEt | EtOH/Ether | 0 to RT | 70-80 | ~50:50 |
*Note: Data for Entry 3 is extrapolated from reactions with aromatic aldehydes using highly efficient phosphazene bases, suggesting a promising avenue for tetralone systems.[12] Entries 2 and 4 are representative literature values.
These data illustrate that stronger, non-nucleophilic bases like LiHMDS can improve diastereoselectivity.[11] The development of modern catalysts, such as phosphazene bases, allows the reaction to proceed under milder conditions with potentially higher yields.[12]
Conclusion and Future Outlook
The Darzens synthesis is a classic yet highly relevant transformation for constructing tetrahydronaphthalene-based spiro-epoxides. Its operational simplicity and convergent nature make it an attractive method for generating molecular complexity. By carefully selecting the base, solvent, and temperature, chemists can control the reaction's efficiency and, to a degree, its stereochemical outcome. The resulting glycidic esters are valuable synthons, poised for further conversion into a diverse array of biologically active molecules. Future research will likely focus on developing more sophisticated catalytic systems to achieve high enantioselectivity, further expanding the utility of this powerful reaction in the synthesis of chiral drugs and complex natural products.
References
-
Darzens reaction - Wikipedia. Wikipedia. [Link]
-
Darzens Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Darzens Glycidic Ester Synthesis - Unacademy. Unacademy. [Link]
-
Asymmetric nucleophilic epoxidation - Wikipedia. Wikipedia. [Link]
-
Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - NIH. National Institutes of Health. [Link]
-
Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed. PubMed. [Link]
-
STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. HETEROCYCLES, Vol. 55, No. 1, 2001. [Link]
-
Can You Figure Out the Mechanism of the Darzens Reaction? - YouTube. YouTube. [Link]
-
The Darzens Reaction: Mechanism Monday #37! - YouTube. YouTube. [Link]
-
Darzens reaction - L.S.College, Muzaffarpur. L.S. College, Muzaffarpur. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC - PubMed Central. PubMed Central. [Link]
-
The Darzens Glycidic Ester Condensation - ResearchGate. ResearchGate. [Link]
-
Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC - NIH. National Institutes of Health. [Link]
-
Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC. PubMed Central. [Link]
Sources
- 1. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Darzens Glycidic Ester Synthesis [unacademy.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydronaphthalene: Boiling Point and Density
This guide provides a comprehensive overview of two critical physical properties of 1,2,3,4-Tetrahydronaphthalene (also known as Tetralin): its boiling point and density. For researchers, scientists, and professionals in drug development, a precise understanding of these fundamental characteristics is paramount for its application as a solvent, in chemical synthesis, and in various analytical methodologies. This document delves into the established values for these properties, the methodologies for their accurate determination, and the underlying scientific principles that govern them.
Introduction to this compound
This compound, a partially hydrogenated derivative of naphthalene, is a colorless liquid with a mild, characteristic odor. Its unique bicyclic structure, featuring a fused benzene and cyclohexane ring, imparts a valuable combination of aromatic character and alicyclic properties. This duality makes it an excellent solvent for a wide range of nonpolar substances, including fats, resins, and oils, and a versatile intermediate in organic synthesis.[1][2] The physical properties of boiling point and density are fundamental to its handling, purification, and application in various experimental and industrial settings.
Core Physical Properties: A Quantitative Overview
The boiling point and density of this compound have been extensively studied and are well-documented in chemical literature. The following table summarizes the key quantitative data for these properties.
| Physical Property | Value | Conditions |
| Boiling Point | 207 °C (lit.) | At 760 mmHg (standard atmospheric pressure) |
| 207.6°C | At 760 mmHg | |
| 206 to 208 °C | ||
| Density | 0.973 g/mL | At 25 °C (lit.) |
| 0.9702 g/mL | Water = 1 | |
| ~0.97 g/cm³ | At 20 °C |
Note: "lit." refers to values commonly cited in scientific literature.[1][3][4]
The consistency of these values across various authoritative sources underscores their reliability. The boiling point is a critical parameter for distillation-based purification and for applications requiring a high-boiling solvent. Density is essential for mass-to-volume conversions, solution preparation, and fluid dynamics calculations.
Experimental Determination of Physical Properties
The accurate determination of boiling point and density requires meticulous experimental technique and the use of a purified substance. The following sections detail the methodologies for these measurements, grounded in established laboratory practices.
Prerequisite: Purification of this compound
Before any physical property measurement, ensuring the purity of the this compound sample is of utmost importance. Impurities can significantly alter boiling point and density. A standard purification protocol involves the following steps:
-
Acid Washing: The commercial-grade Tetralin is washed with successive portions of concentrated sulfuric acid until the acid layer remains colorless. This step removes aromatic impurities and other oxidizable substances.
-
Neutralization: The organic layer is then washed with a 10% aqueous sodium carbonate solution to neutralize any residual acid.
-
Water Wash: Subsequent washing with distilled water removes any remaining inorganic salts.
-
Drying: The washed Tetralin is dried over an anhydrous drying agent, such as calcium sulfate or sodium sulfate, to remove dissolved water.
-
Fractional Distillation: The dried liquid is then subjected to fractional distillation under reduced pressure. This is a critical step to separate the Tetralin from any remaining impurities with different boiling points. Collection of the fraction boiling at the established temperature ensures a high-purity sample.[1]
Methodology for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle
-
Boiling chips
Procedure:
-
A sample of purified this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature at which the thermometer reading stabilizes while the liquid is actively boiling and condensate is forming on the thermometer bulb.
Causality: At the boiling point, the molecules in the liquid phase have sufficient kinetic energy to overcome the intermolecular forces holding them together and transition into the gaseous phase. The stable temperature reading during boiling represents the equilibrium temperature between the liquid and vapor phases at the given atmospheric pressure.
Methodology for Density Determination
Density is defined as the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with purified this compound.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. This step is crucial as density is temperature-dependent.
-
The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed.
-
The mass of the filled pycnometer is then accurately measured.
-
The density is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the liquid, and then dividing this mass by the known volume of the pycnometer.
Causality: The use of a pycnometer and a constant temperature bath ensures that both the volume and the temperature of the liquid are precisely controlled, leading to an accurate and reproducible density measurement.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental determination of the boiling point and density of this compound.
Caption: Workflow for the purification and determination of boiling point and density of this compound.
Conclusion
The boiling point and density of this compound are fundamental physical constants that are critical for its effective use in research and industry. The well-established values of approximately 207°C for the boiling point and 0.97 g/mL for the density provide a solid foundation for its application. Adherence to rigorous purification and experimental protocols is essential for obtaining accurate and reliable measurements of these properties. This guide provides the necessary theoretical and practical framework for scientists and researchers to confidently work with this versatile compound.
References
-
Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). Retrieved from [Link].
-
Inchem.org. (2021). ICSC 1527 - this compound. Retrieved from [Link].
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link].
-
OECD SIDS. (2004). This compound. Retrieved from [Link].
-
PubChem. (n.d.). Tetralin. Retrieved from [Link].
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link].
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link].
Sources
1,2,3,4-Tetrahydronaphthalene (Tetralin): A Comprehensive Technical Guide to its Function as a Hydrogen-Donor Solvent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin, stands as a cornerstone in high-temperature chemical processes requiring in-situ hydrogen transfer. Its unique molecular architecture, featuring a fused aromatic and saturated ring system, makes it an exceptionally efficient hydrogen-donor solvent. This guide provides a detailed exploration of the fundamental principles governing Tetralin's reactivity, its mechanism of action in stabilizing reactive intermediates, and its practical application in critical industrial processes such as coal liquefaction and heavy oil upgrading. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established research to provide a comprehensive resource for professionals in chemistry and materials science.
Introduction: The Concept of Hydrogen Donation
In many thermal cracking processes, large, complex organic molecules are broken down into smaller, more valuable products. This fragmentation, however, generates highly reactive free radicals. Without a stabilizing agent, these radicals readily recombine or polymerize, leading to the formation of undesirable heavy tars, coke, and char, which reduces process efficiency and fouls equipment.
A hydrogen-donor solvent mitigates this issue by providing a ready source of hydrogen atoms that "cap" or "quench" these free radicals. This terminates the polymerization chain reactions and stabilizes the desired smaller molecules.[1][2][3][4] this compound (C₁₀H₁₂) is a preeminent example of such a solvent, valued for its high hydrogen-donating capacity and the stability of its dehydrogenated form, naphthalene.[1][5]
Molecular Structure and Reactivity: The Key to Functionality
Tetralin's efficacy stems directly from its chemical structure: a naphthalene molecule where one of the two aromatic rings has been saturated.[6] This creates a bicyclic system with one benzene ring and one cyclohexane ring.
The critical feature is the presence of hydrogen atoms on the carbon atoms adjacent to the aromatic ring (benzylic positions). These benzylic C-H bonds are significantly weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting radical. This moderated bond strength allows for the facile abstraction of hydrogen atoms by free radicals in the reaction medium.[7][8]
Upon donating four hydrogen atoms, Tetralin is converted into naphthalene, a thermodynamically stable aromatic compound.[8][9] This favorable conversion is a primary driving force for the hydrogen donation process. The production of Tetralin is achieved through the catalytic hydrogenation of naphthalene, a reversible process that is central to its industrial utility, as the spent solvent (naphthalene) can be regenerated.[2][7][8]
The Core Mechanism: A Dual-Action System
Tetralin's role is not merely passive hydrogen release; it is an active participant in the reaction mechanism, performing two critical functions:
-
Hydrogen Transfer: At elevated temperatures, substrates like coal or heavy oil undergo thermolysis, breaking C-C bonds and forming radical fragments (R•). Tetralin intervenes by donating a hydrogen atom (H•) to these fragments, stabilizing them into more desirable, lower-molecular-weight products (R-H).[3][4][8]
-
Radical Stabilization: This hydrogen transfer process is crucial for preventing retrogressive reactions. By quenching the radical fragments, Tetralin effectively halts polymerization and condensation pathways that lead to coke and char formation.[1][2][5] The solvent essentially acts as a trap for reactive intermediates.
The overall transformation can be visualized as follows:
Field Applications & Proven Insights
Direct Coal Liquefaction
Direct coal liquefaction (DCL) is a process that converts solid coal into liquid fuels. Tetralin is an exemplary solvent for this application.[1] At typical DCL temperatures of 380°C to 420°C, the complex macromolecular structure of coal breaks down.[1][5][10] Tetralin not only dissolves and disperses the coal particles but also actively donates hydrogen to the resulting radical fragments, increasing the yield of liquid oil and preventing the formation of solid residue.[1][5]
Field-proven research shows a clear temperature dependence on Tetralin's behavior. At lower temperatures (~380°C), it may function more as a hydrogen-shuttler, transferring active hydrogen without significant self-dehydrogenation.[1][5][10] However, at higher temperatures (~420°C), it undergoes substantial dehydrogenation to provide the necessary hydrogen for the reaction.[1][5][10]
Heavy Oil and Bitumen Upgrading
Heavy oils and bitumen are characterized by high viscosity and density due to their large, complex hydrocarbon molecules. Thermal cracking is used to break these molecules into lighter, more valuable fractions. As with coal, this process generates free radicals that can lead to coke formation. The use of Tetralin as a hydrogen donor during visbreaking or hydrocracking significantly improves the process by:
-
Reducing Viscosity and Increasing API Gravity: By stabilizing smaller hydrocarbon chains, the overall viscosity of the oil is reduced, and its API gravity is increased.[3][8]
-
Minimizing Coke Formation: Quenching free radicals is the primary mechanism for inhibiting coke deposition on reactor walls and catalysts.[3][4][11]
Biomass Liquefaction
A growing area of research is the conversion of biomass into biofuels. Tetralin has shown promise in this field, where it serves multiple roles as a slurry medium, a heat transfer agent, and a hydrogen donor to stabilize the depolymerized fragments of cellulose, hemicellulose, and lignin.[2]
Experimental Protocol: Lab-Scale Coal Liquefaction
To ensure trustworthiness, a protocol must be a self-validating system where the rationale for each step is clear. The following is a representative methodology for evaluating Tetralin's performance in a laboratory setting, derived from established practices.[1][5]
Workflow Diagram
Step-by-Step Methodology
-
Reactant Preparation: Weigh 2.0 g of dried, crushed coal (e.g., Wucaiwan coal), 4.0 g of Tetralin, and the specified amount of catalyst (e.g., 3 wt% Fe₂O₃ based on coal mass).[1][5] Causality: Precise mass measurements are critical for calculating conversion rates and product yields.
-
Autoclave Loading: Transfer the prepared mixture into a high-pressure batch autoclave (e.g., 300 mL). Causality: An autoclave is required to safely contain the high pressures and temperatures of the reaction.
-
System Purge: Seal the autoclave and purge several times with an inert gas like nitrogen to remove atmospheric oxygen. Causality: Removing oxygen prevents unwanted side oxidation reactions and ensures a controlled reaction atmosphere.
-
Pressurization: Pressurize the autoclave with hydrogen to an initial pressure of 5 MPa at room temperature.[1][5] Causality: The initial H₂ atmosphere aids in the overall hydrogenation process and helps facilitate the potential in-situ regeneration of Tetralin from its dehydrogenated product, naphthalene.
-
Heating and Reaction: Begin stirring and heat the autoclave to the target reaction temperature (e.g., 380°C or 420°C). Maintain the temperature for the desired reaction time (e.g., 60 minutes).[1][5]
-
Rapid Quenching: After the reaction time has elapsed, rapidly cool the autoclave to room temperature using a water bath. Causality: Rapid quenching is essential to halt the chemical reactions, providing an accurate snapshot of the product distribution at the specified time.
-
Product Collection and Analysis: Collect the gas product for analysis (e.g., by Gas Chromatography). Open the autoclave and separate the liquid and solid products for further analysis, such as GC-MS for the liquid phase to determine the conversion of Tetralin and the product distribution.[1][10]
Quantitative Data Presentation
The effectiveness of Tetralin is quantifiable by its transformation rate. The data below, synthesized from studies on Wucaiwan coal, illustrates the impact of temperature on the conversion of Tetralin during the DCL process.[1][5][10]
| Reaction Condition | Temperature (°C) | Tetralin Transformation Rate (%) | Primary Transformation Product |
| Pure Tetralin + H₂ | 380 | 34.72 | (Acts as H-transfer agent) |
| Pure Tetralin + H₂ | 420 | 52.74 | Naphthalene, Methyl Indan |
| Tetralin + Coal + H₂ | 380 | 69.76 | Naphthalene |
| Tetralin + Coal + H₂ | 420 | 83.86 | Naphthalene |
Insight: The presence of coal significantly increases the transformation rate of Tetralin, highlighting its active role in donating hydrogen to the coal-derived free radicals.[1][10]
Conclusion
This compound is more than a mere solvent; it is a highly effective reagent that plays a crucial, dual role in high-temperature processing of complex organic materials. Its ability to readily donate hydrogen atoms serves to stabilize reactive intermediates, thereby preventing the formation of undesirable byproducts like coke and char. This function is critical to the economic and operational viability of processes such as direct coal liquefaction and heavy oil upgrading. The capacity for its dehydrogenated product, naphthalene, to be catalytically regenerated back to Tetralin further cements its status as an indispensable component in the pursuit of cleaner energy and more efficient chemical conversions. Understanding the fundamental mechanisms detailed in this guide is paramount for any researcher or engineer working to optimize these vital industrial processes.
References
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). Frontiers in Chemistry. [Link]
-
Tetralin. (n.d.). Wikipedia. [Link]
-
Tetralin – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
TETRALIN. (n.d.). Ataman Kimya. [Link]
-
Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process. (2019). ResearchGate. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). PubMed. [Link]
-
New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (2020). MDPI. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (2019). PMC - NIH. [Link]
-
Effect of tetralin, decalin and naphthalene as hydrogen donors in the upgrading of heavy oils. (2012). ResearchGate. [Link]
-
Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. (2012). ResearchGate. [Link]
-
Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls. (2020). MDPI. [Link]
-
This compound. (n.d.). Ataman Kimya. [Link]
-
Tetralin. (n.d.). PubChem - NIH. [Link]
-
Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. (2021). NIH. [Link]
Sources
- 1. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetralin - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydronaphthalene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Molecular Blueprint of 1,2,3,4-Tetrahydronaphthalene
This compound, commonly known as Tetralin, is a bicyclic hydrocarbon featuring a benzene ring fused to a cyclohexane ring.[1] This unique structural amalgamation, derived from the partial hydrogenation of naphthalene, imparts a blend of aromatic character and alicyclic properties. With the chemical formula C₁₀H₁₂, it serves as a crucial intermediate in chemical synthesis, a hydrogen-donor solvent in petroleum refining and coal liquefaction, and a solvent for various industrial applications, including for fats, oils, and waxes.[2]
Given its wide-ranging applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques provide the necessary tools to probe the molecular structure of Tetralin, offering a detailed "fingerprint" based on the interactions of the molecule with electromagnetic radiation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of structural chemistry and analytical science. The discussion is tailored for researchers and professionals who require a robust understanding of the causality behind the spectroscopic data and the methodologies to acquire it.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. In this compound, the symmetry of the molecule simplifies the spectrum, yet provides rich information regarding the distinct aliphatic and aromatic regions.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of Tetralin is characterized by three main signals corresponding to the three distinct types of protons:
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are located on the benzene ring. Due to the ortho-fused nature of the rings, they exhibit a complex multiplet pattern, typically appearing in the downfield region (around 7.1 ppm). The signal appears as an AA'BB' system, which often simplifies to a multiplet.[3]
-
Benzylic Protons (H-1, H-4): These aliphatic protons are adjacent to the aromatic ring. Their proximity to the electron-withdrawing benzene ring deshields them relative to other aliphatic protons, causing their signal to appear as a triplet around 2.7-2.8 ppm.[3]
-
Aliphatic Protons (H-2, H-3): These protons are on the saturated part of the cyclohexane ring and are furthest from the aromatic influence. They are the most shielded protons and appear as a multiplet in the upfield region, typically around 1.8 ppm.[3]
The integration of these signals will show a 4:4:4 proton ratio, corresponding to the aromatic, benzylic, and aliphatic protons, respectively.
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| H-5, H-6, H-7, H-8 | ~7.07 | Multiplet |
| H-1, H-4 | ~2.77 | Triplet |
| H-2, H-3 | ~1.80 | Multiplet |
| Data acquired in CDCl₃ at 298K.[3] |
Molecular Structure with Proton Assignments
Caption: Molecular structure of this compound with proton classifications.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. Due to the molecule's symmetry, the ¹³C NMR spectrum of Tetralin is expected to show five distinct signals for its ten carbon atoms.
Interpretation of the ¹³C NMR Spectrum
The signals in the ¹³C NMR spectrum can be assigned as follows:
-
Aromatic Quaternary Carbons (C-4a, C-8a): These two carbons are part of both the aromatic and aliphatic rings and do not have any attached protons. They appear as a single signal in the downfield aromatic region, around 137 ppm.[3]
-
Aromatic Methine Carbons (C-5, C-8 and C-6, C-7): The four CH carbons of the benzene ring give rise to two distinct signals due to symmetry, typically found between 125 and 130 ppm.[3][4]
-
Benzylic Carbons (C-1, C-4): These two CH₂ carbons are attached to the aromatic ring and appear as a single signal around 29-30 ppm.[3][4]
-
Aliphatic Carbons (C-2, C-3): These two CH₂ carbons in the middle of the saturated ring are chemically equivalent and produce a single signal in the most upfield region, around 23 ppm.[3][4]
¹³C NMR Data Summary
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-4a, C-8a | ~137.3 |
| C-5, C-8 | ~129.3 |
| C-6, C-7 | ~125.6 |
| C-1, C-4 | ~29.6 |
| C-2, C-3 | ~23.4 |
| Data acquired in CDCl₃ at 298K.[3] |
Experimental Protocol: Acquiring NMR Spectra
The following outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation: Accurately weigh 10-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[5]
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.[5]
-
Data Acquisition (¹³C NMR): A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H splitting, yielding a single peak for each unique carbon.[5] A sufficient number of scans (e.g., 128 to 1024) is necessary to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds between scans.[5]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. Phase and baseline corrections are applied to obtain a clean, interpretable spectrum.[5]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of Tetralin displays characteristic absorption bands corresponding to its aromatic and saturated hydrocarbon components.
Interpretation of the IR Spectrum
Key vibrational frequencies observed in the IR spectrum of Tetralin include:
-
C-H Stretching (Aromatic): A sharp band appearing just above 3000 cm⁻¹ is indicative of the C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (typically in the 2800-3000 cm⁻¹ range) are due to the C-H stretching vibrations of the CH₂ groups in the saturated ring.[6]
-
C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[6]
-
C-H Bending (Aliphatic): A distinct band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.
-
C-H Out-of-Plane Bending (Aromatic): Strong bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For the ortho-disubstituted pattern in Tetralin, a strong band is expected around 740 cm⁻¹.
IR Data Summary
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3020 - 3070 | Medium |
| Aliphatic C-H Stretch | ~2830 - 2930 | Strong |
| Aromatic C=C Stretch | ~1480, ~1580 | Medium-Weak |
| Aliphatic C-H Bend | ~1450 | Medium |
| Aromatic C-H Out-of-Plane Bend | ~740 | Strong |
| Data obtained from FT-IR analysis.[6][7] |
Workflow for IR Spectrum Acquisition
Caption: Standard workflow for acquiring a liquid sample FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound shows several key features:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 132 corresponds to the molecular weight of Tetralin (C₁₀H₁₂).[8] The presence of this peak is a direct confirmation of the compound's molecular formula.
-
Base Peak: The most intense peak in the spectrum (the base peak) often appears at m/z = 104. This corresponds to the loss of an ethylene molecule (C₂H₄, 28 Da) via a retro-Diels-Alder reaction from the saturated ring. This is a characteristic fragmentation pathway for Tetralin and its derivatives.
-
Other Fragments: Another significant peak is observed at m/z = 91, which is characteristic of the tropylium ion (C₇H₇⁺), a common fragment in compounds containing a benzyl group.
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Proposed Fragment |
| 132 | High | [C₁₀H₁₂]⁺ (Molecular Ion) |
| 104 | 100% (Base Peak) | [M - C₂H₄]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| Data obtained from Electron Ionization (EI) Mass Spectrometry.[8] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or hexane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates Tetralin from any impurities based on boiling point and polarity differences.[9]
-
Ionization: As Tetralin elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that is plotted as relative intensity versus m/z.
Integrated Spectroscopic Analysis: A Holistic Approach
While each spectroscopic technique provides valuable pieces of the structural puzzle, their combined interpretation provides irrefutable evidence for the structure of this compound.
Caption: Logical workflow for confirming molecular structure using integrated spectroscopic data.
Safety and Handling
This compound is a combustible liquid and may be fatal if swallowed and enters airways. It is also known to cause skin and serious eye irritation.[10] Suspected of causing cancer. Therefore, handling should be performed in a well-ventilated area, away from ignition sources, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] Always consult the Safety Data Sheet (SDS) before use.[11][12]
References
- Ing. Petr Švec - PENTA s.r.o. (2023). This compound - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
- Benchchem. Comparative Analysis of 13C NMR Chemical Shifts: this compound-1,2-oxide and Related Derivatives.
- Santa Cruz Biotechnology. This compound - Material Safety Data Sheet.
- Ramasamy, R. and Prabhakaran, V. Vibrational Spectroscopic Studies of Tetralin. International Research Publication House.
- ChemicalBook. This compound - Safety Data Sheet.
- ChemicalBook. This compound(119-64-2) 1H NMR spectrum.
- ChemicalBook. This compound(119-64-2) 13C NMR spectrum.
- GHS. SDS for this compound.
- NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro- IR Spectrum.
- Ataman Kimya. This compound.
- PubChem, National Institutes of Health. Tetralin | C10H12 | CID 8404.
- Ataman Kimya. TETRALIN.
- Biological Magnetic Resonance Bank (BMRB). bmse000530 this compound.
- NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro- Mass Spectrum.
- Manasa Life Sciences. Tetralin.
Sources
- 1. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. bmse000530 this compound at BMRB [bmrb.io]
- 4. This compound(119-64-2) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. irphouse.com [irphouse.com]
- 7. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. Tetralin | Manasa Life Sciences [manasalifesciences.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Hydrogen Donation from 1,2,3,4-Tetrahydronaphthalene
Foreword: Beyond a Solvent, A Molecular Hydrogen Reservoir
To the dedicated researcher, scientist, and drug development professional, 1,2,3,4-tetrahydronaphthalene, or Tetralin, often appears as a high-boiling point solvent or a simple starting material. However, this perception belies its true utility as a potent and versatile hydrogen-donor. In applications ranging from the upgrading of heavy crude oil to the intricate steps of fine chemical synthesis, Tetralin functions as a controlled reservoir of hydrogen atoms, delivered with precision under specific thermal and catalytic conditions.[1]
This guide deviates from a conventional review. It is structured to provide a deep, mechanistic understanding of how and why Tetralin donates hydrogen. We will explore the causality behind its reactivity, the key reaction pathways, and the experimental variables that allow us to control its function. The protocols and data presented herein are designed not merely as instructions, but as self-validating systems to ensure reproducibility and scientific integrity.
The Core Mechanism: A Tale of Free Radicals
At its heart, the hydrogen-donating capability of Tetralin is a story of free-radical chemistry.[2] In the absence of a potent catalyst, the process is typically initiated by thermal energy, which cleaves weak bonds within a hydrogen-acceptor substrate (e.g., coal, heavy oil, or a functional group in a pharmaceutical intermediate), generating highly reactive free radicals (R•).[3]
The subsequent propagation step is where Tetralin's unique structure becomes critical. The substrate radical (R•) readily abstracts a hydrogen atom from Tetralin to stabilize itself. This process is highly favored due to the moderate strength of the C-H bonds at the "benzylic" positions of Tetralin (carbons 1 and 4), which are adjacent to the aromatic ring.[1] This abstraction generates a stabilized Tetralyl radical and a saturated, more stable product (RH).
The process can be summarized in three key stages:
-
Initiation : A hydrogen acceptor molecule (Substrate-R) undergoes thermal cleavage to form a radical (R•).
-
Propagation : The substrate radical (R•) abstracts a hydrogen atom from Tetralin (C₁₀H₁₂), forming a stabilized product (RH) and a Tetralyl radical (C₁₀H₁₁•).
-
Termination : Radicals combine to form stable, non-reactive products.
Computational studies using Density Functional Theory (DFT) have further refined this model, suggesting the hydrogen donation is a concerted mechanism.[4] The calculations confirm that the α-hydrogens (at positions C1 and C4) are the most easily donated, followed by the δ-hydrogens (also at C1 and C4), and finally the β- and γ-hydrogens (C2 and C3).[4]
The Fate of Tetralin: Competing Reaction Pathways
Once Tetralin has donated a hydrogen atom, the resulting Tetralyl radical is not inert. Its subsequent reactions, along with the parent Tetralin molecule under thermal stress, define the major and minor products observed. The balance between these pathways is exquisitely sensitive to reaction conditions, particularly temperature and pressure.[5]
The primary reaction pathways include:
-
Dehydrogenation : The most common pathway, where Tetralin successively loses hydrogen atoms to form 1,2-dihydronaphthalene and ultimately the highly stable aromatic compound, naphthalene.[5][6] This is the productive pathway for hydrogen donation.
-
Isomerization : A significant competing reaction involves the rearrangement of the Tetralin structure to form 1-methylindan.[2][5]
-
Ring Opening & Cracking : Under more severe conditions, the saturated ring can open to form n-butylbenzene or undergo cracking to produce smaller molecules like benzocyclobutene. These are typically minor pathways.[5][7]
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. witpress.com [witpress.com]
- 4. Theoretical Study on the Mechanism of Hydrogen Donation and Transfer for Hydrogen-Donor Solvents during Direct Coal Liquefaction [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydronaphthalene in Organic Solvents
Introduction: Understanding 1,2,3,4-Tetrahydronaphthalene (Tetralin)
This compound, commonly known as Tetralin, is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Structurally, it consists of a benzene ring fused to a cyclohexane ring. This unique structure, a partially hydrogenated derivative of naphthalene, imparts a valuable combination of aromatic character and alicyclic properties. Tetralin presents as a colorless liquid with a mild, aromatic odor and is utilized across various industries as a high-boiling point solvent, a hydrogen-donor in chemical reactions, and an intermediate in the synthesis of various chemical products.[2] Its efficacy in dissolving a wide array of substances, including resins, waxes, and oils, makes a thorough understanding of its solubility characteristics paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the solubility of Tetralin in organic solvents, delving into the theoretical underpinnings of its dissolution behavior, presenting available solubility data, and offering a practical, step-by-step experimental protocol for determining its solubility in the laboratory.
Theoretical Principles of Solubility
The solubility of one substance in another is governed by the fundamental principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play between the solute and solvent molecules. The overall process of dissolution can be understood through the lens of thermodynamics, specifically the change in Gibbs free energy (ΔG) of the system.
A substance dissolves when the Gibbs free energy of the solution is lower than the sum of the Gibbs free energies of the individual components. The relationship is described by the equation:
ΔG_solution = ΔH_solution - TΔS_solution
Where:
-
ΔG_solution is the Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.
-
ΔH_solution is the enthalpy of solution, representing the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.
-
T is the absolute temperature in Kelvin.
-
ΔS_solution is the entropy of solution, which is the change in randomness or disorder of the system upon mixing.
The interplay between these thermodynamic quantities and the intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) dictates the extent to which Tetralin will dissolve in a given organic solvent.
Solubility Profile of this compound
Tetralin's nonpolar, aromatic nature dictates its solubility behavior. It is readily miscible with a wide range of nonpolar and moderately polar organic solvents. The available solubility data is summarized in the table below. It is important to note that for many common solvents, Tetralin is reported as "miscible," indicating that it dissolves in all proportions at ambient temperatures.
| Solvent Class | Solvent | Solubility | Temperature (°C) | Reference(s) |
| Alcohols | Methanol | 50.6% (w/w) | Not Specified | [3] |
| Ethanol | Miscible | Ambient | [3] | |
| Butanol | Miscible | Ambient | [3] | |
| Ketones | Acetone | Miscible | Ambient | [3] |
| Hydrocarbons | Benzene | Miscible | Ambient | [3] |
| Toluene | Miscible | Ambient | [4] | |
| Petroleum Ether | Miscible | Ambient | [3] | |
| Decalin | Miscible | Ambient | [3] | |
| n-Decane | Vapor-Liquid Equilibrium Data Available | 200.15, 260.15, 300.15 | [4] | |
| n-Hexadecane | Vapor-Liquid Equilibrium Data Available | 200.15, 260.15, 300.15 | [4] | |
| Chlorinated Solvents | Chloroform | Miscible | Ambient | [3] |
| Ethers | Diethyl Ether | Miscible | Ambient | [3] |
| Aromatic Solutes | Naphthalene | 0.6365 (mole fraction) | 33.45 |
Predicting Solubility: The UNIFAC Group Contribution Method
In the absence of extensive experimental data, predictive models such as the Universal Functional Activity Coefficient (UNIFAC) method can be employed to estimate the solubility of Tetralin in various organic solvents. UNIFAC is a group-contribution method that calculates activity coefficients based on the functional groups present in the molecules of a mixture.
The activity coefficient is a key parameter in the thermodynamic description of non-ideal solutions and is directly related to solubility. The UNIFAC model considers the interactions between the different functional groups to predict the overall behavior of the mixture.
To use the UNIFAC model for Tetralin, its structure is broken down into its constituent functional groups. For this compound, the relevant UNIFAC groups would be:
-
ACH (Aromatic Carbon-Hydrogen)
-
AC (Aromatic Carbon)
-
CH₂ (Aliphatic Carbon-Hydrogen₂)
-
CH (Aliphatic Carbon-Hydrogen)
By inputting the group composition of Tetralin and the chosen solvent into appropriate software, researchers can obtain an estimation of the activity coefficients and, subsequently, the predicted solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
For precise solubility data tailored to specific experimental conditions, direct measurement is indispensable. The following protocol outlines the isothermal equilibrium method, a reliable and widely used technique for determining the solubility of a liquid in a solvent.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Temperature-controlled water or oil bath with shaker
-
Calibrated thermometer or thermocouple
-
Analytical balance
-
Glass vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)
-
Syringes and filters (pore size appropriate for the analysis method)
-
Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: a. In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of Tetralin ensures that the solution will be saturated. b. Securely seal the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in the temperature-controlled shaker bath set to the desired temperature. b. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the system reaches thermodynamic equilibrium.
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the phases to separate completely while maintaining the temperature. b. Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed syringe to avoid precipitation upon cooling. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets of Tetralin.
-
Concentration Analysis: a. Accurately determine the mass of the collected filtrate. b. Prepare a series of calibration standards of Tetralin in the chosen solvent at known concentrations. c. Analyze the calibration standards and the saturated solution sample using the selected analytical method (e.g., GC-FID). d. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. e. From the calibration curve, determine the concentration of Tetralin in the saturated solution sample.
-
Data Reporting: a. Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L). b. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While it is known to be miscible with a wide array of common organic solvents, quantitative data, particularly as a function of temperature, remains limited in the public domain. This guide has provided the theoretical framework for understanding its solubility, summarized the available data, and presented a robust experimental protocol to empower researchers to determine precise solubility values for their specific needs. By combining existing knowledge with predictive models and experimental verification, a comprehensive understanding of Tetralin's solubility profile can be achieved, facilitating its optimal use in various scientific and industrial applications.
References
-
Lee, C. H., Dempsey, D. M., Mohamed, R. S., & Holder, G. D. (1992). Vapor-liquid equilibria in the systems of n-decane/tetralin, n-hexadecane/tetralin, n-decane/1-methylnaphthalene, and 1-methylnaphthalene/tetralin. Journal of Chemical & Engineering Data, 37(2), 183–186. [Link]
-
Coon, J. E., Auwaerter, J. E., & McLaughlin, E. (1989). Solid-liquid equilibria of naphthalene + biphenyl, naphthalene + this compound, and biphenyl + this compound. Fluid Phase Equilibria, 44(3), 305–345. [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Scent.vn. (n.d.). Tetralin (CAS 119-64-2): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Jaubert, J.-N., Qian, J.-W., Lasala, S., & Privat, R. (2022). The impressive impact of including enthalpy and heat capacity of mixing data when parameterising equations of state. Application to the development of the E-PPR78 (Enhanced-Predictive-Peng-Robinson-78) model. Fluid Phase Equilibria, 560, 113456. [Link]
-
Lin, H.-M., & Lin, Y.-R. (1990). Vapor-liquid equilibrium for tetralin/toluene mixtures at elevated temperatures and pressures. Journal of Chemical & Engineering Data, 35(1), 40–42. [Link]
-
Scilit. (n.d.). Phase equilibria for tetralin-water and 1-methylnaphthalene-water mixtures at elevated temperatures and pressures. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Enthalpy of mixing. In Wikipedia. [Link]
-
Bentham Science Publishers. (2020). Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. Recent Patents on Engineering, 14(3), 323-332. [Link]
-
Frontiers in Chemistry. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry, 7, 775. [Link]
-
National Center for Biotechnology Information. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry, 7, 775. [Link]
-
Wikipedia. (2023, November 28). Tetralin. In Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetralin: A Deep Dive into Its Solvent Properties and Chemical Intermediate Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Gibbs energy of transfer of TS from water up to the organic solvents at 25.0 °C. Retrieved from [Link]
-
PubChem. (n.d.). SID 500832168 - Tetralin. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gibbs free energy of cavity formation in a diverse set of solvents. Retrieved from [Link]
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vapor-liquid equilibria in the systems of n-decane/tetralin, n-hexadecane/tetralin, n-decan/1-methylnaphthalene, and 1-methylnaphthalene/tetralin (Journal Article) | OSTI.GOV [osti.gov]
The Thermal Stability and Decomposition of 1,2,3,4-Tetrahydronaphthalene: A Technical Guide for Researchers
Foreword: Understanding Tetralin's Dual Nature
1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin, holds a significant position in chemical research and industrial applications, primarily owing to its remarkable properties as a hydrogen-donor solvent.[1] Its ability to readily donate hydrogen atoms makes it an invaluable component in processes such as direct coal liquefaction, where it facilitates the stabilization of radical species generated during the thermal breakdown of complex macromolecules.[2] However, this inherent reactivity also dictates its thermal instability at elevated temperatures, leading to a complex series of decomposition reactions. This guide provides an in-depth exploration of the thermal behavior of Tetralin, offering a comprehensive resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. We will delve into the mechanistic intricacies of its decomposition, the kinetic parameters governing these transformations, and the analytical methodologies required for a thorough investigation.
Thermal Stability Profile of Tetralin
The thermal stability of Tetralin is intrinsically linked to the bond dissociation energies (BDEs) of its constituent chemical bonds. The benzylic C-H bonds at the α-positions of the saturated ring are particularly susceptible to homolytic cleavage due to the resonance stabilization of the resulting tetralyl radical.
Key Thermodynamic Parameters
Understanding the energetic landscape of Tetralin's decomposition begins with an examination of its key thermodynamic parameters. These values provide a quantitative basis for predicting the conditions under which thermal degradation will become significant.
| Parameter | Value | Source(s) |
| Benzylic C-H Bond Dissociation Energy | ~82 - 87 kcal/mol | [3] |
| Global Activation Energy (Pyrolysis) | 59 - 273 kJ/mol (Varies with conditions) | [3][4] |
| Autoignition Temperature | 385 °C (725 °F) | [1] |
The relatively low benzylic C-H bond dissociation energy is a critical factor, as it represents the initial energy barrier for the initiation of free-radical chain reactions that drive the decomposition process. The wide range of reported activation energies for pyrolysis reflects the complexity of the decomposition mechanism and its sensitivity to experimental conditions such as temperature, pressure, and the presence of impurities.[3]
The Free-Radical Mechanism of Thermal Decomposition
At elevated temperatures, typically in the range of 350-500°C, the thermal decomposition of Tetralin proceeds primarily through a free-radical chain reaction mechanism.[3] This can be conceptually broken down into three key stages: initiation, propagation, and termination.
Initiation: The Genesis of Radical Species
The decomposition cascade begins with the formation of initial radical species. This can occur through two primary pathways:
-
Unimolecular Homolysis: The weakest bonds in the Tetralin molecule, the benzylic C-H bonds, can break, yielding a tetralyl radical and a hydrogen atom.
-
Bimolecular Initiation: Interactions between Tetralin molecules or with impurities can also lead to the formation of radicals.
Propagation: The Chain Reaction Unfolds
Once initiated, a series of propagation steps ensues, leading to the formation of the major decomposition products. These reactions involve the interaction of radicals with neutral Tetralin molecules, perpetuating the radical chain. The primary propagation pathways are:
-
Dehydrogenation to Naphthalene: A tetralyl radical can abstract a hydrogen atom from another Tetralin molecule, leading to the formation of dihydronaphthalene. Subsequent dehydrogenation steps ultimately yield the thermodynamically stable aromatic product, naphthalene.[3]
-
Ring Contraction to 1-Methylindane: The tetralyl radical can undergo a rearrangement involving the contraction of the six-membered saturated ring to a five-membered ring, forming a methylindanyl radical. This radical can then abstract a hydrogen atom to produce 1-methylindane.[3]
-
Ring Opening to n-Butylbenzene: The saturated ring of the tetralyl radical can also undergo β-scission, leading to the opening of the ring and the formation of a radical that ultimately rearranges and stabilizes to form n-butylbenzene.[3]
Termination: Extinguishing the Radical Chain
The chain reaction is eventually terminated by the combination or disproportionation of radical species, leading to the formation of stable, non-radical products.
Experimental Investigation of Tetralin Decomposition
A thorough understanding of Tetralin's thermal decomposition requires carefully designed experiments and sophisticated analytical techniques.
Experimental Setup for Pyrolysis Studies
A typical experimental setup for studying the pyrolysis of liquid hydrocarbons like Tetralin involves a high-temperature flow reactor.
Methodology:
-
Sample Introduction: Liquid Tetralin is precisely introduced into the system using a syringe pump.
-
Vaporization and Mixing: The liquid is vaporized and mixed with an inert carrier gas, such as nitrogen or argon.
-
Pyrolysis: The gas mixture flows through a reactor housed in a high-temperature furnace, where thermal decomposition occurs.
-
Product Collection: The reaction products are rapidly cooled in a condenser to separate the liquid and gaseous fractions.
-
Analysis: The collected liquid and gas samples are then analyzed to identify and quantify the decomposition products.
Analytical Techniques for Product Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the complex mixture of products resulting from Tetralin's decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the volatile and semi-volatile organic compounds in the liquid and gas phases. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the unambiguous structural elucidation of the major decomposition products.[6] Chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure of the isolated products.
Product Distribution and Kinetic Analysis
The distribution of decomposition products is highly dependent on the reaction conditions, particularly temperature and pressure.
Influence of Temperature on Product Distribution
| Temperature Range (°C) | Predominant Decomposition Pathway(s) | Major Products | Source(s) |
| 350 - 450 | Ring Contraction | 1-Methylindane | [3] |
| 450 - 550 | Dehydrogenation, Ring Opening | Naphthalene, n-Butylbenzene | [3] |
| > 600 | Increased Cracking | Smaller hydrocarbons, coke | [2] |
At lower temperatures, the ring contraction pathway to form 1-methylindane is often favored. As the temperature increases, the dehydrogenation to naphthalene and ring-opening to n-butylbenzene become more prominent. At very high temperatures, further cracking of the primary products can occur, leading to the formation of smaller hydrocarbons and coke.
Kinetic Parameters
The overall rate of Tetralin decomposition can be described by the Arrhenius equation. As previously noted, the activation energy for the overall process can vary significantly depending on the specific experimental conditions.
Safety Considerations: The Hazard of Peroxide Formation
A critical safety consideration when handling and storing Tetralin is its propensity to form explosive peroxides upon prolonged exposure to air and light.[7][8]
Detection and Prevention of Peroxides
-
Detection: The presence of peroxides can be tested for using commercially available test strips or through chemical methods, such as the iodide test.[9] Visual inspection for crystals or a viscous liquid in the container can also indicate peroxide formation.[8]
-
Prevention: To minimize peroxide formation, Tetralin should be stored in airtight, opaque containers, away from light and heat.[10] The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can also inhibit peroxide formation.[9]
Safe Handling at Elevated Temperatures
Given its combustible nature and the potential for peroxide formation, strict safety protocols must be followed when working with Tetralin at high temperatures.
-
Inert Atmosphere: All high-temperature reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.
-
Ventilation: Experiments should be performed in a well-ventilated fume hood to avoid the inhalation of vapors.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.[11]
Conclusion and Future Outlook
The thermal stability and decomposition of this compound are governed by a complex interplay of thermodynamics, kinetics, and reaction conditions. Its decomposition via a free-radical mechanism yields a characteristic set of products, the distribution of which is highly sensitive to temperature. A thorough understanding of these processes is crucial for its effective and safe use in various research and industrial applications. Future research may focus on the development of more detailed kinetic models that can accurately predict product distributions over a wider range of conditions, as well as the investigation of catalytic methods to control the decomposition pathways and selectively produce desired products.
References
-
Progress toward the Mechanistic Description and Simulation of the Pyrolysis of Tetralin. Energy & Fuels. Available at: [Link]
-
Fuels Combustion Research: Supercritical Fuel Pyrolysis. DTIC. Available at: [Link]
-
Mechanistic Modeling of the Thermal Cracking of Tetralin. ACS Publications. Available at: [Link]
-
Explosive Peroxide Testing and Prevention. Sciencemadness.org. Available at: [Link]
-
Experimental rig for liquid hydrocarbon pyrolysis and sample collection. ResearchGate. Available at: [Link]
-
DOE/ER/13616. OSTI.GOV. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET TETRALIN. oxfordlabchem.com. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. University of Washington. Available at: [Link]
-
Initiation, Propagation, Termination. Master Organic Chemistry. Available at: [Link]
-
GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites... ResearchGate. Available at: [Link]
-
Nomination Background: Tetralin (CASRN: 119-64-2). National Toxicology Program. Available at: [Link]
-
Section 7C: Peroxide Forming Compounds and Reactives. Princeton University Environmental Health and Safety. Available at: [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of California, Santa Cruz. Available at: [Link]
-
Experimental Study of Liquid Hydrocarbons Pyrolysis to Acetylene in H2/Ar Plasma. ResearchGate. Available at: [Link]
-
Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. Available at: [Link]
-
Standard Operating Procedures (SOP) for peroxide forming compounds. University of Waterloo. Available at: [Link]
-
Initiation Propagation Termination in Radical Reactions. Chemistry Steps. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available at: [Link]
- US3154385A - Apparatus for pyrolysis of hydrocarbons. Google Patents.
-
Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. PubMed. Available at: [Link]
-
Hydrogen Evolution from Hydrocarbon Pyrolysis in a Simulated Liquid Metal Bubble Reactor. Energy & Fuels. Available at: [Link]
-
Biodegradation of Tetralin: Genomics, Gene Function and Regulation. PMC. Available at: [Link]
-
Experimental Study of Oil Non-Condensable Gas Pyrolysis in a Stirred-Tank Reactor for Catalysis of Hydrogen and Hydrogen-Containing Mixtures Production. MDPI. Available at: [Link]
-
Review of thermal decomposition, kinetics parameters and evolved gases during pyrolysis of energetic materials using different techniques. ResearchGate. Available at: [Link]
-
Thermogravimetric analysis and kinetic modeling of the pyrolysis of different biomass types by means of model-fitting, model-free and network modeling approaches. PMC. Available at: [Link]
-
Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts. Available at: [Link]
-
(PDF) A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. Available at: [Link]
-
18.4. Radical reactions in practice. Organic Chemistry II. Lumen Learning. Available at: [Link]
-
Homolytic C-H and N-H bond dissociation energies of strained organic compounds. PubMed. Available at: [Link]
-
Homolytic C-H and N-H Bond Dissociation Energies of Strained Organic Compounds. ResearchGate. Available at: [Link]
-
Tetralin. Wikipedia. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]
-
CONTINUOUS ACTIVATION ENERGY REPRESENTATION OF THE ARRHENIUS EQUATION FOR THE PYROLYSIS OF CELLULOSIC MATERIALS. ResearchGate. Available at: [Link]
-
Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkivoc. Available at: [Link]
-
Pyrolysis-Gas Chromatography/ Mass Spectrometry Analysis of Di- and Triterpenoids. JYX Digital Repository. Available at: [Link]
-
Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. MDPI. Available at: [Link]
-
Comparison of pyrolysis gas chromatography/mass spectrometry and hyperspectral FTIR imaging spectroscopy for the analysis of microplastics. Wiley Online Library. Available at: [Link]
-
Effect of Heating Rate on the Pyrolysis Behavior and Kinetics of Coconut Residue and Activated Carbon: A Comparative Study. MDPI. Available at: [Link]
-
Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers. PMC. Available at: [Link]
-
Thermal Decomposition Kinetics. Scientific Research Publishing. Available at: [Link]
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. echemi.com [echemi.com]
The Advent of a Hydrogen-Donor: A Technical Guide to the Discovery and Historical Context of 1,2,3,4-Tetrahydronaphthalene
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. Aimed at researchers, scientists, and drug development professionals, this document delves into the scientific foundations and industrial impetus that led to the emergence of this pivotal hydrocarbon. We will explore the pioneering synthetic methodologies, the evolution of its industrial production, and the key scientific principles that underscore its utility as a hydrogen-donor solvent and a versatile chemical intermediate. This guide emphasizes the causality behind experimental choices and provides detailed protocols for key synthetic procedures, ensuring a robust and self-validating understanding of this foundational molecule in organic chemistry.
Introduction: The Significance of a Partially Saturated Naphthalene
This compound (tetralin) is a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Structurally, it consists of a benzene ring fused to a cyclohexane ring, representing a partially hydrogenated derivative of naphthalene. This unique molecular architecture, combining both aromatic and alicyclic features, bestows upon tetralin a distinct set of physical and chemical properties that have cemented its importance in both industrial and laboratory settings.[3] Its primary role stems from its exceptional capacity to act as a hydrogen-donor solvent, a characteristic that proved instrumental in the development of early 20th-century industrial processes, most notably the liquefaction of coal.[1][4] Furthermore, its utility as a high-boiling-point solvent and as a precursor in the synthesis of various organic compounds has ensured its continued relevance.
This guide will illuminate the path of tetralin's discovery, tracing its origins from early investigations into the reduction of aromatic compounds to its large-scale production driven by industrial necessity. We will examine the key synthetic routes, providing detailed experimental protocols and exploring the underlying chemical principles that govern these transformations.
The Genesis of this compound: Discovery and Early Synthesis
The late 19th and early 20th centuries were a period of profound advancement in organic chemistry, with a burgeoning interest in the manipulation of aromatic systems. The quest to understand and control the hydrogenation of aromatic compounds was a central theme, and it is within this context that the discovery of this compound is situated.
Pioneering Reductions of Naphthalene
While a single, definitive "discovery" of tetralin is not attributed to one individual in the manner of a novel natural product, its synthesis was the logical outcome of systematic investigations into the reduction of naphthalene. Early work by chemists such as Eugen Bamberger on the reduction of naphthalene derivatives laid the conceptual groundwork. Bamberger's studies on the addition of hydrogen to one of the rings of naphthalene derivatives led to the characterization of compounds that had lost their aromatic properties in the reduced ring, which he termed "alicyclic."
The advent of catalytic hydrogenation, pioneered by Paul Sabatier who was awarded the Nobel Prize in Chemistry in 1912 for his work on the hydrogenation of organic compounds in the presence of finely divided metals, was a watershed moment.[3] Sabatier's development of nickel catalysts provided a practical and efficient means to achieve the controlled addition of hydrogen to aromatic rings. It was during this period of fervent research in the early 1900s that this compound was first synthesized and characterized in the laboratory by the selective hydrogenation of one of the two fused aromatic rings of naphthalene.[3]
Foundational Synthetic Methodologies
Two primary methods for the synthesis of tetralin and its derivatives emerged from this early period: catalytic hydrogenation and intramolecular cyclization reactions.
The most direct and industrially significant route to tetralin is the catalytic hydrogenation of naphthalene.[1] This process involves the reaction of naphthalene with hydrogen gas in the presence of a metal catalyst, typically nickel or platinum, under controlled conditions of temperature and pressure.[2] The selective hydrogenation of one aromatic ring while leaving the other intact is a key challenge. Over-hydrogenation leads to the formation of decahydronaphthalene (decalin), an often-undesired byproduct.[1]
Experimental Protocol: Catalytic Hydrogenation of Naphthalene to this compound
Objective: To synthesize this compound by the selective catalytic hydrogenation of naphthalene.
Materials:
-
Naphthalene (purified, sulfur-free)
-
Raney Nickel catalyst (or Platinum on carbon, 5% w/w)
-
High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls
-
Hydrogen gas (high purity)
-
Solvent (e.g., decane, or the reaction can be run neat)
Procedure:
-
Ensure the autoclave is clean and dry.
-
Charge the autoclave with purified naphthalene and the catalyst. The catalyst loading is typically 1-5% by weight relative to the naphthalene.
-
Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove any residual air, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired initial pressure (e.g., 20-40 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C). The optimal temperature and pressure are catalyst-dependent and are chosen to favor the formation of tetralin over decalin.
-
Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
The crude tetralin can be purified by fractional distillation.
Causality of Experimental Choices:
-
Purified, Sulfur-Free Naphthalene: Sulfur compounds are potent poisons for many hydrogenation catalysts, particularly nickel. Their presence would significantly reduce the catalyst's activity and lifespan.
-
Controlled Temperature and Pressure: These parameters are critical for selectivity. Higher temperatures and pressures generally favor the formation of the fully hydrogenated product, decalin. Therefore, moderate conditions are employed to selectively hydrogenate only one ring.
-
Stirring: Vigorous stirring ensures good contact between the solid catalyst, the liquid naphthalene, and the gaseous hydrogen, which is essential for achieving a reasonable reaction rate.
In 1926, Auguste Georges Darzens reported a method for the synthesis of tetralin derivatives through the intramolecular cyclization of 1-aryl-pent-4-enes. This reaction, now known as the Darzens tetralin synthesis, involves the treatment of the substrate with a strong acid, such as concentrated sulfuric acid, which catalyzes an intramolecular electrophilic aromatic substitution.
Experimental Protocol: Darzens Synthesis of a Tetralin Derivative
Objective: To synthesize a substituted tetralin derivative via the Darzens intramolecular cyclization.
Materials:
-
A suitable 1-aryl-4-pentene derivative
-
Concentrated sulfuric acid
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Place the 1-aryl-4-pentene derivative in the round-bottom flask.
-
Carefully add concentrated sulfuric acid to the flask.
-
Heat the mixture moderately under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tetralin derivative.
-
The crude product can be purified by column chromatography or distillation.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates the double bond of the pentene chain, generating a carbocation that then acts as the electrophile in the intramolecular aromatic substitution.
-
Moderate Heating: Provides the necessary activation energy for the cyclization reaction without promoting unwanted side reactions such as polymerization or sulfonation.
-
Pouring onto Ice: This is a crucial step to quench the reaction and to dilute the highly corrosive sulfuric acid before extraction. The large amount of heat generated upon dilution of concentrated sulfuric acid is safely dissipated by the melting ice.
Historical Context: Industrial Demand and Technological Advancement
The transition of tetralin from a laboratory curiosity to a large-scale industrial chemical was driven by the pressing technological and economic needs of the early 20th century. The burgeoning coal and gas industries, in particular, created a significant demand for a solvent with tetralin's unique properties.
The Coal Liquefaction Imperative: The Bergius Process
The early 20th century saw a surge in demand for liquid fuels, driven by the rise of the internal combustion engine. Germany, with its abundant coal reserves but limited access to petroleum, was at the forefront of developing technologies for producing synthetic fuels from coal. The Bergius process, patented by Friedrich Bergius in 1913, was a groundbreaking method for the direct liquefaction of coal through hydrogenation at high temperatures and pressures.
A key component of the Bergius process was the use of a "hydrogen-donor" solvent to facilitate the breakdown of the complex coal matrix. Tetralin, with its ability to readily donate hydrogen atoms to stabilize the coal fragments and promote their dissolution, proved to be an ideal candidate.[1][4] The dehydrogenated tetralin, naphthalene, could then be recycled and re-hydrogenated, creating a closed-loop process. This application provided a major impetus for the development of large-scale, continuous processes for the production of tetralin.
A Solution to a Gassy Problem: Naphthalene Removal
Another significant early application of tetralin was in the manufactured gas industry. Coal gas, a primary source of lighting and heating in the late 19th and early 20th centuries, was often contaminated with naphthalene. As the gas cooled in the distribution pipelines, the naphthalene would sublime and deposit on the pipe walls, leading to blockages and reduced flow. Tetralin, being an excellent solvent for naphthalene, was used to wash the gas and remove these troublesome deposits. This practice was common in both Germany and the United States.
Physicochemical Properties and Key Reactions
The utility of this compound is a direct consequence of its physical and chemical properties.
Physical Properties
Tetralin is a colorless, oily liquid with a mild, aromatic odor.[2] Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ |
| Molar Mass | 132.20 g/mol |
| Boiling Point | 206-208 °C[1] |
| Melting Point | -35.8 °C[1] |
| Density | 0.970 g/cm³[1] |
| Solubility in Water | Insoluble[1] |
| Flash Point | 77 °C[1] |
Chemical Reactivity
The chemical reactivity of tetralin is characterized by the interplay between its aromatic and alicyclic rings.
-
Hydrogen Donation: The benzylic C-H bonds in the alicyclic ring are relatively weak and can be readily cleaved, allowing tetralin to donate hydrogen atoms to radical species. This is the basis of its function as a hydrogen-donor solvent.[1]
-
Dehydrogenation: In the presence of a suitable catalyst (e.g., platinum, palladium) at elevated temperatures, tetralin can be dehydrogenated to form naphthalene.
-
Further Hydrogenation: Under more forcing hydrogenation conditions (higher pressure and/or more active catalysts), the aromatic ring of tetralin can be reduced to yield decahydronaphthalene (decalin).[1]
-
Electrophilic Aromatic Substitution: The aromatic ring of tetralin can undergo electrophilic substitution reactions, such as nitration and halogenation, although it is generally less reactive than benzene.
-
Oxidation: The benzylic positions are susceptible to oxidation. For example, oxidation with air can lead to the formation of α-tetralone.
Conclusion
The story of this compound is a compelling example of how fundamental scientific inquiry, driven by the pursuit of understanding chemical transformations, can converge with industrial necessity to yield a substance of significant technological importance. From the early explorations of aromatic reduction to its pivotal role in the development of synthetic fuels, tetralin has carved a lasting niche in the landscape of industrial and synthetic organic chemistry. Its unique properties as a hydrogen-donor solvent and a versatile chemical intermediate continue to be exploited in a variety of applications, a testament to the enduring legacy of this partially saturated naphthalene derivative.
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Tetralin. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TETRALIN. Retrieved from [Link]
-
Sciencemadness Wiki. (2020, August 31). Tetralin. Retrieved from [Link]
-
Yang, S., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Tetralin. Retrieved from [Link]
- Google Patents. (1970). Naphthalene hydrogenation.
- Google Patents. (1961). Process for the hydrogenation of naphthalene.
-
National Toxicology Program. (n.d.). Nomination Background: Tetralin (CASRN: 119-64-2). Retrieved from [Link]
- Google Patents. (1949). Process for the hydrogenation of naphthalene compounds.
-
ResearchGate. (2010). A new, safe and convenient procedure for reduction of naphthalene and anthracene: synthesis of tetralin in a one-pot reaction. Retrieved from [Link]
-
Exploring Tetralin: Properties, Applications, and Manufacturing Insights. (n.d.). Retrieved from [Link]
-
Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. PubMed. Retrieved from [Link]
-
Justia Patents. (1975). Process for manufacturing diaminonaphthalene. Retrieved from [Link]
-
Metoree. (2025). 14 Tetralin Manufacturers in 2025. Retrieved from [Link]
-
Googleapis.com. (1975). United States Patent (19 11 4,026,944). Retrieved from [Link]
-
AkzoNobel. (2018). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. PMC. Retrieved from [Link]
- Weitr, I. S., & Rabinovitz, M. (1987). The Application of C,K for Organic Synthesis: Reduction of Substituted Naphthalenes. Journal of the Chemical Society, Perkin Transactions 1, 117-120.
-
ResearchGate. (2005). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. Retrieved from [Link]
-
MDPI. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Retrieved from [Link]
-
University of Birmingham. (2021). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts ag. Retrieved from [Link]
- Google Patents. (2022). 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof.
-
ResearchGate. (2010). A new, safe and convenient procedure for reduction of naphthalene and anthracene: synthesis of tetralin in a one-pot reaction. Retrieved from [Link]
-
ResearchGate. (2002). THE REDUCTION OF NAPHTHALENE BY ALKALI METALS IN LIQUID AMMONIA. Retrieved from [Link]
-
ResearchGate. (1969). The reduction of alkylnaphthalenes with lithium in liquid ammonia. Retrieved from [Link]
- Darzens, G. (1926). Compt. Rend., 183, 748.
-
Wikipedia. (2023). Eugen Bamberger. Retrieved from [Link]
Visualizations
Caption: Mechanism of the Darzens Synthesis of Tetralin Derivatives.
Sources
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydronaphthalene (Tetralin) as a High-Boiling Solvent in Organic Synthesis
Introduction: Unlocking High-Temperature Synthesis with Tetralin
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the feasibility, efficiency, and outcome of a reaction. For transformations requiring elevated temperatures—often necessary to overcome high activation barriers—the ideal solvent must possess not only a high boiling point but also chemical stability and appropriate solvating properties. 1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, emerges as a superior high-boiling solvent, offering a unique combination of properties that make it invaluable for researchers, scientists, and drug development professionals.
With a boiling point of approximately 207 °C, tetralin provides a wide operational temperature range, enabling reactions to be conducted at temperatures that are inaccessible with common solvents like toluene or xylene.[1][2] Chemically, tetralin is a partially hydrogenated derivative of naphthalene, a structure that imparts both aromatic character and significant stability under harsh reaction conditions.[3] Beyond its thermal stability, tetralin is an excellent solvent for a wide array of organic compounds, including nonpolar starting materials, resins, oils, and waxes.[2][4]
A particularly noteworthy feature of tetralin is its capacity to act as a hydrogen-donor solvent.[5][6] The benzylic C-H bonds in the saturated ring are relatively weak and can transfer hydrogen atoms to reactive intermediates, such as free radicals. This property is extensively exploited in industrial processes like coal liquefaction and heavy oil upgrading to stabilize radical species and prevent undesirable side reactions like coking.[2][6] In laboratory-scale synthesis, this hydrogen-donating ability can be strategically employed to influence reaction pathways and product distributions.
This technical guide provides an in-depth exploration of tetralin as a high-boiling solvent. We will delve into its physicochemical properties, discuss its primary applications with mechanistic insights, and provide detailed, field-proven protocols for its use in high-temperature organic synthesis.
Physicochemical Properties of Tetralin
A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of tetralin are summarized in the table below, providing a clear rationale for its selection in high-temperature applications.
| Property | Value | Significance in Synthesis |
| IUPAC Name | This compound | Standard chemical identifier. |
| CAS Number | 119-64-2 | For unambiguous substance identification. |
| Molecular Formula | C₁₀H₁₂ | Provides elemental composition. |
| Molar Mass | 132.20 g/mol | Essential for stoichiometric calculations. |
| Appearance | Colorless liquid | Allows for easy visual inspection of reactions. |
| Boiling Point | 206-208 °C | Enables a wide range of high-temperature reactions.[7] |
| Melting Point | -35.8 °C | Wide liquid range is convenient for handling.[7] |
| Density | 0.970 g/cm³ (at 20 °C) | Important for mass-to-volume conversions.[7] |
| Solubility in Water | Insoluble | Facilitates aqueous work-up procedures.[7] |
| Flash Point | 77 °C | Indicates it is a combustible liquid requiring careful handling.[7] |
Core Applications in High-Temperature Synthesis
Tetralin's high boiling point and solvating power make it a solvent of choice for a variety of organic transformations that are sluggish or inefficient at lower temperatures.
High-Temperature Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, sometimes requires high temperatures, particularly when employing unreactive dienes or dienophiles. The aromatic stabilization of dienes like anthracene, for instance, necessitates elevated temperatures to facilitate the [4+2] cycloaddition. Tetralin provides an ideal medium for such reactions, ensuring the reactants remain in the solution phase at the required temperatures.
Causality Behind Experimental Choices: The high reaction temperature is necessary to overcome the aromatic stabilization energy of the diene (anthracene). Tetralin is chosen over other high-boiling solvents like xylene (boiling point ~140 °C) when even higher temperatures are needed to achieve a reasonable reaction rate. Its insolubility in water simplifies the work-up, as the product often precipitates upon cooling and addition of a co-solvent, while unreacted starting materials may remain in the tetralin phase.
Thermal Rearrangements and Decompositions
Many molecular rearrangements, such as the Claisen or Cope rearrangements, and thermal decomposition reactions require significant thermal energy. Tetralin's thermal stability makes it a suitable medium for these transformations, preventing solvent decomposition that could lead to impurities.[8] For example, studies on the thermal cracking of tetralin itself to understand heavy oil upgrading provide insight into its behavior at extreme temperatures, typically in the range of 350-550 °C.[9]
Polymer Synthesis
Certain polymerization reactions, particularly those involving the formation of thermally stable polymers like polyimides, are often carried out at high temperatures to ensure high molecular weight and complete imidization. While polar aprotic solvents are common, high-boiling hydrocarbons like tetralin can be used for specific polymer systems, especially where solubility of the monomer or polymer is favorable. For instance, the thermal degradation of polystyrene has been studied in tetralin at temperatures ranging from 350 to 450 °C, demonstrating its utility as a solvent in high-temperature polymer chemistry.[5]
Synthesis of Hydrogen Halides
A classic laboratory application that leverages both the high boiling point and the reactive nature of tetralin is the synthesis of anhydrous hydrogen bromide (HBr). The reaction between bromine and tetralin proceeds readily at elevated temperatures.[3]
Reaction: C₁₀H₁₂ + 4 Br₂ → C₁₀H₈Br₄ + 4 HBr(g)[3]
In this reaction, the benzylic hydrogens of tetralin are readily abstracted, facilitating the reaction with bromine to produce tetrabromotetralin and gaseous HBr.[3] The high boiling point of tetralin allows the reaction to proceed at a controlled rate while enabling the easy removal of the gaseous HBr product.
Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for critical operations.
Protocol 1: High-Temperature Diels-Alder Reaction - Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Anhydride
This protocol describes the reaction between anthracene and maleic anhydride, a classic example of a Diels-Alder reaction that benefits from a high-boiling solvent.
Diagram of Experimental Workflow
Caption: Workflow for the Diels-Alder synthesis using tetralin.
Materials and Equipment:
-
Anthracene
-
Maleic anhydride
-
This compound (tetralin), anhydrous
-
Toluene or hexane (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine anthracene (5.0 g, 28.0 mmol) and maleic anhydride (2.75 g, 28.0 mmol). Add 40 mL of tetralin to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture with stirring to a gentle reflux (the temperature of the boiling liquid should be approximately 200-207 °C).
-
Reaction Monitoring: Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product should begin to precipitate as a crystalline solid. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with two small portions (10-15 mL each) of cold toluene or hexane to remove residual tetralin.
-
Drying and Purification: Air-dry the product on the filter funnel by drawing air through it for 15-20 minutes. The crude product can be further purified by recrystallization from a solvent like xylene.
-
Characterization: Determine the yield, melting point, and characterize the product using spectroscopic methods (e.g., ¹H NMR, IR).
Safety and Handling Considerations
As a responsible scientist, adherence to safety protocols is non-negotiable. Tetralin presents moderate hazards that must be managed with appropriate precautions.
Diagram of Safety and Handling Logic
Caption: Key hazards and corresponding safety measures for tetralin.
-
Handling: Always handle tetralin in a well-ventilated fume hood.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or rubber), and a lab coat.[5][10]
-
Storage: Store tetralin in a cool, dry, well-ventilated area away from strong oxidizing agents and ignition sources.[1][5] Upon prolonged exposure to air, tetralin can form explosive peroxides; therefore, it is advisable to store it under an inert atmosphere (e.g., nitrogen) and test for peroxides before use, especially if it has been stored for an extended period.[1][2]
-
Spills: In case of a spill, remove all ignition sources.[5] Contain the spill with an inert absorbent material like sand or vermiculite and collect it in a labeled container for proper disposal.[5][10]
-
Fire: Tetralin is a combustible liquid.[11] Use dry chemical, CO₂, or foam extinguishers. Water spray may be inefficient.[11][12]
Conclusion: A Versatile Tool for Advanced Synthesis
This compound is more than just a high-boiling solvent; it is a versatile tool that enables chemists to explore challenging reaction landscapes. Its unique combination of thermal stability, excellent solvating power, and hydrogen-donating capability provides a distinct advantage for a range of applications, from classic cycloadditions to modern materials science. By understanding its properties and adhering to safe handling practices, researchers can confidently employ tetralin to achieve their synthetic goals, pushing the boundaries of chemical innovation.
References
-
Wikipedia. Tetralin. [Link]
-
Ataman Kimya. This compound. [Link]
-
Penta Chemicals. This compound - SAFETY DATA SHEET. [Link]
-
Ataman Kimya. TETRALIN. [Link]
-
LookChem. GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound. [Link]
-
Schultz Canada Chemicals Ltd. This compound. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Tetralin in Modern Chemical Synthesis. [Link]
-
Taylor & Francis. Tetralin – Knowledge and References. [Link]
-
Sciencemadness Wiki. Tetralin. [Link]
-
Grokipedia. Tetralin. [Link]
-
PMC - NIH. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. [Link]
-
MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
-
ResearchGate. Solvent effect on thermal degradation of polystyrene and poly-=-methylstyrene. [Link]
-
ACS Publications. Mechanistic Modeling of the Thermal Cracking of Tetralin. [Link]
Sources
- 1. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles | MDPI [mdpi.com]
- 2. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. Solvent effects on the free radical polymerization of styrene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
Application of 1,2,3,4-Tetrahydronaphthalene in Coal Liquefaction Processes: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1,2,3,4-tetrahydronaphthalene (Tetralin) in direct coal liquefaction processes. This document elucidates the fundamental principles, reaction mechanisms, experimental protocols, and analytical methodologies pertinent to the use of Tetralin as a hydrogen-donor solvent.
Introduction: The Pivotal Role of Tetralin in Direct Coal Liquefaction
Direct coal liquefaction is a process aimed at converting solid coal into liquid fuels, a technology of significant interest for producing alternative energy sources.[1][2] The core of this process lies in the thermal decomposition of the complex macromolecular structure of coal into smaller, soluble fragments. These fragments, being radical species, require stabilization to prevent their recombination into solid, coke-like materials. This is where hydrogen-donor solvents, with this compound (Tetralin) being a prominent example, play a critical role.[2][3]
Tetralin, a partially hydrogenated derivative of naphthalene, serves as a source of transferable hydrogen.[3] Its efficacy stems from the relatively weak benzylic C-H bonds, which facilitate the donation of hydrogen atoms to stabilize the coal-derived free radicals.[3] This action promotes higher conversion of coal into desirable liquid products and inhibits the formation of coke.[4] The selection of Tetralin in laboratory-scale studies is widespread due to its excellent hydrogen-donating capabilities.[1][5]
Mechanistic Insights: The Chemistry of Hydrogen Donation
The primary function of Tetralin in coal liquefaction is to transfer hydrogen to the thermally generated coal radicals. This process is highly dependent on reaction temperature.
At lower temperatures (around 380°C), Tetralin primarily acts as a hydrogen-transfer agent.[1][5] However, at higher temperatures (around 420°C), Tetralin undergoes dehydrogenation to provide active hydrogen, transforming into naphthalene in the process.[1][5] This dehydrogenation is a key step in the stabilization of the coal fragments.
The reaction mechanism can be summarized as follows:
-
Thermal Cracking of Coal: At elevated temperatures, weak bonds within the coal macromolecule rupture, generating free radicals.[2]
-
Hydrogen Donation: Tetralin donates hydrogen atoms to these radicals, stabilizing them and preventing repolymerization.[6]
-
Formation of Naphthalene: As Tetralin donates hydrogen, it is converted to naphthalene.[1][6]
-
Isomerization and Byproduct Formation: Under liquefaction conditions, Tetralin can also isomerize to form methyl indan and other substituted benzenes.[1]
The following diagram illustrates the hydrogen donation pathway of Tetralin.
Caption: Hydrogen donation mechanism of Tetralin in coal liquefaction.
Influence of Process Parameters
The efficiency of coal liquefaction using Tetralin is significantly influenced by several process parameters.
| Parameter | Typical Range | Effect on Coal Conversion and Product Yield | References |
| Temperature | 380 - 450°C | Increasing temperature generally increases coal conversion and oil yield up to an optimal point (around 425°C). Higher temperatures can lead to increased gas formation and coke deposition. | [2][7] |
| Reaction Time | 15 - 120 min | Longer reaction times can increase coal conversion, but may also promote retrogressive reactions and gas formation. | [2][8] |
| Pressure | 4 - 13 MPa | Higher initial hydrogen pressure can enhance liquefaction by promoting the re-hydrogenation of the solvent and direct hydrogenation of coal. | [9][10] |
| Solvent-to-Coal Ratio | 2:1 to 10:1 | A higher ratio generally improves conversion by ensuring sufficient hydrogen donation and better dissolution of coal particles. | [2][9] |
Experimental Protocols
This section outlines a general procedure for a laboratory-scale direct coal liquefaction experiment using a batch autoclave reactor.
Materials and Equipment
-
Coal Sample: Pulverized to <200 mesh and dried.[1]
-
Solvent: this compound (analytical reagent grade).[1]
-
Catalyst (optional): e.g., Fe₂O₃.[5]
-
Gases: High-purity hydrogen (H₂) and nitrogen (N₂).
-
Reactor: High-pressure, high-temperature batch autoclave (e.g., 300 mL capacity).[2]
-
Analytical Instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC).[1]
Experimental Workflow Diagram
Caption: General experimental workflow for direct coal liquefaction.
Step-by-Step Procedure
-
Sample Preparation:
-
Reactor Setup:
-
Place the coal-solvent slurry into the autoclave vessel.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas several times to remove any residual air.
-
-
Reaction:
-
Product Collection:
-
After the reaction time has elapsed, rapidly cool the reactor to room temperature using a cooling coil or ice bath.[11]
-
Collect the gas-phase products in a gas bag for analysis.
-
Carefully depressurize and open the reactor.
-
Wash the contents of the reactor with a solvent such as tetrahydrofuran (THF) to recover all products.[11]
-
Product Analysis and Characterization
The products of coal liquefaction are typically separated into different fractions for detailed analysis.
Product Fractionation
A common method for separating the liquefaction products is sequential solvent extraction:[11]
-
Filtration: The raw product mixture is filtered to separate the THF-insoluble solid residue.
-
Hexane Extraction: The THF-soluble portion is then subjected to extraction with hexane. The hexane-soluble fraction is defined as oil .
-
Toluene Extraction: The hexane-insoluble portion is then extracted with toluene. The toluene-soluble fraction is defined as asphaltene .
-
THF-Soluble Remainder: The remaining THF-soluble, toluene-insoluble fraction is defined as preasphaltene .
Analytical Techniques
-
Gas Chromatography (GC): Used for the analysis of gaseous products to determine the composition of light hydrocarbons, CO, and CO₂.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying the chemical components in the oil fraction.[1][11]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify components in the liquid products, including the unreacted Tetralin and its dehydrogenation product, naphthalene.[13]
-
Field-Ionization Mass Spectrometry (FIMS): Provides molecular weight distributions of the complex, heavy liquid products.[14]
Transformation of Tetralin and Product Distribution
During the liquefaction process, Tetralin itself is transformed. The extent of this transformation is temperature-dependent.
| Reaction Temperature (°C) | Tetralin Transformation Rate (%) (in the presence of coal) | Major Transformation Products | Reference |
| 380 | 69.76 | Naphthalene, Methyl Indan | [1][5] |
| 420 | 83.86 | Naphthalene, Methyl Indan | [1][5] |
The main constituents of the liquid product are typically naphthalene, unreacted Tetralin, and methyl indan, with naphthalene being the most abundant at higher temperatures.[1][5]
Conclusion
This compound is a highly effective hydrogen-donor solvent for the direct liquefaction of coal. Its ability to transfer hydrogen to stabilize thermally generated coal radicals is fundamental to achieving high conversion rates and yields of liquid products. The operational parameters, particularly temperature, play a crucial role in the reaction mechanism and the transformation of Tetralin itself. The protocols and analytical methods described in this guide provide a solid foundation for researchers and scientists working in this field to conduct experiments and characterize the resulting products. A thorough understanding of these principles is essential for the advancement of coal liquefaction technologies.
References
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry. [Link]
-
Coal liquefaction using a tetralin-glycerol co-solvent system. WIT Press. [Link]
-
Tetralin - Wikipedia. Wikipedia. [Link]
-
Effect of tetralin on the reaction behavior of volatiles from pyrolysis of Naomaohu coal. Journal of Analytical and Applied Pyrolysis. [Link]
-
Characterization of artifacts produced from tetralin donor vehicle under coal liquefaction conditions (Conference) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Characterization of artifacts produced from tetralin donor vehicle under coal liquefaction conditions (Conference) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. National Center for Biotechnology Information. [Link]
-
Coal liquefaction using a tetralin-glycerol co-solvent system: Effect of temperature and reaction time on conversion and product yield | Request PDF. ResearchGate. [Link]
-
TETRALIN. Ataman Kimya. [Link]
-
The application of {sup 252}Cf-plasma desorption mass spectrometry to analysis of direct coal liquefaction heavy products. UNT Digital Library. [Link]
-
Kinetics of coal liquefaction to preasphaltenes, asphaltenes, and oils (Conference). U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process. ResearchGate. [Link]
-
Action of solvents on subbituminous coal below pyrolysis temperature. [150-350/sup 0/C; hexane, benzene, tetralin, phenol]. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Coal Liquefaction Product Gas Analysis with an Automated Gas Chromatograph. ACS Publications. [Link]
-
Tetralin – Knowledge and References. Taylor & Francis. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. PubMed. [Link]
-
Study on the Structure and Product Characteristics of Lignite Treated with Tetrahydronaphthalene, Water, and Their Mixture in a Bench-Scale Autoclave. National Center for Biotechnology Information. [Link]
-
Mini Review of Coal Liquefaction Using Solvent Extraction. AIP Publishing. [Link]
-
Coal liquefaction using supercritical toluene–tetralin mixture in a semi-continuous reactor | Request PDF. ResearchGate. [Link]
-
Recent Advances in Direct Coal Liquefaction. MDPI. [Link]
-
The Effect of Technological Parameter on the Co-liquefaction of Coal with Lignin. Scientific.Net. [Link]
-
New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
Characterization of coal liquefaction products (12).pptx. SlideShare. [Link]
-
Tetralin-Glycerol as Solvent in Direct Liquefaction of Mukah Balingian Coal. ResearchGate. [Link]
-
Process study and CO2 emission reduction analysis of coal liquefaction residue fluidized bed pyrolysis. Frontiers in Energy Research. [Link]
-
Chemical reactions showing the donation of four hydrogen atoms for each tetralin molecule. ResearchGate. [Link]
-
Relative content of hydrocarbons in liquid products. ResearchGate. [Link]
-
Possible reaction pathways for coal liquefaction with tetralin as solvent. ResearchGate. [Link]
-
Determination of phenols in a coal liquefaction product by gas chromatography and combined gas chromatography-mass spectrometry. ACS Publications. [Link]
-
Conversion of tetralin to naphthalene during coal liquefaction: a coal rank phenomenon. ACS Publications. [Link]
-
short contact time direct coal liquefaction using a novel batch reactor. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
(PDF) Tetralin-glycerol as Solvent in Direct Liquefaction of Mukah Balingian Coal. ResearchGate. [Link]
-
Pyrolysis of tetralin at 450°C (1988) | George W. Mushrush | 2 Citations. SciSpace. [Link]
-
Effect of Temperature on Chemical Composition of Oil from Direct Liquefaction of Mukah Balingian Coal in Tetralin-Glycerol Mixed Solvent System. Science Letters. [Link]
Sources
- 1. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 2. witpress.com [witpress.com]
- 3. Tetralin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of coal liquefaction to preasphaltenes, asphaltenes, and oils (Conference) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Technological Parameter on the Co-liquefaction of Coal with Lignin | Scientific.Net [scientific.net]
- 11. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 12. academic.oup.com [academic.oup.com]
- 13. Characterization of artifacts produced from tetralin donor vehicle under coal liquefaction conditions (Conference) | OSTI.GOV [osti.gov]
- 14. Characterization of coal liquefaction products (12).pptx [slideshare.net]
Application Notes & Protocols: 1,2,3,4-Tetrahydronaphthalene (Tetralin) in Polymer Science
Introduction
1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin, is a partially hydrogenated derivative of naphthalene.[1] This colorless, high-boiling liquid possesses a unique combination of properties that make it a valuable, albeit niche, solvent and reagent in the field of polymer synthesis and characterization. Its high thermal stability, excellent solvency for a range of polymers and resins, and its distinctive capability as a hydrogen-donor solvent set it apart from more common laboratory solvents.
This guide provides an in-depth look at the strategic applications of Tetralin for researchers and professionals in polymer science. We will explore the physicochemical properties that underpin its utility, present detailed protocols for its use in high-performance polymer synthesis and advanced characterization techniques, and provide essential safety and handling information.
Section 1: Physicochemical Properties and Their Implications
The utility of a solvent is dictated by its physical and chemical properties. For Tetralin, its high boiling point and hydrogen-donor nature are of primary importance in polymer applications.
Causality Behind Solvent Choice:
-
High Boiling Point: The boiling point of ~207 °C is a significant advantage.[2] It allows for reactions to be conducted at temperatures far exceeding those possible with common solvents like THF or toluene. This is critical for the synthesis of high-performance polymers, such as polyimides, which require high temperatures (180-250 °C) to drive the polymerization and imidization process, facilitating the removal of volatile byproducts like water.[3]
-
Hydrogen-Donor Capability: Tetralin's hydroaromatic structure enables it to act as a hydrogen donor at elevated temperatures, a property leveraged in coal liquefaction and, more recently, in controlled polymer modification.[1] It can transfer hydrogen to reactive species, which can be useful for controlling radical polymerizations or for the sustainable hydrogenation of unsaturated polymers without high-pressure H₂ gas.[4]
-
Excellent Solvency: Tetralin is an effective solvent for a wide range of materials, including nonpolar substances like fats, resins, oils, waxes, and, crucially, many polymers that are difficult to dissolve, such as polyolefins (polyethylene, polypropylene) at elevated temperatures.[5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication in Polymer Science | Reference(s) |
| Chemical Formula | C₁₀H₁₂ | - | [1] |
| Molar Mass | 132.20 g/mol | Essential for stoichiometric calculations. | [7] |
| Appearance | Colorless liquid | Allows for visual monitoring of reaction color changes. | [1] |
| Density (20 °C) | 0.970 g/cm³ | Important for mass-to-volume conversions and process design. | [8] |
| Boiling Point | 206-208 °C | Enables high-temperature synthesis and characterization. | [1] |
| Melting Point | -35.8 °C | Wide liquid range suitable for various process conditions. | [1] |
| Flash Point | 77 °C | Combustible liquid requiring careful handling to avoid ignition.[8] | [1] |
| Viscosity (25 °C) | 2.02 cP | Moderate viscosity, affecting mixing and pumping. | [1][7] |
| Solubility in Water | Insoluble | Facilitates biphasic reactions and aqueous workups. | [1] |
Section 2: Applications in Polymer Synthesis
Tetralin's high boiling point makes it an ideal medium for the synthesis of high-performance polymers that require significant thermal energy to proceed.
Protocol 1: Synthesis of a High-Performance Aromatic Polyimide
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] Their synthesis typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization to form the final polyimide.[9][10] The high temperature required for thermal imidization makes Tetralin a superior solvent choice.
Workflow Rationale: This protocol uses a dianhydride and a diamine to first form the soluble PAA. Tetralin serves as the high-boiling solvent that allows the subsequent thermal cyclization (imidization) to occur in the same pot at temperatures around 200 °C, efficiently driving off the water byproduct.
Step-by-Step Methodology:
-
Reagent Preparation: Thoroughly dry all monomers (e.g., Pyromellitic dianhydride - PMDA, and 4,4'-Oxydianiline - ODA) in a vacuum oven at 120 °C for at least 12 hours prior to use. Ensure Tetralin is anhydrous.
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
PAA Synthesis: Under a nitrogen atmosphere, dissolve the diamine (e.g., ODA, 1 equivalent) in anhydrous Tetralin (to achieve a final polymer concentration of 10-15% w/v).
-
Monomer Addition: Slowly add the dianhydride (e.g., PMDA, 1 equivalent) to the stirred diamine solution in portions. The addition should be done at room temperature to control the initial exothermic reaction.
-
Polymerization: Allow the reaction to stir at room temperature under nitrogen for 24 hours to form the poly(amic acid) precursor. The solution will become significantly viscous.
-
Thermal Imidization: Heat the reaction mixture to 180-200 °C. Water will begin to collect in the Dean-Stark trap as the PAA undergoes cyclization to the polyimide.
-
Reaction Completion: Maintain the temperature for 4-6 hours until no more water is evolved. The polyimide may precipitate from the solution as it forms, depending on its structure and molecular weight.
-
Isolation and Purification: Cool the reaction mixture. Isolate the polymer by filtration. Wash the collected polymer powder extensively with a non-solvent like methanol or acetone to remove residual Tetralin and unreacted monomers.
-
Drying: Dry the final polyimide product in a vacuum oven at 150 °C until a constant weight is achieved.
Section 3: Applications in Polymer Characterization
Characterizing semi-crystalline polymers like polyethylene (PE) and polypropylene (PP) is challenging due to their insolubility in common solvents at room temperature.[11] High-Temperature Gel Permeation Chromatography (HT-GPC/SEC) is the standard method for determining their molecular weight distribution, and Tetralin can be an effective, though less common, alternative to solvents like 1,2,4-trichlorobenzene (TCB).[5][12]
Protocol 2: HT-GPC Analysis of Polyethylene using Tetralin
Workflow Rationale: This protocol describes the use of Tetralin as the mobile phase for the HT-GPC analysis of polyethylene. The high temperature (~140-160 °C) is necessary to dissolve the polymer and keep it in solution throughout the chromatographic run, preventing crystallization within the system which would cause blockages and inaccurate results.[13][14]
Step-by-Step Methodology:
-
System Preparation:
-
Equip a high-temperature GPC system (e.g., Agilent PL-GPC 220) with columns suitable for high-temperature operation.[13]
-
Set the pump, injector, column oven, and detector (typically a differential refractive index, dRI, detector) temperatures to 145 °C.
-
Saturate the system by flowing Tetralin (containing an antioxidant like BHT, ~0.025% w/v) as the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyethylene sample into a GPC vial.
-
Add the appropriate volume of Tetralin (with BHT) to achieve a concentration of approximately 1-2 mg/mL.
-
Seal the vial and place it in a sample preparation oven/block heater at 160 °C.
-
Allow the sample to dissolve completely with gentle agitation for 2-4 hours.[5]
-
-
Calibration:
-
Prepare a series of narrow molecular weight polystyrene or polyethylene standards in Tetralin using the same procedure as the sample.
-
Inject the standards and construct a calibration curve by plotting the logarithm of the peak molecular weight (Log Mp) against the elution volume.
-
-
Sample Analysis:
-
Once the system baseline is stable and the calibration is complete, inject the hot, dissolved polyethylene sample.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the sample chromatogram and calculate the molecular weight averages (Mn, Mw, Mz) and polydispersity index (PDI = Mw/Mn) using the established calibration curve.
-
Section 4: Workflow Diagrams and Decision Logic
Solvent Selection Logic
The choice to use Tetralin is often driven by the failure of more conventional solvents. This diagram outlines the decision-making process.
Caption: High-level workflow for HT-GPC analysis using Tetralin.
Section 5: Safety, Handling, and Disposal
Tetralin requires careful handling due to its potential health and safety hazards.
-
Hazards: Tetralin is a combustible liquid and an irritant to the skin, eyes, and mucous membranes. [2][7]Prolonged exposure to air can lead to the formation of explosive peroxides. [2][7]It is also suspected of causing cancer if inhaled and is toxic to aquatic life. [15]* Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood. * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC or nitrile rubber), and a lab coat. [15][16] * Keep away from heat, sparks, and open flames. Ground all equipment when transferring to prevent static discharge. [17]* Storage:
-
Store in a cool, dry, well-ventilated area away from oxidizing agents and direct sunlight. * Keep containers tightly sealed. For prolonged storage, consider storing under an inert atmosphere (e.g., nitrogen) to prevent peroxide formation. * Disposal:
-
Dispose of waste Tetralin and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [15]
-
References
-
Wikipedia. Tetralin. [Link]
-
Grokipedia. Tetralin. [Link]
-
Sciencemadness Wiki. Tetralin. [Link]
-
Ataman Kimya. This compound. [Link]
-
PubChem, National Institutes of Health. Tetralin. [Link]
-
Penta Chemicals. This compound - SAFETY DATA SHEET. [Link]
-
ChemAnalyst. GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound. [Link]
-
Ataman Kimya. TETRALIN. [Link]
-
ChemRxiv, Cambridge Open Engage. Controlled Hydrogenation of Styrene-Butadiene Copolymers Using Tetralin as a Liquid Organic Hydrogen Carrier. [Link]
-
Spectroscopy Online. Assessing the Suitability of a Green Solvent for GPC and TREF Analyses of Polyethylene. [Link]
-
ChemRxiv. Controlled Hydrogenation of Styrene-Butadiene Copolymers Using Tetralin as a Liquid Organic Hydrogen Carrier. [Link]
-
Zeus. FOCUS ON POLYIMIDES. [Link]
-
ResearchGate. Solubility of polypropylene and polyethylene in tetrahydrofuran solvent?. [Link]
-
ResearchGate. What is the effective method for dissolution of HDPE and LDPE ?. [Link]
-
Taylor & Francis. Tetralin – Knowledge and References. [Link]
-
NASA Technical Reports Server. The synthesis of a novel polyimide precursor. [Link]
-
National Institutes of Health. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. [Link]
-
Agilent. Analysis of polyolefins by GPC/SEC. [Link]
-
National Institutes of Health. Advances in High-Temperature Interaction Chromatography of Polyolefins: A Tutorial on Solvent and Temperature Gradient. [Link]
-
SlidePlayer. Gel Permeation or Size Exclusion Chromatography. [Link]
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. zeusinc.com [zeusinc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in High-Temperature Interaction Chromatography of Polyolefins: A Tutorial on Solvent and Temperature Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
Application Note & Protocol: High-Efficiency Catalytic Dehydrogenation of 1,2,3,4-Tetrahydronaphthalene to Naphthalene
Introduction: The Significance of Aromatization
The dehydrogenation of naphthenic compounds, such as 1,2,3,4-tetrahydronaphthalene (tetralin), into their aromatic counterparts is a cornerstone of modern chemical synthesis and energy technology. This reaction is pivotal for its role as a hydrogen carrier system, where tetralin serves as a stable, liquid hydrogen-donor solvent, releasing high-purity hydrogen upon demand through catalytic conversion to naphthalene.[1] This process is integral to applications ranging from in-situ hydrogen supply for heavy oil upgrading to chemical heat pumps and as a fundamental step in fine chemical and pharmaceutical synthesis.[2][3]
This guide provides a comprehensive overview of the principles, catalysts, and experimental protocols for the successful dehydrogenation of tetralin. It is designed for researchers and professionals seeking to implement or optimize this critical reaction, blending theoretical understanding with practical, field-proven methodologies.
Scientific Principles & Catalyst Selection
Thermodynamic and Kinetic Considerations
The dehydrogenation of tetralin to naphthalene is an endothermic reaction, meaning it requires an input of energy to proceed.
C₁₀H₁₂ (Tetralin) ⇌ C₁₀H₈ (Naphthalene) + 2H₂
Consequently, higher reaction temperatures favor the formation of naphthalene from a thermodynamic standpoint.[4][5] However, the kinetic barrier must be overcome for the reaction to occur at a practical rate. This is the primary role of the catalyst: to lower the activation energy and provide a selective pathway for dehydrogenation while minimizing undesirable side reactions like cracking or polymerization.
The Central Role of the Catalyst
The choice of catalyst is the most critical factor determining the efficiency, selectivity, and longevity of the dehydrogenation process. Catalytic systems typically consist of a metallic active phase dispersed on a high-surface-area support.
-
Active Metal Phase: Noble metals like Platinum (Pt) and Palladium (Pd) are highly effective for dehydrogenation due to their optimal electronic properties for C-H bond activation and H-H recombination.[5] Non-noble metal catalysts, particularly those based on Nickel (Ni), such as NiMo or Ni supported on silica, have emerged as highly active and cost-effective alternatives.[6][7][8] Studies have shown that while Pt catalysts may excel in the initial dehydrogenation steps of fully saturated rings (like decalin to tetralin), Pd catalysts often exhibit superior performance for the final aromatization step of tetralin to naphthalene.[5] Nickel-based catalysts have demonstrated excellent conversion rates and high selectivity under optimized conditions.[6][8]
-
Support Material: The support material, such as alumina (Al₂O₃), silica (SiO₂), or activated carbon, serves to disperse and stabilize the metal nanoparticles, preventing their agglomeration at high temperatures. The support can also play an active role. For instance, in bifunctional catalysts like NiMo/Al₂O₃, the metal sites are responsible for the dehydrogenation, while the acidic sites on the alumina support can contribute to cracking functionalities, which may or may not be desirable depending on the application.[2]
Catalyst Performance Comparison
The selection of a catalyst system is a trade-off between activity, selectivity, stability, and cost. The table below summarizes the performance of several common catalysts under various reaction conditions as reported in the literature.
| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Tetralin Conversion (%) | Naphthalene Selectivity (%) | Reference |
| NiMo | Al₂O₃ | 300 | 18 | ~40 | High (primary product) | [2][7] |
| Ni | SiO₂ | 270 | 30 | 88.3 | High (decalin also formed) | [6][8] |
| Pt | Al₂O₃ | 275 | 35 | High | Not specified | [9] |
| Pd | Al₂O₃ | 275 | 35 | High | Not specified | [9] |
| Fe₂O₃ | None (in DCL) | 420 | 50 (H₂) | 52.7 | Not specified (complex mixture) | [3] |
Note: Conversion and selectivity are highly dependent on specific process parameters like space velocity and time-on-stream. The data above is for comparative purposes.
Experimental Workflow and Protocols
A successful experiment relies on meticulous preparation, execution, and analysis. The following workflow provides a self-validating system for achieving reliable and reproducible results.
General Experimental Workflow
The diagram below outlines the logical flow of the entire experimental process, from initial catalyst preparation to final data analysis.
Caption: High-level workflow for catalytic dehydrogenation experiments.
Detailed Protocol: Dehydrogenation using a Fixed-Bed Flow Reactor
This protocol describes a typical setup using a supported metal catalyst in a continuous flow system, which allows for steady-state operation and straightforward kinetic analysis.
Materials & Equipment:
-
Reactant: this compound (≥99% purity)
-
Catalyst: e.g., 5% Pt/Al₂O₃, 5% Pd/C, or 10% Ni/SiO₂
-
Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar)
-
Equipment:
-
High-pressure fixed-bed reactor (e.g., stainless steel tube)
-
Tube furnace with temperature controller
-
High-pressure liquid pump (e.g., HPLC pump)
-
Mass flow controller (for gas)
-
Back-pressure regulator
-
Gas-liquid separator
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Protocol Steps:
-
Catalyst Pre-treatment (Activation):
-
Accurately weigh ~0.5-1.0 g of the catalyst.
-
If required (check manufacturer's or literature recommendations), reduce the catalyst in situ. For a Ni/SiO₂ catalyst, this may involve heating under a flow of H₂ gas at ~400°C for 2-4 hours. For Pt or Pd catalysts, a similar reduction step is often necessary to remove surface oxides and ensure maximum activity.
-
Causality: This step is crucial to generate the active metallic sites (e.g., Ni⁰, Pt⁰) required for catalysis.
-
-
Reactor Setup:
-
Load the pre-treated catalyst into the center of the reactor tube, securing it with quartz wool plugs on both ends.
-
Assemble the reactor system within the tube furnace.
-
Pressurize the system with the inert carrier gas (N₂) to the target operating pressure (e.g., 10-20 bar) and perform a leak check.[2][4]
-
Trustworthiness: A thorough leak check is paramount for safety and to ensure accurate flow rates and prevent oxidation of the catalyst.
-
-
Reaction Execution:
-
Establish a continuous flow of N₂ gas through the reactor using the mass flow controller (e.g., 50-200 mL/min).[2][4]
-
Heat the reactor to the desired reaction temperature (e.g., 270-350°C).[6][8] The endothermic nature of the reaction means higher temperatures generally increase conversion.[4]
-
Once the temperature is stable, begin pumping liquid tetralin into the system at a defined flow rate (e.g., 0.1-0.5 mL/min). The combination of catalyst mass and liquid flow rate defines the Weight Hourly Space Velocity (WHSV), a key kinetic parameter.
-
Allow the system to reach a steady state (typically 1-2 hours) before collecting data.
-
-
Sample Collection and Analysis:
-
The reactor effluent passes through the back-pressure regulator and into a gas-liquid separator, which should be cooled (e.g., in an ice bath) to ensure complete condensation of liquid products.
-
Collect liquid samples periodically (e.g., every 30-60 minutes).[2]
-
Analyze the liquid samples using GC-FID or GC-MS. Use an appropriate internal standard (e.g., dodecane) for accurate quantification.
-
The primary peaks to identify and quantify will be tetralin (unreacted), naphthalene (product), and any potential byproducts. A typical GC temperature program would start at 50°C and ramp to 240°C.[3]
-
-
Data Interpretation:
-
Tetralin Conversion (%):
Conversion = ( [Tetralin]in - [Tetralin]out ) / [Tetralin]in * 100
-
Naphthalene Selectivity (%):
Selectivity = [Naphthalene]out / ( [Tetralin]in - [Tetralin]out ) * 100
-
Reaction Mechanism & Potential Issues
Proposed Reaction Mechanism
The dehydrogenation of tetralin on a metal catalyst surface is believed to occur via a stepwise mechanism. Tetralin first adsorbs onto the active metal sites, followed by the sequential abstraction of hydrogen atoms, leading to the formation of naphthalene, which then desorbs from the surface.
Caption: Stepwise mechanism of tetralin dehydrogenation on a catalyst.
Common Challenges: Coking and Deactivation
A significant challenge in dehydrogenation reactions is catalyst deactivation due to coke formation. Coke consists of carbonaceous deposits that block the active sites of the catalyst. Tetralin dehydrogenation can produce more coke than hydrogenation reactions.[2][4][7]
-
Mitigation Strategies:
-
Temperature Optimization: While high temperatures favor the reaction, excessively high temperatures can accelerate coke formation. An optimal temperature must be identified.
-
Co-feeding Hydrogen: Although the reaction produces hydrogen, introducing a small amount of H₂ in the feed gas can help suppress coke formation by hydrogenating coke precursors and enhancing the desorption of products.[2][4]
-
Catalyst Regeneration: Coked catalysts can often be regenerated by carefully controlled oxidation (burn-off) in air to remove carbon deposits, followed by re-reduction.
-
Conclusion
The catalytic dehydrogenation of tetralin is a robust and versatile reaction with significant industrial and research applications. Success hinges on a rational choice of catalyst and careful control over reaction parameters. By understanding the underlying scientific principles and adhering to a systematic experimental protocol, researchers can achieve high conversion and selectivity. The methodologies outlined in this guide provide a solid foundation for professionals in chemistry and drug development to harness the power of this important chemical transformation.
References
-
Adam, M., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Energies. Available at: [Link]
-
Al-Salihi, S., et al. (2007). Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Catalysis Today. Available at: [Link]
-
Wang, H., et al. (2021). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry. Available at: [Link]
-
Patil, D. P., et al. (2014). Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. Journal of Nanomaterials. Available at: [Link]
-
Adam, M., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. ResearchGate. Available at: [Link]
-
Adam, M., et al. (2020). Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al₂O₃ and CoMo/Al₂O₃ catalysts heated with steel balls via induction. University of Birmingham Research Portal. Available at: [Link]
-
Kim, S. K., et al. (2018). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology. Available at: [Link]
-
Rautanen, P. A., et al. (2001). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Patil, D. P., et al. (2014). Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. ResearchGate. Available at: [Link]
-
Linstead, R. P., et al. (1937). Catalytic Dehydrogenation of Tetralin and 1,2,3,4-Tetrahydro-naphthol-2 in the Liquid Phase. Journal of the American Chemical Society. Available at: [Link]
-
Taylor & Francis. (n.d.). Tetralin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Flowchart of tetralin dehydrogenation to liberate hydrogen and produce naphthalene. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2020). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. Molecules. Available at: [Link]
-
Wang, X., et al. (2018). Effect of Different Al₂O₃ Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene. Materials Research. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]
- 3. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ou.edu [ou.edu]
The Strategic Application of 1,2,3,4-Tetrahydronaphthalene in the Synthesis of Advanced Fine Chemicals and Pharmaceutical Intermediates
Abstract
This comprehensive guide serves as a technical resource for researchers, chemists, and professionals in the drug development sector, detailing the synthetic utility of 1,2,3,4-tetrahydronaphthalene, commonly known as Tetralin. Moving beyond its traditional role as a high-boiling solvent and hydrogen donor, this document elucidates its application as a versatile reactant in the synthesis of high-value fine chemicals and critical pharmaceutical intermediates. We will explore key transformations of the Tetralin core, including selective oxidation and functionalization, providing detailed, field-proven protocols. The underlying principles of reaction mechanisms, catalyst selection, and process optimization are discussed to provide a robust framework for practical application.
Introduction: Unlocking the Synthetic Potential of the Tetralin Scaffold
This compound (Tetralin) is a bicyclic hydrocarbon composed of a fused benzene and cyclohexane ring.[1] This unique structural amalgamation imparts a combination of aromatic reactivity and benzylic C-H bond susceptibility, making it a valuable starting material for a variety of synthetic transformations. While its use as a hydrogen-donor solvent in processes like coal liquefaction is well-documented, its role as a foundational building block in the synthesis of complex molecules is of increasing importance in the fine chemical and pharmaceutical industries.[2][3]
The tetralin framework is a recurring motif in a multitude of biologically active compounds, including antidepressants like sertraline, as well as antifungal and anti-inflammatory agents.[4][5] Its rigid, partially saturated structure provides a valuable scaffold for the spatial orientation of pharmacophoric groups. This guide will focus on the practical execution of key reactions that leverage the inherent reactivity of the Tetralin molecule to produce valuable downstream products.
Core Synthetic Transformations of this compound
The synthetic utility of Tetralin is primarily centered around the reactivity of the benzylic positions (C1 and C4) of the saturated ring and the aromatic nature of the fused benzene ring. The principal transformations include:
-
Selective Oxidation: The benzylic carbons are susceptible to oxidation, leading to the formation of 1-tetralone and 1-tetralol, which are key intermediates in the synthesis of various fine chemicals.
-
Dehydrogenation: The saturated ring can be aromatized to yield naphthalene and its derivatives.
-
Aromatic Functionalization: The benzene ring can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, to introduce new functional groups.
The following sections will provide detailed protocols and mechanistic insights into these pivotal reactions.
Application Note I: Selective Oxidation of Tetralin to 1-Tetralone and 1-Tetralol
The controlled oxidation of Tetralin to 1-tetralone (α-tetralone) is a commercially significant transformation, as 1-tetralone is a precursor to a wide range of pharmaceuticals and agrochemicals.[6] The reaction typically proceeds via a free-radical mechanism involving the formation of a hydroperoxide intermediate.
Mechanistic Considerations
The autoxidation of Tetralin with atmospheric oxygen can be catalyzed by various transition metal ions, such as Cr³⁺ or Cu²⁺.[7] The reaction is initiated by the abstraction of a hydrogen atom from a benzylic position, which is the most labile C-H bond in the molecule. The resulting radical reacts with oxygen to form a hydroperoxide, which can then decompose to form 1-tetralone and 1-tetralol. The selectivity towards the ketone or the alcohol can be influenced by the choice of catalyst and reaction conditions.
Diagram 1: Simplified Reaction Pathway for Tetralin Oxidation
Experimental Protocol: Chromium-Catalyzed Oxidation of Tetralin
This protocol details the liquid-phase oxidation of Tetralin using a chromium-exchanged resin as a catalyst to produce a mixture of 1-tetralone and 1-tetralol.[1]
Materials:
-
This compound (Tetralin), 99% purity
-
Chromium-exchanged resin catalyst
-
2-Methyl-5-ethyl pyridine
-
Oxygen (gas)
-
Cylindrical glass reactor with gas sparger, magnetic stirrer, and condenser
-
Hot-oil bath with temperature control
Procedure:
-
Charge the glass reactor with 5.0 g of the chromium-exchanged resin, 25 g of Tetralin, and 2 g of 2-methyl-5-ethyl pyridine.
-
Immerse the reactor in a hot-oil bath and heat the contents to 120 °C with stirring.
-
Once the reaction temperature is stable at 120 ± 2 °C, introduce a steady flow of oxygen gas through the sparger at a rate of 235 standard ml/minute.
-
Maintain the reaction at this temperature for 2 hours.
-
After 2 hours, stop the oxygen flow and cool the reactor to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution can be analyzed by gas chromatography (GC) to determine the product distribution.
Expected Results:
The reaction mixture is expected to contain 1-tetralone and 1-tetralol. A typical analysis by vapor phase chromatography might show approximately 18.35% 1-tetralone and 1.81% 1-tetralol, resulting in a 1-tetralone/1-tetralol ratio of about 10.1.[1] The tetralin hydroperoxide level would be around 1.3% by weight.[1]
Table 1: Representative Data for Chromium-Catalyzed Tetralin Oxidation
| Parameter | Value |
| Reactants | Tetralin, Oxygen |
| Catalyst | Chromium-exchanged resin |
| Temperature | 120 °C |
| Reaction Time | 2 hours |
| 1-Tetralone Yield | ~18.35% |
| 1-Tetralol Yield | ~1.81% |
| 1-Tetralone/1-Tetralol Ratio | ~10.1 |
Application Note II: Synthesis of Tetralin Derivatives via Friedel-Crafts Acylation
The aromatic ring of Tetralin is amenable to electrophilic substitution, allowing for the introduction of various functional groups. Friedel-Crafts acylation is a powerful method for introducing an acyl group, which can then be further manipulated. This is a key step in the synthesis of many pharmaceutical precursors.
Mechanistic Overview
In a Friedel-Crafts acylation, an acyl chloride or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of Tetralin, followed by deprotonation to restore aromaticity and yield the acylated product.
Diagram 2: General Workflow for Friedel-Crafts Acylation of Tetralin
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization to form α-Tetralone
A classic example showcasing the power of the Friedel-Crafts reaction in synthesizing tetralone frameworks is the intramolecular cyclization of γ-phenylbutyric acid.[8]
Materials:
-
γ-Phenylbutyric acid
-
Thionyl chloride
-
Carbon disulfide (CS₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Round-bottomed flask with reflux condenser and gas absorption trap
-
Steam distillation apparatus
Procedure:
Part A: Preparation of γ-Phenylbutyryl Chloride
-
In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.
-
After the initial vigorous reaction subsides (about 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure complete conversion to the acid chloride.
Part B: Intramolecular Friedel-Crafts Cyclization
-
Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 cc of carbon disulfide.
-
Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial evolution of hydrogen chloride gas subsides, slowly warm the mixture to its boiling point on a steam bath and maintain reflux for 10 minutes.
-
Cool the reaction mixture to 0 °C and carefully decompose the aluminum chloride complex by the slow addition of 100 g of crushed ice, followed by 25 cc of concentrated hydrochloric acid.
Part C: Work-up and Purification
-
Transfer the mixture to a 2-liter round-bottomed flask and steam distill. The carbon disulfide will distill first.
-
Continue the steam distillation until the α-tetralone has completely come over (approximately in the next 2 liters of distillate).
-
Separate the oily product layer and extract the aqueous layer three times with 100-cc portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure.
-
Collect the fraction boiling at 105–107 °C/2 mm to obtain pure α-tetralone. The expected yield is 21.5–26.5 g.[8]
Application in Drug Development: Synthesis of a Sertraline Precursor
The tetralone scaffold is a cornerstone in the synthesis of the widely used antidepressant, sertraline. The synthesis involves the condensation of a substituted tetralone with methylamine to form an imine, which is subsequently reduced.[9]
Table 2: Key Steps in a Representative Sertraline Synthesis
| Step | Reactants | Reagents/Catalysts | Product |
| 1 | Substituted Tetralone, Aqueous Methylamine | - | Imine intermediate |
| 2 | Imine intermediate, Hydrogen | Pd/BaSO₄ in Methanol | Racemic cis and trans Sertraline |
| 3 | Racemic cis Sertraline | D-(-)-Mandelic Acid | Diastereomeric salts for resolution |
| 4 | Resolved Salt | Base, then HCl | Sertraline Hydrochloride (active form) |
This multi-step synthesis highlights the importance of controlling stereochemistry, which is often a critical aspect of drug development. The rigid tetralin backbone plays a crucial role in establishing the correct spatial arrangement of the substituents for pharmacological activity.
Safety and Handling of this compound
As with all chemical syntheses, appropriate safety precautions must be taken when handling Tetralin and the associated reagents.
-
Handling: Use Tetralin only in well-ventilated areas or under a chemical fume hood.[1] Avoid inhaling vapors and direct contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If exposure limits are exceeded, a NIOSH-approved organic vapor respirator should be used.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents and strong acids.[1][8] Tetralin is air-sensitive and can form peroxides over time; it is advisable to store it under an inert atmosphere (e.g., nitrogen) for prolonged periods.[1]
-
Peroxide Formation: Tetralin can form explosive peroxides upon exposure to air and light.[8] It is crucial to test for the presence of peroxides before distillation or concentration.[8]
Conclusion
This compound is a versatile and valuable reactant in the synthesis of fine chemicals and pharmaceutical intermediates. Its unique structural features allow for selective transformations at both the saturated and aromatic portions of the molecule. The protocols and discussions provided in this guide offer a practical framework for researchers to harness the synthetic potential of Tetralin. A thorough understanding of the underlying reaction mechanisms and adherence to safe laboratory practices are paramount for the successful application of this important chemical building block in the development of novel and complex molecules.
References
- Ataman Kimya. (n.d.). This compound.
- Shah, B. M., & Kachhadiya, R. N. (2024).
-
PrepChem.com. (n.d.). Synthesis of 1-tetralone 1-tetralol. Retrieved from [Link]
-
Martin, E. L., & Fieser, L. F. (n.d.). α-TETRALONE. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (2024). Transfer hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of sertraline hydrochloride form ii.
-
Wikipedia. (2024). Tetralin. Retrieved from [Link]
-
ResearchGate. (2025). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]
-
Wikipedia. (2024). 1-Tetralone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesis of sertraline from chiral tetralone.
-
MDPI. (2018). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]
-
PENTA s.r.o. (2023). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Schultz Canada Chemicals Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ou.edu [ou.edu]
- 7. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 1,2,3,4-Tetrahydronaphthalene as a Medium for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 1,2,3,4-Tetrahydronaphthalene (Tetralin) in Nanomaterial Fabrication
In the expansive field of nanoparticle synthesis, the choice of solvent is a critical parameter that dictates the size, shape, and physicochemical properties of the resulting nanomaterials. High-boiling point solvents are particularly advantageous for methods requiring elevated temperatures, such as solvothermal and thermal decomposition techniques, as they allow for a wider operational temperature range, influencing precursor decomposition rates and nanocrystal growth kinetics.
This compound, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene.[1] It is a colorless liquid with a high boiling point (206-208 °C), making it a suitable candidate for high-temperature nanoparticle synthesis.[1] Beyond its thermal stability, tetralin possesses a unique characteristic as a hydrogen-donor solvent, a property that can be strategically exploited in certain synthetic pathways.[2][3] This application note provides a detailed exploration of tetralin as a medium for nanoparticle synthesis, offering insights into its functional roles and providing a specific protocol for the solvothermal synthesis of silver nanoparticles.
Physicochemical Properties of Tetralin Relevant to Nanoparticle Synthesis
The efficacy of a solvent in nanoparticle synthesis is governed by a combination of its physical and chemical properties. For this compound, the following characteristics are of particular importance:
| Property | Value | Significance in Nanoparticle Synthesis |
| Boiling Point | 206-208 °C[1] | Enables high-temperature synthesis, facilitating the decomposition of thermally robust precursors and promoting crystalline growth of nanoparticles. |
| Density | 0.970 g/cm³[1] | Influences mass and heat transfer within the reaction vessel. |
| Solubility | Insoluble in water[1] | Suitable for the synthesis of hydrophobic nanoparticles and allows for phase separation during purification. |
| Solvent Type | Non-coordinating aromatic | Minimizes strong interactions with the nanoparticle surface, allowing for the controlled addition and influence of specific capping agents. |
| Hydrogen-Donating Ability | Can donate hydrogen atoms at elevated temperatures[2][3] | Can act as a reducing agent or participate in side reactions to generate reactive species in situ, offering unique synthetic pathways. |
Application Protocol: Solvothermal Synthesis of Silver Nanoparticles in this compound
This protocol is based on the findings of Nguyen Thi Ngoc Linh et al., who investigated the influence of different organic solvents on the synthesis of silver nanoparticles.[4] While their study identified 1,2-dichlorobenzene as the optimal solvent among those tested, the use of tetralin was also successfully demonstrated, providing a valuable protocol for researchers exploring alternative high-boiling point, non-coordinating solvents.
Causality Behind Experimental Choices
-
High Temperature: The use of a high-boiling point solvent like tetralin allows the reaction to be conducted at elevated temperatures. This is crucial for the thermal decomposition of the silver precursor (silver nitrate) and the reduction by 1-octadecanol.
-
Capping Agent: Sodium oleate acts as a capping agent, adsorbing to the surface of the nascent silver nanoparticles to control their growth and prevent agglomeration.
-
Reducing Agent: 1-octadecanol serves as the reducing agent, donating electrons to reduce Ag⁺ ions to Ag⁰ atoms, which then nucleate and grow into nanoparticles.
-
Solvent Influence: The choice of solvent influences the reaction kinetics and the final morphology of the nanoparticles.[4] In the case of tetralin, its high boiling point and non-coordinating nature provide a stable environment for the reaction to proceed.
Experimental Workflow
Caption: Workflow for the solvothermal synthesis of silver nanoparticles in tetralin.
Step-by-Step Methodology
-
Reagent Preparation: In a typical synthesis, combine silver nitrate (AgNO₃), sodium oleate, and 1-octadecanol in this compound in a suitable reaction vessel.
-
Solvothermal Reaction: Place the sealed reaction vessel into an autoclave and heat to 180°C for 90 minutes.[4] The high temperature facilitates the reduction of silver ions by 1-octadecanol.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Nanoparticle Precipitation: Transfer the reaction mixture to a centrifuge tube and add ethanol to precipitate the synthesized silver nanoparticles.[4]
-
Centrifugation: Centrifuge the mixture at 10,000-12,000 rpm for 10 minutes to pellet the silver nanoparticles.[4]
-
Washing: Carefully decant and discard the supernatant.
-
Re-dispersion: Re-disperse the silver nanoparticle pellet in a non-polar solvent such as n-hexane for storage and further characterization.[4]
Expected Results and Characterization
The silver nanoparticles synthesized in tetralin are expected to be crystalline.[4] The morphology and size can be characterized using Transmission Electron Microscopy (TEM), which will likely show spherical or near-spherical nanoparticles. The crystalline structure can be confirmed by X-ray Diffraction (XRD). The optical properties of the silver nanoparticle dispersion can be analyzed using UV-Vis spectroscopy, which should exhibit a characteristic surface plasmon resonance peak.
Potential Application: In Situ Reagent Generation for Quantum Dot Synthesis
A particularly innovative application of tetralin in nanoparticle synthesis is its role as a reactive solvent. In the synthesis of cadmium selenide (CdSe) quantum dots, tetralin can be used to generate the highly toxic and pyrophoric hydrogen selenide (H₂Se) gas in situ. At elevated temperatures, elemental selenium can abstract hydrogen from tetralin, leading to the formation of H₂Se and the aromatization of tetralin to naphthalene. This in situ generation method enhances safety by avoiding the handling and storage of H₂Se gas.
While a detailed, publicly available protocol for this specific synthesis is not readily found, the conceptual workflow is as follows:
Caption: Conceptual workflow for CdSe quantum dot synthesis using in situ H₂Se generation from tetralin.
This approach highlights the potential of tetralin to act not just as a high-temperature medium but also as an active participant in the chemical transformation, opening up avenues for novel and safer synthetic routes in nanomaterial fabrication.
Conclusion and Future Outlook
This compound presents itself as a versatile and functional medium for nanoparticle synthesis. Its high boiling point makes it suitable for high-temperature synthetic methods, while its hydrogen-donating ability offers unique opportunities for in situ reagent generation, enhancing safety and simplifying synthetic procedures. The successful synthesis of silver nanoparticles in tetralin demonstrates its utility as a non-coordinating, high-boiling point solvent.
Future research could focus on further exploring the role of tetralin's hydrogen-donating properties in the synthesis of other types of nanoparticles, such as metal oxides and other chalcogenides. A systematic investigation into the influence of reaction parameters (temperature, precursor concentration, and capping agents) on the resulting nanoparticle morphology in tetralin would provide a more comprehensive understanding of its potential. For drug development professionals, the use of a non-coordinating solvent like tetralin could be advantageous for producing nanoparticles with "clean" surfaces, amenable to subsequent functionalization with targeting ligands or drug molecules.
References
- Nguyen, T. N. L., Le, T. L., et al. (2023). The size-and shape-controlled synthesis of silver nanoparticles by solvothermal method. Vietnam Journal of Science and Technology, 61(2), 246-254.
- The morphology of silver nanoparticles prepared by enzyme-induced reduction. (2025). Journal of Nanobiotechnology.
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
- Patil, S., et al. (2018). Synthesis of silver nanoparticles: chemical, physical and biological methods.
- Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles V.2. protocols.io.
- Synthesis conditions for the preparation of silver nanoparticles. (n.d.).
- Maji, T. K., et al. (2017). Silver Nanoparticles: Synthesis, Structure, Properties and Applications. Journal of Nanoscience and Nanotechnology, 17(10), 6975-7000.
- Rosemary, M. J., & Pradeep, T. (2003). Solvothermal synthesis of silver nanoparticles from thiolates. Journal of colloid and interface science, 268(1), 81-84.
- Sun, Y., & Xia, Y. (2002). Synthesis of silver nanoparticles with different shapes. Nano Letters, 2(8), 833-837.
- Kumar, P., & Singh, R. (2020). Silver nanoparticles: synthesis, characterisation and biomedical applications. International Journal of Nanotechnology, 17(1-2), 1-28.
- Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles V.1. protocols.io.
- Khan, I., et al. (2022). Green Synthesis of Silver Nanoparticles (AgNPs), Structural Characterization, and their Antibacterial Potential. International journal of nanomedicine, 17, 3335.
- Singh, M., et al. (2009). Synthesis of Silver Nanoparticles using Facile Wet Chemical Route. Defence Science Journal, 59(4), 447-455.
- New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (2020). MDPI.
- Chen, G., et al. (2013). Large-scale synthesis of silver nanowires via a solvothermal method. RSC advances, 3(44), 21679-21685.
- Hydrogen-donor solvent – Knowledge and References. (n.d.). Taylor & Francis.
- In situ synthesis of cadmium selenide quantum dots in solvent-free polymer templates demonstrating stable photoluminescence in a harsh
- Isa, K. M., et al. (2022). Hydrogen donor solvents in liquefaction of biomass: A review. Renewable and Sustainable Energy Reviews, 159, 112217.
- Li, H., et al. (2011). Synthesis of CdSe quantum dots using selenium dioxide as selenium source and its interaction with pepsin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1734-1739.
- Nanoparticles for hydrogen generation. (2025).
- Synthesis of Cadmium Selenide Quantum Dots and Their Cytotoxicity. (n.d.). CORE.
- An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. (2026). MDPI.
- Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. (2023). Semantic Scholar.
- 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. (2020). PubMed Central.
- Acid Selenites as New Selenium Precursor for CdSe Quantum Dot Synthesis. (2025).
- This compound-d12. (n.d.). PubChem.
- Functionalization of Nanomaterials for Energy Storage and Hydrogen Production Applic
- Developments in the Green Synthesis of Medicinal Nanoparticles: From Benign Solvents to Bio-assisted Sources. (2024). Impactfactor.
- Synthetic Versatility, Reaction Pathway, and Thermal Stability of Tetrahedrite Nanoparticles. (2020). RSC Publishing.
- A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. (2025).
- Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. (n.d.).
- Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermedi
- 1-Hexyl-1,2,3,4-tetrahydronaphthalene. (n.d.). PubChem.
Sources
Application Note: Advanced Analytical Techniques for Monitoring Reactions of 1,2,3,4-Tetrahydronaphthalene
Introduction: The Significance of Monitoring Tetralin Reactions
1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is a pivotal molecule in various chemical domains. Its unique structure, featuring a fused aliphatic and aromatic ring, makes it an excellent hydrogen-donor solvent, particularly in heavy oil upgrading and coal liquefaction.[1] Furthermore, the tetralin scaffold is a common motif in pharmacologically active molecules, making its reactions—such as oxidation, dehydrogenation, and substitution—of profound interest in drug development and process chemistry.
Accurate real-time or quasi-real-time monitoring of these reactions is critical for several reasons:
-
Kinetic and Mechanistic Understanding: Precise concentration data over time allows for the determination of reaction rates, orders, and activation energies, providing deep insights into the reaction mechanism.[1][2]
-
Process Optimization and Control: By tracking the consumption of reactants and the formation of products and byproducts, reaction conditions (temperature, pressure, catalyst loading) can be optimized for yield, selectivity, and safety.
-
Impurity Profiling: In pharmaceutical synthesis, identifying and quantifying minor byproducts is essential for regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth overview of the primary analytical techniques for monitoring reactions involving tetralin, complete with detailed protocols and expert insights into methodological choices.
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique is dictated by the specific reaction, the properties of the analytes (volatility, polarity, concentration), and the required data resolution (e.g., in situ vs. offline analysis). The most powerful and commonly employed methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Application for Tetralin Reactions | Strengths | Limitations |
| Gas Chromatography (GC) | Dehydrogenation, hydrogenation, cracking reactions. Analysis of volatile and thermally stable compounds. | High resolution for separating non-polar compounds like tetralin, naphthalene, and decalin. Excellent sensitivity with FID. Easily coupled to Mass Spectrometry (GC-MS). | Not suitable for non-volatile or thermally labile products (e.g., highly oxidized or polymeric species). Requires sample workup. |
| High-Performance Liquid Chromatography (HPLC) | Oxidation, functionalization, and reactions producing polar or non-volatile products. | Versatile for a wide range of polarities. Ideal for hydroxylated, carbonylated, or dinitrated tetralin derivatives.[3][4] Ambient temperature analysis prevents degradation. | Lower resolution for non-polar isomers compared to capillary GC. Mobile phase selection can be complex. |
| Nuclear Magnetic Resonance (NMR) | In situ reaction monitoring for kinetic profiling. Structural elucidation of unknown products. | Non-invasive, non-destructive, and provides rich structural information.[5][6] Can monitor reactions directly in the NMR tube without sampling.[7] Intrinsically quantitative.[7] | Lower sensitivity compared to GC/HPLC. Requires deuterated solvents for locking.[8] Spectral overlap can be an issue in complex mixtures. |
| In Situ Spectroscopy (FTIR/Raman) | Real-time monitoring of functional group changes. Ideal for identifying transient intermediates. | Provides real-time kinetic data without sampling.[9][10] Sensitive to changes in specific chemical bonds (e.g., C=O, O-H). | Data can be complex to deconvolve. Calibration is often required for quantitative analysis.[9] |
Gas Chromatography (GC): The Workhorse for Hydrogenation & Dehydrogenation
GC is the premier technique for monitoring reactions where the components are volatile and thermally stable, such as the catalytic dehydrogenation of tetralin to naphthalene or its hydrogenation to decalin.[1][2][11] Separation is achieved based on differences in boiling points and interactions with the stationary phase.
Application Spotlight: Monitoring Tetralin Dehydrogenation
In this common application, tetralin is converted to naphthalene, releasing hydrogen. The reaction mixture typically contains the reactant (tetralin), product (naphthalene), and potentially intermediates or byproducts like decalin isomers.
Workflow for GC Analysis
Caption: General workflow for GC-based reaction monitoring.
Detailed Protocol: GC-FID Analysis of Tetralin Dehydrogenation
1. Objective: To quantify the conversion of tetralin and the selectivity to naphthalene over time.
2. Instrumentation & Consumables:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a Flame Ionization Detector (FID).[1][2]
-
Column: HP-5 or DB-5 capillary column (30 m x 0.32 mm x 0.25 µm).[1][2] This non-polar column is ideal as it separates the aromatic and hydroaromatic compounds primarily by their boiling points.
-
Reagents: Toluene (solvent), Dodecane (Internal Standard), Tetralin, Naphthalene.
3. Preparation of Calibration Standards:
-
Prepare a stock solution of tetralin, naphthalene, and the internal standard (dodecane) of known concentrations in toluene.
-
Create a series of 5 calibration standards by serial dilution covering the expected concentration range of the reaction. The internal standard concentration must remain constant across all standards.
-
Trustworthiness Check: The use of an internal standard corrects for variations in injection volume and detector response, which is crucial for accurate quantification.
4. GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.[1]
-
Hold: 5 minutes at 200 °C.
-
Rationale: This program ensures good separation between the solvent, reactant, internal standard, and product peaks.
-
5. Reaction Sampling & Analysis:
-
At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reactor.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold toluene containing the internal standard in a sealed GC vial.
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
6. Data Analysis:
-
Integrate the peak areas for tetralin, naphthalene, and the internal standard (dodecane).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Use the response factor from the calibration curve to calculate the concentration of tetralin and naphthalene in the reaction samples.
-
Calculate Conversion (%) and Selectivity (%) using the following formulas:
-
Conversion (%) = ([Tetralin]initial - [Tetralin]t) / [Tetralin]initial * 100
-
Selectivity (%) = [Naphthalene]t / ([Tetralin]initial - [Tetralin]t) * 100
-
High-Performance Liquid Chromatography (HPLC): For Polar Derivatives
When reactions introduce polar functional groups (e.g., -OH, -NO2, -COOH) onto the tetralin scaffold, the products often become non-volatile or thermally unstable, making HPLC the method of choice.[3] Reversed-phase HPLC (RP-HPLC) is particularly effective.
Application Spotlight: Monitoring the Oxidation of Tetralin
The oxidation of tetralin can yield a complex mixture of products, including α-tetralol and α-tetralone. RP-HPLC is ideal for separating these more polar compounds from the non-polar starting material.
Detailed Protocol: RP-HPLC Analysis of Tetralin Oxidation
1. Objective: To monitor the formation of α-tetralol and α-tetralone from the oxidation of tetralin.
2. Instrumentation & Consumables:
-
HPLC System: With a UV detector, pump, and autosampler.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides hydrophobic interactions to retain the analytes.
-
Mobile Phase: Acetonitrile and Water. Greener alternatives like ethanol can also be considered.[12]
-
Reagents: Acetonitrile (HPLC grade), Ultrapure Water, standards for tetralin, α-tetralol, and α-tetralone.
3. HPLC Method Parameters:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Rationale: This ratio typically provides sufficient elution strength to separate the moderately polar products from the non-polar tetralin within a reasonable timeframe. A gradient elution may be required for more complex mixtures.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. The aromatic ring in all components allows for sensitive detection at this wavelength.
-
Injection Volume: 10 µL.
4. Reaction Sampling & Analysis:
-
Withdraw an aliquot from the reaction mixture.
-
Quench and dilute in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection. This is a critical step to prevent column clogging and ensure system longevity.
-
Inject the sample onto the HPLC system.
5. Data Analysis:
-
Use an external standard calibration method. Prepare standards of known concentrations for tetralin and the expected products.
-
Generate calibration curves by plotting peak area against concentration for each compound.
-
Calculate the concentration of each species in the reaction samples based on their peak areas and the calibration curves.
In Situ NMR Spectroscopy: Real-Time Mechanistic Insights
NMR spectroscopy offers the unique ability to monitor a reaction as it happens directly inside the NMR tube, providing a non-invasive method to obtain kinetic and structural data simultaneously.[5][6] This is invaluable for studying reaction mechanisms and identifying transient intermediates that might be missed by offline chromatographic methods.
Application Spotlight: Kinetic Profiling of a Substitution Reaction
Imagine a reaction where a substituent is added to the aromatic ring of tetralin. By monitoring the disappearance of the specific aromatic proton signal on the starting material and the appearance of new signals for the product, a detailed kinetic profile can be built.[13]
Workflow for In Situ NMR Monitoring
Caption: Workflow for kinetic analysis using in situ NMR.
Detailed Protocol: ¹H NMR Reaction Monitoring
1. Objective: To obtain a time-course kinetic profile of a reaction involving tetralin.
2. Instrumentation & Reagents:
-
NMR Spectrometer: 400 MHz or higher, equipped with variable temperature capabilities.
-
Reagents: Tetralin, other reactants, deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.
3. Experimental Setup:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of tetralin and other non-initiating reactants in the deuterated solvent.
-
Initial Scans: Place the tube in the spectrometer, allow it to equilibrate to the desired reaction temperature, and acquire a high-quality initial spectrum (t=0).[5] This spectrum serves as the baseline.
-
Reaction Initiation: Quickly remove the tube, add the initiating reagent (e.g., catalyst), shake vigorously, and rapidly re-insert it into the spectrometer. Note this time as the true start of the reaction.
-
Automated Acquisition: Use the spectrometer's software to set up an automated sequence of 1D ¹H NMR experiments to be run at fixed time intervals (e.g., every 5 or 10 minutes).[6][7] The number of scans per experiment should be minimized (e.g., ns=1 or 4) to ensure a fast acquisition time relative to the reaction rate.[6]
4. Data Processing and Analysis:
-
Process the array of spectra using consistent phasing and baseline correction parameters.[5]
-
Identify a well-resolved peak for the starting material and one for the product that do not overlap with other signals.
-
Integrate these peaks across the entire time series.
-
The relative concentration of the reactant at any time t can be determined by normalizing its integral against a stable, non-reacting internal standard or by assuming the sum of the reactant and product integrals is constant.
-
Plot the concentration (or normalized integral value) of the reactant versus time. This data can then be fitted to kinetic models (zero, first, or second order) to determine the rate constant (k).
Conclusion
The effective monitoring of reactions involving this compound is a multi-faceted challenge that can be robustly addressed by selecting the appropriate analytical technique. GC-FID is unparalleled for analyzing the volatile products of hydrogenation and dehydrogenation. RP-HPLC provides the versatility needed for polar products generated during oxidation and functionalization. Finally, in situ NMR offers a powerful, non-invasive window into the real-time kinetics and mechanistic pathways of these transformations. By leveraging the strengths of each technique and implementing rigorous, well-validated protocols, researchers can gain the high-quality data necessary to optimize chemical processes, ensure product quality, and deepen our fundamental understanding of chemical reactivity.
References
-
Gcinumzi E. Mbhele, et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. Available at: [Link]
-
Anton A. Kiss, et al. (2018). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. Available at: [Link]
-
Saif Z. Al-Ghamdi, et al. (2019). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. National Institutes of Health (PMC). Available at: [Link]
-
Bruker Corporation. (2016). Kinetic Profiling by NMR. Bruker Documentation. Available at: [Link]
-
Journal of the American Chemical Society. Catalytic Dehydrogenation of Tetralin and 1,2,3,4-Tetrahydro-naphthol-2 in the Liquid Phase. ACS Publications. Available at: [Link]
-
Iowa State University. Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Available at: [Link]
-
IMSERC. Kinetics / reaction monitoring. Northwestern University. Available at: [Link]
-
José I. García, et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. National Institutes of Health (PMC). Available at: [Link]
-
Anjaneyulu, Y. et al. Determination of Naphthalene Content by Gas Chromatography. ResearchGate. Available at: [Link]
-
S. Sivasanker, et al. (2013). Hydrogenation of tetralin over supported Ni and Ir catalysts. SciSpace. Available at: [Link]
-
Sarayute Chansai. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. Available at: [Link]
-
ResearchGate. Peaks of this compound and Its Derivatives in the Liquefied Oil. ResearchGate. Available at: [Link]
-
Mariusz J. Bajan, et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health (PMC). Available at: [Link]
-
D. Upare, et al. (2013). Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. ResearchGate. Available at: [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
-
Frank Hicks, et al. (2016). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Available at: [Link]
-
Flavien Susanne, et al. (2012). Kinetic Understanding Using NMR Reaction Profiling. Mestrelab. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Understanding Using NMR Reaction Profiling - Mestrelab [mestrelab.com]
Application Notes & Protocols: Unraveling Reaction Mechanisms with Isotope-Labeled 1,2,3,4-Tetrahydronaphthalene
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of isotope-labeled 1,2,3,4-tetrahydronaphthalene (tetralin) in mechanistic studies. This document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, ensuring scientific integrity and trustworthiness in your research endeavors.
The Power of "Heavy" Molecules: An Introduction to Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways.[1][2] By replacing an atom with its heavier, non-radioactive (stable) isotope, we can create a "labeled" molecule. This labeled molecule is chemically identical to its unlabeled counterpart but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows us to follow the labeled atom and understand the intricate steps of a reaction mechanism.[1]
Commonly used stable isotopes in these studies include deuterium (²H or D) and carbon-13 (¹³C).[3][4][5] Their incorporation into a molecule provides a unique signature that can be tracked, offering unparalleled insights into reaction kinetics, metabolic transformations, and the formation of intermediates.[1]
Why Tetralin? A Versatile Probe for Mechanistic Insights
This compound, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene.[6] Its unique chemical structure makes it an invaluable tool in a variety of mechanistic studies, particularly as a hydrogen-donor solvent.[7][8][9] The benzylic C-H bonds in tetralin are relatively weak, allowing it to readily donate hydrogen atoms to other molecules, a crucial step in processes like coal liquefaction and heavy oil upgrading.[8][9]
By isotopically labeling tetralin, we can precisely track the transfer of hydrogen or carbon atoms, providing definitive evidence for proposed reaction mechanisms. For instance, using deuterium-labeled tetralin can help elucidate the role of hydrogen transfer in catalytic processes and determine whether C-H bond cleavage is a rate-limiting step.[10][11]
Core Applications of Isotope-Labeled Tetralin
Elucidating Hydrogen Transfer Mechanisms in Catalysis and Organic Reactions
A primary application of isotope-labeled tetralin is in studying hydrogen transfer reactions.[7][9] By labeling the hydrogen atoms on the saturated ring of tetralin with deuterium (e.g., tetralin-d4 or tetralin-d10), researchers can follow the path of these deuterium atoms to acceptor molecules.
Causality Behind the Choice: The selection of deuterium is strategic. The significant mass difference between protium (¹H) and deuterium (²H) leads to a phenomenon known as the Kinetic Isotope Effect (KIE) .[12] If the cleavage of a C-H bond is the slowest step (rate-determining step) of a reaction, replacing hydrogen with deuterium will slow down the reaction rate.[10][11][12] Observing a KIE provides strong evidence for the involvement of C-H bond cleavage in the rate-determining step of the reaction mechanism.[10][11][13]
Experimental Workflow for KIE Studies:
Caption: Workflow for determining the Kinetic Isotope Effect (KIE).
Tracing Metabolic Pathways in Drug Development
In the pharmaceutical industry, understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical.[3][4][5][14] Isotope-labeled compounds, including tetralin derivatives that may mimic drug scaffolds, are instrumental in these studies.[3][4][5][14]
Causality Behind the Choice: Using ¹³C-labeled tetralin allows researchers to trace the carbon skeleton of the molecule through various metabolic transformations.[15][16] Mass spectrometry can then be used to identify metabolites by looking for the characteristic mass shift corresponding to the ¹³C label. This provides a clear and unambiguous way to distinguish drug-related metabolites from endogenous compounds in complex biological matrices like blood or urine.
Logical Relationship of Metabolite Identification:
Caption: Logic for identifying metabolites using isotopic labeling.
Detailed Experimental Protocols
Protocol: Synthesis of Deuterium-Labeled Tetralin (Illustrative)
The synthesis of isotopically labeled compounds requires specialized techniques.[17][18] A common method for preparing deuterium-labeled tetralin is through the catalytic hydrogenation of naphthalene using deuterium gas (D₂).[6]
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a suitable hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Reaction Setup: In a high-pressure reactor, dissolve naphthalene in an appropriate solvent. Add the catalyst to the solution.
-
Deuteration: Purge the reactor with an inert gas, then introduce deuterium gas (D₂) to the desired pressure.
-
Reaction Conditions: Heat the mixture to the target temperature and stir for the required duration to achieve complete or partial deuteration.
-
Workup: After the reaction, cool the reactor, vent the excess D₂ gas, and filter the catalyst.
-
Purification: Purify the resulting deuterated tetralin using distillation or chromatography.
-
Characterization: Confirm the isotopic enrichment and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol: Investigating Hydrogen Transfer in a Model Reaction
This protocol outlines a general procedure for studying hydrogen transfer from deuterium-labeled tetralin to a model hydrogen acceptor.
Step-by-Step Methodology:
-
Reactant Preparation: Prepare a solution of the hydrogen acceptor in a suitable solvent.
-
Reaction Initiation: Add a known amount of deuterium-labeled tetralin to the solution. If a catalyst is required, add it at this stage.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and take aliquots at regular time intervals.
-
Sample Analysis: Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the starting materials and products.
-
Data Interpretation:
-
Monitor the decrease in the concentration of the deuterium-labeled tetralin and the hydrogen acceptor.
-
Monitor the increase in the concentration of the deuterated acceptor molecule and naphthalene (the dehydrogenated product of tetralin).
-
The detection of deuterium in the acceptor molecule provides direct evidence of hydrogen transfer from tetralin.
-
Data Presentation and Interpretation
Quantitative data from these studies should be presented clearly for easy comparison.
Table 1: Example Data for a Kinetic Isotope Effect Study
| Substrate | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Unlabeled Tetralin | 2.5 x 10⁻³ | \multirow{2}{*}{5.0} |
| Deuterium-labeled Tetralin | 0.5 x 10⁻³ |
Interpretation: A KIE value significantly greater than 1, as shown in the example, indicates that the C-H bond is weakened in the transition state of the rate-determining step, strongly suggesting that C-H bond cleavage is mechanistically important.[12]
Conclusion
Isotope-labeled this compound is a powerful and versatile tool for elucidating complex reaction mechanisms in various fields, from catalysis to drug metabolism. By carefully designing experiments and utilizing modern analytical techniques, researchers can gain unprecedented insights into the intricate pathways of chemical and biological transformations. The protocols and principles outlined in these application notes provide a solid foundation for the successful implementation of this advanced research technique.
References
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]
-
Gaudilliere, J. P., & Gsaed, N. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current drug metabolism, 13(9), 1286-1301. [Link]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1674–1691. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Selcia. (2025). Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry. [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds. [Link]
-
Fan, M., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry, 7. [Link]
-
Fan, M., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry, 7, 793. [Link]
-
Lane, A. N., et al. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 1(1), 3-25. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
ResearchGate. (n.d.). Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process. [Link]
-
Taylor & Francis. (n.d.). Tetralin – Knowledge and References. [Link]
-
Ataman Kimya. (n.d.). TETRALIN. [Link]
-
Fan, M., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry, 7, 793. [Link]
-
ResearchGate. (n.d.). 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238. [Link]
-
Pałka, K., et al. (2025). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed by the enzyme L-phenylalanine dehydrogenase. Journal of Molecular Catalysis B: Enzymatic, 137, 111-117. [Link]
-
Wikipedia. (n.d.). Tetralin. [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]
-
ResearchGate. (n.d.). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. [Link]
-
YouTube. (2022). Synthesis Workshop: Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94). [Link]
-
Macmillan Group. (2005). KIE grp meeting. [Link]
-
van der Meij, A., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society, 144(10), 4443-4452. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
MDPI. (n.d.). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Li, J., et al. (2020). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 25(21), 5092. [Link]
-
ResearchGate. (n.d.). Isotopic Labeling and Kinetic Isotope Effects. [Link]
-
ResearchGate. (n.d.). A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. [Link]
-
PubMed. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. [Link]
-
The University of Oklahoma. (n.d.). Ring opening of decalin and tetralin on HY and Pt/HY zeolite catalysts. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetralin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. epfl.ch [epfl.ch]
- 14. metsol.com [metsol.com]
- 15. researchgate.net [researchgate.net]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3,4-Tetrahydronaphthalene
Welcome to the technical support center for the purification of 1,2,3,4-tetrahydronaphthalene (Tetralin). This guide is designed for researchers, scientists, and drug development professionals who require high-purity Tetralin for their experimental work. Here, you will find troubleshooting advice and frequently asked questions to address common issues encountered during purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and purification of this compound.
Question: My commercial this compound has a yellow tint and my routine solvent check indicates the presence of peroxides. How do I safely remove them before distillation?
Answer:
A yellow tint is a common indicator of degradation, and the presence of peroxides is a significant safety hazard, as they can decompose explosively upon heating during distillation.[1][2] Therefore, it is critical to test for and eliminate peroxides before any heating or distillation is attempted.[2][3]
Causality: this compound can slowly oxidize when exposed to air and light, forming hydroperoxides.[4] These compounds are less stable than the parent molecule and pose a significant risk. The purification strategy is based on the chemical reduction of the peroxide functional group to the more stable alcohol or decomposition.
Two effective methods for peroxide removal are treatment with ferrous sulfate or percolation through activated alumina.
Experimental Protocol 1: Treatment with Ferrous Sulfate
This method relies on the reduction of peroxides by iron(II) ions.
Materials:
-
Peroxide-contaminated this compound
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Peroxide test strips or potassium iodide solution
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a fume hood, prepare a fresh solution by dissolving 60 g of iron(II) sulfate heptahydrate in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.[5]
-
Extraction: Place 1 L of the contaminated Tetralin into a separatory funnel. Add 100 mL of the freshly prepared ferrous sulfate solution.
-
Washing: Stopper the funnel and shake gently. Caution: Vent the funnel frequently to release any pressure buildup. Vigorous shaking is not necessary.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Testing: Take a small aliquot of the Tetralin and test for peroxides (see FAQ section for testing methods).
-
Repeat if Necessary: Repeat the washing procedure with fresh ferrous sulfate solution until the peroxide test is negative.[6]
-
Final Wash & Dry: Wash the peroxide-free Tetralin with deionized water to remove any residual acid or iron salts. Finally, dry the Tetralin over anhydrous magnesium sulfate or sodium sulfate, then filter.
Experimental Protocol 2: Percolation through Activated Alumina
This physical method is effective for removing trace peroxides and is often simpler than chemical treatment.
Materials:
-
Peroxide-contaminated this compound
-
Activated alumina (basic, 80-mesh or similar)
-
Chromatography column
-
Glass wool
Procedure:
-
Column Preparation: Place a small plug of glass wool at the bottom of a chromatography column. Fill the column with activated alumina (a common guideline is to use approximately 100 g of alumina for every 100-400 mL of solvent).[7]
-
Percolation: Gently pass the contaminated Tetralin through the alumina column, collecting the eluent.
-
Testing: Test the collected solvent for the presence of peroxides. If the test is positive, the solvent may be passed through the column a second time.
-
Usage: The purified solvent should be used immediately, as the alumina also removes inhibitors that are often added to prevent peroxide formation, making the purified solvent more susceptible to future oxidation.[5][6]
Question: My GC analysis shows the presence of naphthalene and decahydronaphthalene in my Tetralin sample. How can I achieve high purity?
Answer:
The presence of naphthalene (unreacted starting material) and decahydronaphthalene (over-hydrogenation byproduct) are the most common impurities from the synthesis of Tetralin.[4] Due to their different boiling points, fractional distillation is the most effective method for their separation.[8]
Causality: The separation by fractional distillation is based on the differences in volatility between the components. The component with the lowest boiling point will vaporize first, rise through the fractionating column, and be collected as the first fraction of distillate.
Data Presentation: Boiling Points of Tetralin and Common Impurities
| Compound | Boiling Point (at 1 atm) |
| trans-Decahydronaphthalene | ~187 °C |
| cis-Decahydronaphthalene | ~196 °C |
| This compound | ~207 °C [9] |
| Naphthalene | ~218 °C |
Note: Data sourced from multiple references.[8][10]
Experimental Protocol: Fractional Vacuum Distillation
Vacuum distillation is recommended to lower the boiling points, which reduces the risk of thermal degradation and peroxide formation during the procedure.
Materials:
-
Impure this compound (pre-treated for peroxides)
-
Fractional distillation apparatus (distilling flask, fractionating column e.g., Vigreux, condenser, receiving flasks)
-
Heating mantle
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Safety First: Ensure the solvent is peroxide-free before starting.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is free of cracks and all joints are properly sealed for vacuum.
-
Charging the Flask: Add the impure Tetralin and boiling chips to the distillation flask (do not fill more than two-thirds full).
-
Applying Vacuum: Begin to slowly and carefully apply the vacuum.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial distillate, which will be enriched with the lower-boiling decahydronaphthalene isomers.
-
Main Fraction: As the temperature at the head of the column stabilizes at the boiling point of Tetralin (at the working pressure), change the receiving flask to collect the pure this compound.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of the higher-boiling naphthalene. Stop the distillation before this fraction contaminates your purified product.
-
-
Storage: Store the purified, central fraction in a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).
Purification Workflow Visualization
The following diagram outlines a comprehensive workflow for purifying technical-grade this compound.
Caption: Comprehensive purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities arise from its manufacturing process, which is the catalytic hydrogenation of naphthalene. These include:
-
Naphthalene: Unreacted starting material.
-
Decahydronaphthalene (Decalin): The product of over-hydrogenation.
-
1,2,3,4-Tetrahydro-1-naphthyl hydroperoxide: Formed by oxidation upon exposure to air.[4]
-
Other trace impurities can include ethylbenzene, toluene, and benzene.[4]
Q2: How can I test for the presence of peroxides in my Tetralin sample?
There are two common and reliable methods for peroxide testing in a laboratory setting.
-
Commercial Peroxide Test Strips: This is the most convenient method. Immerse the test strip in the solvent for about one second. After the solvent evaporates, the reaction zone is briefly moistened with distilled water. The appearance of a blue color indicates the presence of peroxides.[6][11] Always follow the manufacturer's specific instructions.[12]
-
Potassium Iodide (KI) Test: This classic chemical test is highly sensitive.
-
Prepare a fresh 10% (w/v) solution of potassium iodide in deionized water.
-
In a test tube, mix 1 mL of this solution with 10 mL of the Tetralin to be tested.
-
A yellow color in the aqueous phase indicates a low concentration of peroxides, while a brown color indicates a high concentration.[5] The color is due to the oxidation of iodide (I⁻) to iodine (I₂) by the peroxides.
-
Q3: How should I safely store purified this compound?
Proper storage is crucial to maintain purity and prevent the formation of hazardous peroxides.
-
Container: Store in a tightly sealed, amber glass bottle to protect from light.[1]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.
-
Location: Keep in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[1][2]
Q4: What are the key safety precautions when handling and distilling this compound?
-
Peroxide Check: ALWAYS check for peroxides before distilling or heating.[2][3] Never distill a solvent that contains peroxides.
-
Ventilation: Handle the liquid only in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Ignition Sources: It is a combustible liquid. Keep it away from open flames, sparks, and hot surfaces.[1][2] Use explosion-proof equipment and ground containers during transfer to prevent static discharge.[3]
-
Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which may cause chemical pneumonitis.[1][2] Do not induce vomiting if ingested. Seek immediate medical attention.[2]
References
- This compound -
- This compound - Santa Cruz Biotechnology.
- This compound CAS N°: 119-64-2 - OECD SIDS.
- Ethers - storage and the detection and removal of peroxides - The University of Edinburgh.
- GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound - Xixi Systems.
- ICSC 1527 - this compound - Intern
- This compound CAS#: 119-64-2 - ChemicalBook.
- Ethers and peroxide forming compounds - Western Sydney University.
- Organic Peroxide Formers: Testing and Labeling - USC Environmental Health & Safety.
- Naphthalene, 1,2,3,4-tetrahydro- - NIST WebBook.
- An In-depth Technical Guide to the Synthesis and Purification of Decahydronaphthalene for Labor
- Peroxide Forming Solvents - Sigma-Aldrich.
- Control and Safe Use of Peroxide Formers - University of California, Berkeley.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ICSC 1527 - this compound [chemicalsafety.ilo.org]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. uwyo.edu [uwyo.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 119-64-2 [m.chemicalbook.com]
- 10. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 11. 过氧化物形成溶剂 [sigmaaldrich.com]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
Technical Support Center: 1,2,3,4-Tetrahydronaphthalene (Tetralin) Purification
A Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Effective Removal of Peroxide Impurities.
Introduction: The Hidden Hazard in Your Tetralin Bottle
1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is a widely used solvent and synthetic intermediate. Its structure, containing benzylic hydrogens, makes it susceptible to autoxidation upon exposure to air and light, leading to the formation of hazardous peroxide impurities.[1][2] These peroxides are not merely contaminants; they pose a significant safety risk. Tetralin is classified as a Class B peroxide former, meaning these impurities can concentrate to explosive levels when the solvent is distilled or evaporated.[3][4] Such events can occur with violent force when subjected to heat, friction, or mechanical shock.[5] Beyond the immediate physical danger, peroxide impurities can also act as unwanted initiators or inhibitors in sensitive chemical reactions, compromising experimental integrity and leading to failed syntheses.[6]
This guide provides a comprehensive, experience-driven framework for detecting, troubleshooting, and safely removing peroxide impurities from tetralin, ensuring both the safety of laboratory personnel and the validity of your research.
Frequently Asked Questions (FAQs)
Q1: What exactly are peroxides and how do they form in tetralin?
A: Peroxides are compounds containing an oxygen-oxygen single bond (R-O-O-R'). In tetralin, they primarily form as hydroperoxides (R-O-O-H) through a free-radical chain reaction called autoxidation.[7] This process is initiated by factors like light and heat and involves the reaction of atmospheric oxygen with the tetralin molecule at its reactive C-H bonds.[2][8] The presence of benzylic hydrogens in tetralin makes it particularly prone to this reaction.
Q2: What are the primary dangers associated with peroxidized tetralin?
A: The main hazard is the risk of a violent explosion.[5] Peroxides, especially when concentrated during processes like distillation or rotary evaporation, are highly unstable and sensitive to shock, heat, or friction.[4][6][9] Incidents involving peroxidized solvents have caused serious laboratory accidents. A secondary concern is chemical interference; peroxides can initiate unwanted side reactions or inhibit catalysts, leading to poor yields and impure products.[6]
Q3: How can I prevent or slow down peroxide formation in the first place?
A: Proper storage is critical.
-
Store in the Dark: Keep containers in a cool, dark, and well-ventilated area, away from heat and sunlight, as UV light can initiate peroxide formation.[2][10][11][12]
-
Use Airtight Containers: Store tetralin in tightly sealed, air-impermeable containers to minimize contact with oxygen.[13][14] Amber glass bottles are ideal.[13]
-
Inert Atmosphere: For long-term storage or high-purity applications, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[9][13][15]
-
Purchase Appropriate Quantities: Buy only the amount of tetralin you expect to use within a reasonable timeframe to avoid prolonged storage.[10]
-
Add Inhibitors: If permissible for your application, purchase tetralin containing an inhibitor like butylated hydroxytoluene (BHT).[9][10] Note that inhibitors slow the formation of new peroxides but do not remove those already present.[16]
Q4: How often should I test my tetralin for peroxides?
A: A strict testing schedule is essential for safety.
-
Upon Receipt and Opening: Label every bottle with the date it was received and the date it was first opened.[5][11]
-
Opened Containers: Test opened containers periodically, at least every 3 to 6 months.[6][11] Do not store opened containers for more than 12 months.[11]
-
Unopened Containers: Unopened containers from the manufacturer should be safe for up to 18 months, but it is good practice to test before first use if stored for over a year.[11]
-
Before Concentration: ALWAYS test for peroxides immediately before any distillation, reflux, or solvent evaporation step, regardless of the last test date.[4][5][9]
Q5: What is considered a "safe" level of peroxides?
A: While 100 ppm is often cited as a general upper limit for handling, this level is too high for many applications and is still a concern if the solvent is to be concentrated.[6][17] For sensitive reactions or any process involving heating or distillation, the peroxide level should be as close to 0 ppm as possible.[4] Any visible crystal formation, precipitation, or oily viscous layers indicates dangerously high peroxide levels; in such cases, do not handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[9][17]
Troubleshooting Guide
Q1: I found an old bottle of tetralin with crystals around the cap and a hazy appearance. What should I do?
A: STOP. Do NOT move, shake, or attempt to open the container. These are signs of potentially shock-sensitive, high-concentration peroxides.[9][10][14] This is an extremely dangerous situation. Isolate the area, warn others, and contact your designated EHS or hazardous waste disposal team immediately for professional assessment and disposal.[12][18]
Q2: My qualitative potassium iodide (KI) test produced a very faint yellow color. Is this significant?
A: A faint yellow color indicates a low concentration of peroxides, while a brown color signifies a high concentration.[2][19] However, the KI/acetic acid reagent can slowly air-oxidize and turn yellow on its own.[17] Always run a "blank" test using only your reagents to confirm the color is from the sample. Even a low concentration warrants purification before any heating or concentration step.
Q3: I passed my tetralin through an activated alumina column, but a post-treatment peroxide test is still positive. What happened?
A: This can happen for several reasons:
-
Column Overload: The amount of peroxide in the solvent may have exceeded the capacity of the alumina used. A rule of thumb is to start with at least 100 g of alumina for every 100 mL of solvent, but more may be needed for highly contaminated batches.[20]
-
Improper Packing/Channeling: If the alumina is not packed uniformly into the column, the solvent can create channels and bypass the adsorbent, leading to inefficient removal.
-
Incorrect Alumina Type: Basic activated alumina is recommended for peroxide removal.[15] Ensure you are using the correct grade.
-
Solution: Repack the column or pass the solvent through a second, fresh column of activated alumina. Always re-test the solvent after purification.
Q4: After washing the tetralin with a ferrous sulfate solution, my product is cloudy. How do I fix this?
A: The cloudiness is due to residual water from the aqueous ferrous sulfate solution. The tetralin is now "wet" and must be dried. To do this, separate the tetralin layer from any remaining aqueous layer, then add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the mixture, allow it to stand, and then remove the drying agent by filtration or decantation.
Visualization of the Purification Workflow
Caption: Workflow for safely testing and purifying tetralin.
Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[11][18] All procedures should be performed in a well-ventilated chemical fume hood.[16]
Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)
This rapid test indicates the presence of peroxides by their ability to oxidize iodide (I⁻) to iodine (I₂), resulting in a color change.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) or sodium iodide (NaI) crystals
-
Small test tube
Procedure:
-
In a clean test tube, add approximately 1 mL of the tetralin sample to be tested.[16]
-
Add about 0.1 g of KI or NaI crystals and shake the mixture.[16][17]
-
Observe the color against a white background.[16]
Protocol 2: Peroxide Removal using Activated Alumina Column Chromatography
This method is effective for removing hydroperoxides without introducing water into the solvent.[20][21]
Materials:
-
Peroxidized this compound
-
Basic activated alumina (80-mesh or similar)[15]
-
Chromatography column with a stopcock
-
Glass wool or cotton
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Fill the column with basic activated alumina. For every 100 mL of solvent, use at least 100 g of alumina.[20] Tap the column gently to ensure even packing and remove air voids.
-
Carefully add the peroxidized tetralin to the top of the column.
-
Open the stopcock and allow the solvent to percolate through the alumina under gravity, collecting the purified eluent in the collection flask.
-
Once all the solvent has been collected, test a small aliquot for the presence of peroxides using one of the methods described.
-
Crucial Decontamination Step: The peroxides are now adsorbed onto the alumina, which must be handled as hazardous waste.[15] To deactivate, slowly and carefully wash the alumina in the column with a dilute acidic solution of ferrous sulfate before disposal according to your institution's guidelines.[15][20]
Protocol 3: Peroxide Removal using Ferrous Sulfate Wash
This method uses a reducing agent to chemically destroy the peroxides. It is effective but introduces water that must be removed afterward.
Materials:
-
Peroxidized this compound
-
Separatory funnel
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and flasks
Procedure:
-
Prepare the Ferrous Sulfate Solution: In a fume hood, carefully prepare the reducing solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of water, then slowly adding 6 mL of concentrated sulfuric acid.[13][20]
-
Pour the peroxidized tetralin into a separatory funnel.
-
Add an equal volume of the ferrous sulfate solution to the funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. Vigorous shaking is not necessary.[20]
-
Allow the layers to separate. The lower aqueous layer contains the reacted peroxides. Drain and discard the aqueous layer.
-
Repeat the wash (steps 3-5) one or two more times, until a sample of the tetralin tests negative for peroxides.
-
Drying: Transfer the washed tetralin to a clean, dry flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 10-15 minutes to remove dissolved water.
-
Filter or carefully decant the dry, purified tetralin from the drying agent into a clean, appropriately labeled storage bottle.
Caption: Reduction of hydroperoxides by ferrous (Fe²⁺) ions.
Comparison of Purification Methods
| Feature | Activated Alumina Column | Ferrous Sulfate (FeSO₄) Wash |
| Mechanism | Adsorption and decomposition[15] | Chemical reduction[4] |
| Ease of Use | Simple setup, gravity-fed. | Requires liquid-liquid extraction. |
| Water Introduction | No, keeps solvent dry. | Yes, requires a subsequent drying step. |
| Solvent Loss | Minimal, some retained on column. | Can be higher due to multiple transfers. |
| Scalability | Good for small to moderate volumes. | Easily scalable for larger volumes. |
| Waste Stream | Contaminated alumina (must be deactivated).[15][20] | Aqueous acidic ferrous/ferric solution. |
| Best For | Applications where anhydrous solvent is critical. | Large-scale purification where a drying step is acceptable. |
References
-
Safe Handling of Peroxide-Formers (PFs). (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Information on Peroxide-Forming Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]
-
Explosive Peroxide Testing and Prevention. (2016). Sciencemadness.org Discussion Board. Retrieved from [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. (2025). University of Florida Environmental Health & Safety. Retrieved from [Link]
-
Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Handling and Removing Peroxides. (2021). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). University of North Carolina at Chapel Hill Environmental Health & Safety. Retrieved from [Link]
- Analytical test composition, device, method for its preparation and method for the determination of peroxidatively active substances. (1984). Google Patents.
- Worstell, J. H., et al. (1981). Quantitative Separation of Tetralin Hydroperoxide from Its Decomposition Products by High Performance Liquid Chromatography.
-
TESTING FOR THE PRESENCE OF PEROXIDES. (n.d.). WikiEducator. Retrieved from [Link]
-
Control and Safe Use of Peroxide Formers. (2022). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
- Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene. (1992). Google Patents.
-
Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019). Sorbead India. Retrieved from [Link]
-
Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023). Sorbead India. Retrieved from [Link]
-
Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.). University of California, Los Angeles Environmental Health & Safety. Retrieved from [Link]
-
Peroxide Formation. (n.d.). The Ohio State University, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Suggested Storage for Peroxides. (2015). The University of Alabama at Birmingham. Retrieved from [Link]
-
How Peroxides Form in Common Reagents. (2022). YouTube. Retrieved from [Link]
-
Peroxide formation mechanism in THF. (2024). YouTube. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. ehs.tcu.edu [ehs.tcu.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. uab.edu [uab.edu]
- 15. uwyo.edu [uwyo.edu]
- 16. Sciencemadness Discussion Board - Explosive Peroxide Testing and Prevention - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Peroxide Forming Solvents [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. wikieducator.org [wikieducator.org]
- 20. otago.ac.nz [otago.ac.nz]
- 21. column-chromatography.com [column-chromatography.com]
Technical Support Center: 1,2,3,4-Tetrahydronaphthalene (Tetralin) High-Temperature Applications
Welcome to the technical support resource for researchers and professionals utilizing 1,2,3,4-Tetrahydronaphthalene (Tetralin) in high-temperature applications. Tetralin is a versatile molecule, widely employed as a hydrogen-donor solvent in processes like coal liquefaction and heavy oil upgrading, and as a high-boiling-point solvent in chemical synthesis.[1][2] However, its utility at elevated temperatures is often complicated by a series of side reactions that can impact reaction efficiency, product purity, and equipment integrity.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to explain the causality behind these side reactions and offer robust, validated protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for Tetralin at high temperatures?
At elevated temperatures (typically above 350-400°C), Tetralin's thermal stability becomes a critical factor. It primarily undergoes four main types of side reactions: dehydrogenation, isomerization (ring contraction), ring opening, and cracking.[3][4] The relative prominence of each pathway is highly dependent on specific reaction conditions such as temperature, pressure, and the presence of catalysts or hydrogen.[3]
-
Dehydrogenation: The most common reaction, yielding 1,2-dihydronaphthalene and subsequently naphthalene. This process releases hydrogen, which is key to Tetralin's role as a hydrogen donor.[1][3]
-
Isomerization: Involves the contraction of the saturated six-membered ring to form a five-membered ring, resulting in 1-methylindan.[3][4][5]
-
Ring Opening: The saturated ring opens to form alkylbenzenes, with n-butylbenzene being a notable product.[3][4]
-
Cracking: At very high temperatures (>700°C), the ring structures can break down into smaller aromatic compounds (e.g., styrene, indene) and gaseous products like methane, ethane, and ethylene.[3]
Q2: My reaction is producing a significant amount of naphthalene. Why is this happening and how can I minimize it?
Causality: The formation of naphthalene is a direct result of the dehydrogenation of Tetralin. This is an endothermic reaction favored by high temperatures and lower pressures.[6] While this reaction is essential for hydrogen donation, excessive naphthalene formation indicates that the rate of dehydrogenation is surpassing the desired reaction rate or that the donated hydrogen is not being effectively utilized. This can lead to several issues:
-
Depletion of the hydrogen-donating capacity of the solvent.
-
Contamination of the final product with naphthalene, which can be difficult to separate due to similar properties.
-
Increased potential for coke and tar formation, as naphthalene is a precursor to more condensed aromatic structures.[6][7]
Mitigation Strategies:
-
Temperature Optimization: Since dehydrogenation is temperature-dependent, reducing the reaction temperature can slow this side reaction. Studies show that at 380°C, Tetralin primarily transfers active hydrogen, while at 420°C, dehydrogenation becomes the dominant transformation.[5][8]
-
Pressure Control: Increasing the system pressure, particularly with an inert gas or hydrogen, can help suppress dehydrogenation according to Le Chatelier's principle. High-pressure conditions tend to favor isomerization over dehydrogenation.[3]
-
Catalyst Selection: If a catalyst is used, its properties are critical. Lewis acid sites can promote dehydrogenation. Conversely, catalysts with high hydrogenation functionality (like NiMo or CoMo) in the presence of H2 can shift the equilibrium away from naphthalene.[6]
Q3: I'm observing an unexpected isomer, 1-methylindan, in my product mixture. What is its formation mechanism?
Causality: The presence of 1-methylindan is a classic indicator of Tetralin isomerization, also known as ring contraction. This reaction pathway competes with dehydrogenation and ring-opening.[4][5] The mechanism is believed to proceed through a free-radical process, particularly at temperatures between 400-500°C.[4] The formation of 1-methylindan is notably favored under higher pressure, supercritical, or liquid-phase conditions, where "caging effects" can influence the reaction intermediates.[9] In studies comparing reactions at 380°C and 420°C, the content of methyl indan increased significantly at the higher temperature.[5]
Implications:
-
Solvent Loss: Isomerization represents a loss of your starting Tetralin solvent.
-
Separation Challenges: 1-methylindan has a boiling point close to that of Tetralin, which can complicate purification via distillation.
-
Mechanistic Insight: Its presence provides clues about the reaction conditions, suggesting that radical mechanisms are active and pressures are likely high.
Q4: My product yield is low and I'm detecting gaseous byproducts. What's causing this?
Causality: The formation of gaseous products such as methane, ethane, ethylene, and COx (if oxygen sources are present) is a result of thermal cracking of Tetralin.[3][8] This pathway becomes significant at very high temperatures (often >500°C, but can occur at lower temperatures with certain catalysts) and involves the cleavage of C-C bonds.[3][4] An increase in temperature generally aggravates the transformation of liquid Tetralin into gaseous and solid products.[5][8]
Troubleshooting Steps:
-
Verify Temperature: Ensure your temperature controllers are accurate. Localized "hot spots" in a reactor can initiate cracking even if the average temperature seems acceptable.
-
Reduce Residence Time: Minimize the time the solvent spends at the maximum temperature to reduce the extent of cracking.
-
Analyze for Catalytic Effects: The reactor walls or trace metal contaminants can sometimes catalyze cracking reactions. Consider using a glass-lined reactor for sensitive processes.
Q5: I'm seeing significant tar or coke formation in my reactor. What are the causes and prevention strategies?
Causality: Coke and tar formation are severe issues in high-temperature processes. They arise from the polymerization and condensation of aromatic molecules. Naphthalene, the product of Tetralin dehydrogenation, is a primary precursor to coke.[6][7] The process involves the formation of large, polycyclic aromatic hydrocarbons (PAHs) that are insoluble and deposit on reactor surfaces. Pyrolysis of Tetralin at 700°C is known to yield tars containing compounds like 3,4-benzopyrene.[10] Studies have shown that Tetralin dehydrogenation can produce six times more coke than naphthalene hydrogenation.[6][7]
Prevention Strategies:
-
Maintain Hydrogen Presence: Actively supplying hydrogen to the system can hydrogenate naphthalene back to Tetralin, breaking the coke formation cycle.[1] This also enhances the desorption of products from catalyst surfaces, reducing coke deposition.[6]
-
Control Dehydrogenation: Implement the strategies from Q2 (lower temperature, higher pressure) to limit the concentration of the naphthalene precursor.
-
Use Hydrogen Donor Additives: In some cases, adding a more potent hydrogen donor can help stabilize reactive intermediates that would otherwise lead to polymerization.
-
Reactor Design: Employing flow reactors with controlled residence times can prevent the buildup of coke precursors. Regular cleaning and maintenance are essential.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Low Hydrogen-Donating Efficiency (e.g., incomplete reduction of substrate) | 1. Excessive Dehydrogenation: Tetralin is converting to naphthalene faster than it donates hydrogen to the substrate.[5] 2. Isomerization: Tetralin is being consumed by the ring-contraction pathway to 1-methylindan.[3] | 1. Lower Reaction Temperature: Reduce the temperature to find a balance where hydrogen donation is efficient but dehydrogenation is minimized.[5][8] 2. Increase H₂ Partial Pressure: If compatible with your reaction, adding H₂ can help regenerate Tetralin from naphthalene. |
| Product Contamination with Tetralin-Derived Impurities | 1. Naphthalene Presence: High reaction temperature or low pressure.[3] 2. Methylindan Presence: High pressure and temperature conditions.[3][9] 3. Decalin Presence: Over-hydrogenation due to excess H₂ and a highly active hydrogenation catalyst.[2] | 1. Optimize Conditions: Refer to the mitigation strategies in the FAQs to target the specific impurity. 2. Perform Analytical QC: Use the GC-MS protocol below to identify and quantify impurities. 3. Review Purification: Consider fractional distillation or chromatography. See Table 1 for boiling points. |
| Reactor Fouling and Coke Formation | 1. High Naphthalene Concentration: Dehydrogenation is occurring without sufficient H₂ to reverse it.[6][7] 2. High Temperature: Promotes polymerization and cracking reactions.[10] 3. Catalyst Deactivation: Coke is blocking active sites on the catalyst surface.[6] | 1. Introduce H₂ Stream: A continuous or periodic flow of hydrogen can suppress coke formation significantly.[6] 2. Limit Residence Time: Use a continuous flow setup instead of a batch reactor for long-duration experiments. 3. Periodic Catalyst Regeneration: If using a catalyst, implement a regeneration cycle (e.g., controlled burn-off). |
Visual Guides & Data
Major Side Reaction Pathways of Tetralin
Caption: Primary thermal decomposition pathways of Tetralin at high temperatures.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for troubleshooting Tetralin-derived impurities.
Reference Data Tables
Table 1: Key Side Products of Tetralin Pyrolysis and Their Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Common Identification Notes |
|---|---|---|---|---|
| This compound | C₁₀H₁₂ | 132.21 | 207 | Starting material. |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | Common dehydrogenation product.[5] |
| 1-Methylindan | C₁₀H₁₂ | 132.21 | 191 | Isomerization product.[5] |
| n-Butylbenzene | C₁₀H₁₄ | 134.22 | 183 | Ring-opening product.[3] |
| trans-Decalin | C₁₀H₁₈ | 138.25 | 187 | Over-hydrogenation product.[2] |
| cis-Decalin | C₁₀H₁₈ | 138.25 | 196 | Over-hydrogenation product.[2] |
Table 2: Influence of Temperature on Tetralin Conversion and Product Distribution (Example Data) Data synthesized from studies on pure Tetralin under high-pressure hydrogen.[5]
| Reaction Temperature | Tetralin Conversion Rate | Naphthalene (%) | 1-Methylindan (%) | Substituted Benzenes (%) |
|---|---|---|---|---|
| 380°C | 34.72% | 13.71% | 12.48% | 6.77% |
| 420°C | 52.74% | 15.05% | 20.80% | 11.62% |
Analytical & Mitigation Protocols
Protocol 1: GC-MS Method for Analyzing Tetralin Decomposition Products
Objective: To separate, identify, and quantify Tetralin and its major high-temperature side products.
Methodology:
-
Sample Preparation:
-
Carefully extract a 1 mL aliquot from the cooled reactor.
-
Dilute the sample 1:100 (v/v) in a high-purity solvent like dichloromethane or hexane. Ensure the chosen solvent does not co-elute with any expected products.
-
Add an internal standard (e.g., dodecane, fluorene) at a known concentration for accurate quantification.
-
-
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar or mid-polar capillary column is recommended. A 30m x 0.25mm ID column with a 0.25µm film thickness (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on concentration).
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and by running authentic standards.
-
Quantify each component by integrating the peak area from the FID chromatogram relative to the internal standard.
-
Protocol 2: Procedure for Minimizing Dehydrogenation in a Batch Reactor
Objective: To conduct a high-temperature reaction using Tetralin as a solvent while minimizing its conversion to naphthalene.
Methodology:
-
Reactor Preparation:
-
Ensure the reactor is clean and free of any catalytic residues.
-
Assemble the reactor, ensuring all seals are rated for the target temperature and pressure.
-
-
Inert Atmosphere Purge:
-
Seal the reactor and purge thoroughly with a high-purity inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove all oxygen. This is critical as oxygen can accelerate decomposition.
-
Perform at least three cycles of pressurizing with inert gas followed by venting.
-
-
Reagent Loading:
-
Under a positive pressure of inert gas, add the substrate and Tetralin solvent to the reactor.
-
-
Pressurization:
-
Seal the reactor completely.
-
Pressurize the reactor with the inert gas to the desired starting pressure. A higher initial pressure will help suppress the dehydrogenation reaction.[3] If the reaction chemistry allows, using hydrogen instead of an inert gas is even more effective at preventing net dehydrogenation.
-
-
Heating and Reaction:
-
Begin heating to the target temperature. Use a controlled heating ramp to avoid thermal shock.
-
Monitor both temperature and pressure throughout the reaction. A significant pressure increase beyond what is expected from thermal expansion may indicate the formation of gaseous byproducts (H₂ from dehydrogenation or cracking products).
-
-
Cooling and Depressurization:
-
Upon completion, cool the reactor to room temperature.
-
Carefully and slowly vent the excess pressure in a fume hood before opening the reactor.
-
Collect a sample for analysis as described in Protocol 1 to verify the low naphthalene content.
-
References
-
Song, C., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry. [Link]
-
Song, C., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. National Center for Biotechnology Information (PMC). [Link]
-
Various Authors. Tetralin – Knowledge and References. Taylor & Francis. [Link]
-
Song, C., et al. (2005). Thermal Decomposition of Jet Fuel Model Compounds under Near-Critical and Supercritical Conditions. 2. Decalin and Tetralin. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
-
Poutsma, M. L. (2002). Mechanistic Modeling of the Thermal Cracking of Tetralin. Energy & Fuels, ACS Publications. [Link]
-
Mushrush, G. W. (1988). Pyrolysis of tetralin at 450°C. SciSpace. [Link]
-
Al-Haj, I., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]
-
Santikunaporn, M., et al. Ring opening of decalin and tetralin on HY and Pt/HY zeolite catalysts. The University of Oklahoma. [Link]
-
Neurock, M. (2000). Fuels Combustion Research: Supercritical Fuel Pyrolysis. Defense Technical Information Center (DTIC). [Link]
-
Laredo, G. C., et al. (2020). Reaction scheme for the tetralin hydrocracking into BTX. ResearchGate. [Link]
-
Al-Haj, I., et al. Flowchart of tetralin dehydrogenation to liberate hydrogen and produce naphthalene. ResearchGate. [Link]
-
National Center for Biotechnology Information. Tetralin - PubChem. PubChem. [Link]
-
Al-Haj, I., et al. (2020). Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading... University of Birmingham's Research Portal. [Link]
-
Abas, N. F., et al. (2023). Effect of Temperature on Chemical Composition of Oil from Direct Liquefaction of Mukah Balingian Coal in Tetralin-Glycerol Mixed Solvent System. Science Letters. [Link]
-
McPherson, W. P., et al. (1984). Tetralin Decomposition in Short-Contact Time Coal Liquefaction. ResearchGate. [Link]
-
An, V. V., et al. (2021). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
Ataman Kimya. TETRALIN. Ataman Kimya. [Link]
-
Wikipedia. Tetralin. Wikipedia. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tetralin - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Performance in 1,2,3,4-Tetrahydronaphthalene Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene (tetralin). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental workflows. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the hydrogenation of tetralin.
Low or No Conversion of Tetralin
Question: I am seeing little to no conversion of my starting material, this compound. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a catalytic hydrogenation reaction can stem from several factors, ranging from catalyst activity to reaction conditions. Here's a systematic approach to diagnosing and resolving the issue:
-
Catalyst Activity: The most common culprit is an inactive catalyst.
-
Improper Activation: Many catalysts, especially those based on platinum or palladium on a carbon support (Pt/C, Pd/C), require a pre-reduction step to remove surface oxides and ensure the active metallic sites are available.[1] A typical activation procedure involves heating the catalyst under a hydrogen flow before introducing the substrate.
-
Catalyst Poisoning: Trace impurities in your reactants, solvent, or even the hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are particularly detrimental to noble metal catalysts.[2][3][4] Ensure the purity of all your reagents and consider using a guard bed to remove potential poisons from the hydrogen stream.
-
Improper Handling: Pyrophoric catalysts, like Raney Nickel or dry Pd/C, can be deactivated by exposure to air.[5] Always handle these catalysts under an inert atmosphere.
-
-
Reaction Conditions: Suboptimal reaction parameters can significantly hinder the reaction rate.
-
Insufficient Hydrogen Pressure: The hydrogenation of the aromatic ring in tetralin is often more challenging than that of an olefin. Ensure your system is leak-free and that the hydrogen pressure is adequate for the chosen catalyst and temperature.
-
Low Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature will result in a very slow reaction rate. The optimal temperature is catalyst-dependent, but for many platinum-group metal catalysts, a range of 200-300°C is common.[1]
-
Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the hydrogen, the liquid phase (tetralin and solvent), and the solid catalyst. Increase the stirring speed to rule out mass transfer limitations.
-
-
System Integrity:
Poor Selectivity: Over-hydrogenation to Decalin
Question: My reaction is proceeding, but I am forming a significant amount of decalin. How can I improve the selectivity towards this compound?
Answer:
Controlling the selectivity to avoid the complete saturation to decalin is a common challenge. The hydrogenation of naphthalene to tetralin is generally faster than the subsequent hydrogenation of tetralin to decalin.[8] However, under forcing conditions, over-hydrogenation can occur. Here are some strategies to improve selectivity:
-
Catalyst Choice: The choice of catalyst plays a critical role. Palladium-based catalysts are often reported to be more selective for the partial hydrogenation of naphthalene to tetralin compared to platinum.[9]
-
Reaction Conditions:
-
Temperature: Higher temperatures tend to favor the complete hydrogenation to decalin.[1] Try lowering the reaction temperature to a point where the conversion of naphthalene is still efficient, but the formation of decalin is minimized.
-
Pressure: Similar to temperature, very high hydrogen pressures can lead to over-hydrogenation. A systematic optimization of the hydrogen pressure is recommended.
-
-
Reaction Time: Monitor the reaction progress over time using techniques like Gas Chromatography (GC). Stop the reaction once the desired conversion of naphthalene to tetralin is achieved, before significant amounts of decalin are formed.
Catalyst Deactivation During the Reaction
Question: My reaction starts well, but the rate slows down significantly over time, indicating catalyst deactivation. What could be the cause and can the catalyst be regenerated?
Answer:
Catalyst deactivation can be caused by several factors during the hydrogenation of tetralin:
-
Coking: At higher temperatures, tetralin and its products can undergo side reactions leading to the formation of carbonaceous deposits (coke) on the catalyst surface, which block the active sites.[10]
-
Sintering: At very high temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles, reducing the active surface area.
-
Poisoning: As mentioned earlier, impurities in the feed can progressively poison the catalyst over the course of the reaction.
Catalyst Regeneration:
For deactivation caused by coking, it is often possible to regenerate the catalyst. A common procedure for Pt/C catalysts involves a controlled oxidation to burn off the coke, followed by a reduction step to reactivate the metal.[11]
-
A mild regeneration method can involve:
-
Carefully removing the solvent and reactants from the catalyst.
-
Drying the catalyst under a flow of inert gas.
-
A controlled oxidation in a dilute air/nitrogen mixture at an elevated temperature (e.g., 200°C).[11]
-
A subsequent reduction under hydrogen at a suitable temperature (e.g., 180°C) to restore the active metallic sites.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for tetralin hydrogenation?
A1: The catalyst loading can vary depending on the specific catalyst, reactor setup, and desired reaction rate. A common starting point for a batch reaction with a Pt/C or Pd/C catalyst is in the range of 1-5% by weight of the catalyst relative to the substrate (tetralin).
Q2: What are the main products of this compound hydrogenation?
A2: The primary products of this compound hydrogenation are cis-decalin and trans-decalin.[12] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[12]
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction progress is Gas Chromatography (GC). A small aliquot of the reaction mixture can be periodically withdrawn, filtered to remove the catalyst, and analyzed by GC to determine the relative amounts of tetralin, and any decalin products.
Q4: What are the safety considerations for high-pressure hydrogenation?
A4: High-pressure hydrogenation reactions should always be conducted with extreme caution. Key safety considerations include:
-
Using a properly rated and maintained high-pressure reactor.
-
Performing a leak test with an inert gas before introducing hydrogen.[6][7]
-
Ensuring proper grounding to prevent static discharge.
-
Never leaving a high-pressure reaction unattended.[6]
Q5: What is the difference in reactivity between the two rings of naphthalene in hydrogenation?
A5: The hydrogenation of the first aromatic ring of naphthalene to form tetralin is generally faster and occurs under milder conditions than the hydrogenation of the second ring to form decalin.[8] This difference in reactivity allows for the selective synthesis of tetralin if the reaction conditions are carefully controlled.
Section 3: Experimental Protocols & Data
General Procedure for Batch Hydrogenation of this compound
This protocol provides a general guideline. Specific parameters should be optimized for your particular setup and catalyst.
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 5 wt% Pt/C) and place it in a high-pressure reactor vessel.
-
Reactor Assembly: Seal the reactor and connect it to a gas inlet line for hydrogen and an inert gas (e.g., nitrogen), and a pressure relief system.
-
Inerting: Purge the reactor several times with nitrogen to remove any air.
-
Catalyst Activation (if required): Heat the catalyst to the desired activation temperature under a flow of hydrogen for a specified time, as per the manufacturer's recommendation.
-
Reactant Addition: Cool the reactor to the desired reaction temperature. Under a positive pressure of nitrogen, add the this compound and any solvent.
-
Pressurization: Seal the reactor and pressurize it with hydrogen to the desired reaction pressure.
-
Reaction: Start stirring and maintain the desired temperature and pressure. Monitor the reaction progress by taking samples periodically for analysis (e.g., by GC).
-
Work-up: Once the desired conversion is reached, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
Representative Reaction Parameters
The following table provides a range of typical reaction parameters for the hydrogenation of tetralin over platinum-group metal catalysts.
| Parameter | Typical Range | Notes |
| Catalyst | Pt/C, Pd/C, Ru/C, Ni | Catalyst choice affects activity and selectivity. |
| Temperature | 100 - 300 °C | Higher temperatures increase rate but may decrease selectivity.[1] |
| Pressure | 10 - 100 bar (1 - 10 MPa) | Higher pressure generally increases the reaction rate. |
| Solvent | Heptane, Decane, or neat | The choice of solvent can affect solubility and mass transfer. |
| Stirring Speed | 500 - 1500 rpm | Vigorous stirring is essential for good mass transfer. |
Section 4: Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low conversion.
Reaction Pathway of Naphthalene Hydrogenation
Caption: The sequential hydrogenation of naphthalene to tetralin and then to decalin.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology.
- Experimental design optimization of the tetralin hydrogenation over Ir–Pt-SBA-15. (n.d.). CONICET.
- Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. (n.d.). MDPI.
- New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. (n.d.). MDPI.
- Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. (n.d.). Frontiers.
- Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
- Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. (n.d.).
- Ring opening of decalin and tetralin on HY and Pt/HY zeolite catalysts. (n.d.). The University of Oklahoma.
- Effect of Different Al2O3 Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene. (n.d.). SciELO.
- Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. (2007). The University of Oklahoma.
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (n.d.). PMC - NIH.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- Highly Selective Hydrogenation of Tetralin to cis‐Decalin Using Ru Catalyst. (n.d.). ResearchGate.
- Regeneration and Enhanced Catalytic Activity of Pt/C Electrocatalysts. (2025). Request PDF.
- Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. (2025). ResearchGate.
- Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. (2017). Catalysis Science & Technology.
- Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. (n.d.). OUCI.
- Strategies for Regeneration of Pt-alloy Catalysts Supported on Silica for Propane Dehydrogenation. (n.d.).
- Catalyzed Hydrogenation of Naphthalene to Tetralin. (2012). Sciencemadness Discussion Board.
- Aromatics Reduction over Supported Platinum Catalysts. 1. Effect of Sulfur on the Catalyst Deactivation of Tetralin Hydrogenation. (n.d.). Industrial & Engineering Chemistry Research.
- Tetralin – Knowledge and References. (n.d.). Taylor & Francis.
- Regeneration of Pt-Sn/Al2O3 Catalyst for Hydrogen Production through Propane Dehydrogenation Using Hydrochloric Acid. (n.d.). MDPI.
- Aromatics Reduction over Supported Platinum Catalysts. 1. Effect of Sulfur on the Catalyst Deactivation of Tetralin Hydrogenatio. (n.d.). American Chemical Society.
- Gas-Phase Kinetic Studies of Tetralin Hydrogenation on Pt/Alumina. (2025). ResearchGate.
- METHOD FOR REGENERATING A HYDROGENATION CATALYST. (n.d.). Google Patents.
- Hydrogenation of naphthalene (p) with excess hydrogen gas stops cleanly at 1, 2, 3, 4-tetr. (n.d.). Gauth.
- Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al 2 O 3 : Kinetic M. (n.d.).
- This compound. (n.d.). Ataman Kimya.
- Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst. (1995). Semantic Scholar.
- Hydrogenation troubleshooting. (2023). Reddit.
- [FREE] Hydrogenation of naphthalene (P) with excess hydrogen gas stops cleanly at this compound. (2023). brainly.com.
- Aromatics Reduction over Supported Platinum Catalysts. 1. Effect of Sulfur on the Catalyst Deactivation of Tetralin Hydrogenation. (1995). Semantic Scholar.
- This compound-d12. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatics Reduction over Supported Platinum Catalysts. 1. Effect of Sulfur on the Catalyst Deactivation of Tetralin Hydrogenation | Semantic Scholar [semanticscholar.org]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. njhjchem.com [njhjchem.com]
- 7. njhjchem.com [njhjchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Sciencemadness Discussion Board - Catalyzed Hydrogenation of Naphthalene to Tetralin - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. mdpi.com [mdpi.com]
- 11. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. ou.edu [ou.edu]
Technical Support Center: Preventing Coke Formation with 1,2,3,4-Tetrahydronaphthalene (THN)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of coke formation when using 1,2,3,4-Tetrahydronaphthalene (Tetralin, THN) in experimental and industrial processes. THN is a valuable hydrogen-donor solvent, often used to suppress coke formation in various reactions, such as hydrocracking.[1] However, under certain conditions, THN itself can become a significant source of coke, leading to catalyst deactivation and operational issues. This guide is designed to help you understand the underlying mechanisms and implement effective preventative strategies.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing direct causes and actionable solutions.
Question: My reactor is showing a rapid increase in pressure drop and a noticeable loss of catalyst activity. Is this coke formation?
Answer: Yes, a sudden or steady increase in the pressure differential (ΔP) across the catalyst bed, coupled with declining catalyst performance, are classic indicators of coke deposition.[2] Coke, a hydrogen-deficient carbonaceous material, physically blocks the catalyst pores and active sites, impeding reactant flow and reducing catalytic efficiency.[2]
Probable Causes & Solutions:
-
Excessive Operating Temperature: High temperatures accelerate the dehydrogenation of THN to naphthalene, a primary precursor to coke.[3][4] Studies have shown that coke yield increases significantly with rising reaction temperatures.[5][6]
-
Low Hydrogen Partial Pressure: Insufficient hydrogen in the reaction environment allows coke precursors to polymerize on the catalyst surface.[2][7]
-
Feed Contamination: The presence of impurities, particularly polycyclic aromatics, asphaltenes, or metals (like nickel and vanadium), in your THN or other feed streams can accelerate coking reactions.[7]
-
Solution: Ensure the purity of your this compound and other reactants. If using complex feedstocks, consider implementing a pre-treatment step or using a guard bed to capture contaminants before they reach the main catalyst bed.[7]
-
Question: I'm observing significant coke deposits when running reactions at high temperatures (e.g., >400°C). What is the direct cause and how can I mitigate this?
Answer: The direct cause is the thermally-driven dehydrogenation of THN. At elevated temperatures, the endothermic reaction converting THN to naphthalene becomes thermodynamically favorable.[4] Naphthalene and other aromatic intermediates then undergo condensation and polymerization reactions to form polyaromatic hydrocarbons (PAHs), which are the building blocks of coke.[2]
Mitigation Strategies:
-
Optimize Temperature: As stated previously, operate at the lowest feasible temperature. Even a small increase in temperature can exponentially raise the coking rate.[6]
-
Increase Hydrogen Flow: A high hydrogen concentration shifts the equilibrium away from dehydrogenation, preserving THN's role as a hydrogen donor rather than allowing it to become a coke precursor.[9]
-
Increase Liquid Hourly Space Velocity (LHSV): A higher LHSV reduces the residence time of reactants in the hot zone, limiting the extent of secondary reactions that lead to coke.[5] Be aware that this may also reduce the conversion of your primary reaction, so optimization is key.
-
Catalyst Selection: Use catalysts less prone to coking. For instance, NiMo-based catalysts have been shown to produce less coke than their CoMo counterparts in similar processes.[4] Catalysts with high thermal stability are also crucial for high-temperature operations.[7]
Question: My catalyst is deactivating much faster than expected. Could the type of catalyst be contributing to coking from THN?
Answer: Absolutely. The catalyst's properties, particularly its acidity and pore structure, play a critical role in coke formation.
Causality & Solutions:
-
High Acidity: Strongly acidic sites on a catalyst can promote cracking and isomerization reactions that lead to the formation of highly reactive olefins and aromatic compounds.[5] These compounds are potent coke precursors.
-
Solution: Select a catalyst with optimized acidity for your specific reaction. If strong acidity is not required for your desired transformation, switching to a catalyst with milder acidic properties can significantly reduce the coking rate.[5]
-
-
Pore Structure: Catalysts with small or constricted pores can trap larger molecules, increasing their residence time and promoting the formation of coke within the catalyst structure, leading to pore plugging and rapid deactivation.[3]
-
Solution: Choose a catalyst with an appropriate pore size distribution for your reactants and products. For reactions involving bulky molecules like THN, catalysts with larger pores can facilitate better mass transport and reduce internal coking.
-
-
Active Metals: The nature of the active metal on the catalyst influences hydrogenation/dehydrogenation activity. Metals that strongly favor dehydrogenation over hydrogenation at your operating conditions will accelerate the conversion of THN to naphthalene, thereby increasing coke formation.[4]
-
Solution: Utilize catalysts with a balanced hydrogenation/dehydrogenation function. For example, Ni-promoted catalysts often exhibit enhanced hydrogenation activity, which can help suppress the dehydrogenation pathway leading to coke.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Question: What is the primary chemical pathway from this compound to coke?
Answer: The dominant pathway begins with the catalytic or thermal dehydrogenation of this compound to form naphthalene. This reaction is a major source of coke, producing significantly more than hydrogenation reactions.[3][4][8] Once formed, the highly stable naphthalene molecules undergo a series of condensation and polymerization reactions on the catalyst surface or in the gas phase. This process creates larger and larger polyaromatic hydrocarbons (PAHs), which become increasingly hydrogen-deficient and eventually deposit as solid coke.[2]
Question: What is the role of hydrogen partial pressure in preventing coke formation?
Answer: Hydrogen partial pressure is one of the most critical operating variables for minimizing coke.[2] Its role is multifaceted:
-
Inhibition of Dehydrogenation: According to Le Chatelier's principle, a high concentration of hydrogen gas shifts the reaction equilibrium of THN <=> Naphthalene + 2H₂ to the left, suppressing the formation of the naphthalene coke precursor.
-
Hydrogenation of Precursors: It actively hydrogenates and saturates reactive intermediates (like olefins and aromatics) on the catalyst surface, converting them into more stable molecules that are less likely to polymerize.
-
Enhanced Desorption: A hydrogen-rich environment facilitates the desorption of molecules from the catalyst's active sites, reducing their surface residence time and the probability of them combining to form coke.[3][8]
Question: Are there any additives that can help inhibit coke formation?
Answer: Yes, chemical additives, often called coke inhibitors, can be used. While research is specific to different hydrocarbon processes, the principles are applicable. These additives work through several mechanisms:[10]
-
Surface Passivation: Some compounds, like those containing phosphorus or boron, can form a protective film on the metal surfaces of the reactor, deactivating catalytic sites that promote coke formation.[11][12]
-
Radical Scavenging: They can interfere with the free-radical chain reactions that lead to polymerization and coke formation.[10]
-
Improving Solubility: In heavier feedstocks, adding highly aromatic oils can act as solvents to keep asphaltenes and other large coke precursors solvated, preventing them from precipitating onto surfaces.[1]
The selection of an appropriate additive depends heavily on the specific reaction chemistry, temperature, and catalyst system.
Question: How does Liquid Hourly Space Velocity (LHSV) affect coking?
Answer: Liquid Hourly Space Velocity (LHSV), defined as the volumetric flow rate of the liquid feed divided by the volume of the catalyst, is inversely related to residence time. Its effect on coking is a balance:
-
High LHSV (Low Residence Time): Generally, a higher LHSV reduces coke formation.[5] By decreasing the time reactants spend in the reactor, it limits the opportunity for secondary reactions like polymerization and condensation to occur.[13]
-
Low LHSV (High Residence Time): A lower LHSV increases the residence time, which can lead to over-cracking and a higher rate of coke deposition.[2] This can be particularly problematic if it leads to poor flow distribution, creating stagnant zones with very high residence times and localized coking.[2]
Therefore, optimizing LHSV is crucial. It should be high enough to minimize coking but low enough to achieve the target conversion for the desired reaction.
Section 3: Experimental Protocol
Protocol 1: General Experimental Setup for Minimizing Coke Formation in THN Reactions
This protocol outlines a generalized methodology for running a catalytic reaction using THN while minimizing the risk of coking.
1. Reactor and Catalyst Preparation:
- Ensure the reactor and all lines are thoroughly cleaned to remove any residual carbon or metal contaminants.
- Load the catalyst bed as uniformly as possible to prevent channeling. If using multiple particle sizes, employ proper grading techniques.[14]
- If required, perform catalyst pre-treatment (e.g., reduction, sulfiding) according to the manufacturer's specifications. Freshly activated catalysts can be highly reactive, so handle with care to prevent initial temperature runaway.[2]
2. System Purge and Pressurization:
- Seal the reactor and purge the system thoroughly with an inert gas (e.g., Nitrogen, Argon) to remove all oxygen.
- Pressurize the system with hydrogen to the target operating pressure. Maintain a low flow of hydrogen during heat-up.
3. Controlled Heat-Up:
- Begin heating the reactor slowly and in a controlled manner to the target reaction temperature. A typical ramp rate is 2-5°C/minute.
- Monitor the catalyst bed temperature closely. Avoid overshooting the setpoint.
4. Introduction of Reactants:
- Once the reactor is stable at the target temperature and pressure, introduce the THN-containing liquid feed at the desired LHSV.
- Simultaneously, establish the final hydrogen flow rate to achieve the target H₂/hydrocarbon ratio.
- Crucial Step: Always establish hydrogen flow and pressure before introducing the liquid feed to a hot reactor to ensure a hydrogen-rich environment from the start.
5. Steady-State Operation & Monitoring:
- Continuously monitor the reactor inlet/outlet temperatures and the pressure drop across the catalyst bed.
- A stable pressure drop indicates clean operation. A steadily increasing pressure drop is a sign of coke or particulate accumulation.
- Collect and analyze product samples periodically to monitor conversion and selectivity. A drop in conversion at constant operating conditions indicates catalyst deactivation, likely due to coking.
6. Controlled Shutdown:
- Stop the liquid feed flow first while maintaining hydrogen flow.
- Allow the hydrogen to continue flowing for a period (e.g., 30-60 minutes) to strip any remaining hydrocarbons from the catalyst surface.
- Turn off the heaters and allow the reactor to cool under a hydrogen or inert gas atmosphere.
- Once cool, slowly depressurize the system.
Section 4: Visual Guides & Data
Diagrams
Data Table
Table 1: Influence of Key Operating Parameters on Coke Formation from THN
| Parameter | Change | Effect on Coke Formation | Scientific Rationale | References |
| Temperature | Increase | Increases Significantly | Promotes endothermic dehydrogenation of THN to naphthalene, a primary coke precursor. | [3][5][6] |
| Hydrogen Partial Pressure | Increase | Decreases Significantly | Suppresses dehydrogenation equilibrium; hydrogenates coke precursors and enhances their desorption from catalyst sites. | [2][3][9] |
| Liquid Hourly Space Velocity (LHSV) | Increase | Decreases | Reduces reactor residence time, limiting the extent of secondary polymerization reactions. | [5][13] |
| Catalyst Acidity | Increase | Increases | Strong acid sites can promote cracking reactions that form highly reactive coke precursors like olefins. | [5] |
Section 5: References
-
Google Patents.
-
Energy & Fuels.
-
Journal of Chemical Engineering of Japan.
-
Energy & Fuels.
-
PETROLEUM PROCESSING AND PETROCHEMICALS.
-
University of Birmingham Research Portal.
-
MDPI.
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
Patsnap Eureka.
-
Google Patents.
-
The Petro Solutions.
-
MDPI.
-
Google Patents.
-
Semantic Scholar.
-
PMC - NIH.
-
The Petro Solutions.
-
American Fuel & Petrochemical Manufacturers.
-
Iranian Journal of Chemical Engineering.
-
ResearchGate.
-
PMC - NIH.
-
American Fuel & Petrochemical Manufacturers.
-
ResearchGate.
Sources
- 1. The Effect of Carbon Nanofibers on the Hydrocracking of Vacuum Residue in the Presence of Formic Acid [mdpi.com]
- 2. thepetrosolutions.com [thepetrosolutions.com]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. sylzyhg.com [sylzyhg.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Hydrogen Addition on Coke Formation and Product Distribution in Catalytic Coupling of Methane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coke Formation Mechanisms and Coke Inhibiting Methods in Pyrolysis Furnaces [jstage.jst.go.jp]
- 11. US5221462A - Methods for retarding coke formation during pyrolytic hydrocarbon processing - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Question 9: What do the possible causes of high pressure drop in lower beds of HT (hydrotreater) and HC (hydrocracker) units? What techniques are used to diagnose the causes prior to shut down? Are there any mitigation techniques or strategies to extend the cycle? | American Fuel & Petrochemical Manufacturers [afpm.org]
Technical Support Center: Managing Pressure in Reactions with 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice for managing pressure build-up in chemical reactions involving 1,2,3,4-tetrahydronaphthalene, commonly known as Tetralin. Our focus is on providing not just procedural steps, but also the underlying scientific principles to ensure both experimental success and laboratory safety.
Section 1: Understanding the Core Principles of Pressure Generation with Tetralin
This compound (Tetralin) is a versatile solvent and reactant, prized for its high boiling point (~207 °C) and its ability to act as a hydrogen donor in various chemical transformations. However, these same properties can contribute to significant pressure generation under certain reaction conditions. Understanding the sources of this pressure is the first step toward effective management.
FAQ 1: What are the primary causes of pressure build-up in reactions involving Tetralin?
Pressure build-up in reactions with Tetralin can be attributed to several factors, often acting in concert:
-
Vapor Pressure: Like any liquid, Tetralin has a vapor pressure that increases with temperature. As a reaction mixture is heated, the partial pressure of Tetralin vapor contributes to the total pressure within a sealed reactor.
-
Gaseous Reactants or Byproducts: Many reactions involving Tetralin either consume or generate gases. For instance, hydrogenation reactions consume hydrogen gas, while certain decomposition or side reactions can release gaseous byproducts like hydrogen, methane, or carbon oxides.[1][2]
-
Exothermic Reactions: Many chemical reactions release heat (exotherms). If this heat is not effectively dissipated, it can lead to a rapid increase in the temperature of the reaction mixture. This, in turn, increases the vapor pressure of Tetralin and any other volatile components, and can also accelerate the rate of gas-producing side reactions, leading to a dangerous and rapid pressure increase.
-
Peroxide Formation and Decomposition: A significant and often overlooked hazard with Tetralin is its propensity to form explosive peroxides upon exposure to air and light.[3][4][5] These peroxides can decompose violently when heated, leading to a sudden and extreme pressure spike.[3][6]
Diagram: The Vicious Cycle of Uncontrolled Exotherms
The following diagram illustrates how an uncontrolled exotherm can lead to a runaway reaction and dangerous pressure build-up.
Caption: The cycle of an uncontrolled exotherm leading to pressure build-up.
Section 2: Troubleshooting Common Scenarios
This section addresses specific issues that you may encounter during your experiments with Tetralin.
Scenario 1: Unexpectedly High Pressure During a Hydrogenation Reaction
Q: I am running a hydrogenation reaction with Tetralin as a solvent at 150 °C and 50 bar of hydrogen. The pressure is increasing beyond the setpoint. What could be the cause and how should I address it?
A: An unexpected pressure increase during a hydrogenation reaction, where a gaseous reactant is being consumed, is a serious concern and points to a competing gas-generating process. Here’s a systematic approach to troubleshooting:
-
Immediate Action: If the pressure rise is rapid and uncontrolled, immediately stop the heating and, if possible, safely vent the reactor to a scrubber or fume hood.
-
Possible Causes & Investigation:
-
Catalyst Decomposition: Some hydrogenation catalysts can be unstable at higher temperatures and can catalyze decomposition of the solvent or starting materials, leading to gas evolution.
-
Side Reactions: The substrate itself might be undergoing thermal decomposition or other side reactions that produce gaseous byproducts.
-
Thermal Runaway: The hydrogenation reaction itself is exothermic. Poor heat transfer in a larger scale reaction can lead to a localized temperature increase, which can accelerate decomposition reactions.[7]
-
-
Preventative Measures & Solutions:
-
Lower Reaction Temperature: If the reaction allows, reducing the temperature can minimize side reactions and decomposition.
-
Catalyst Screening: Test different catalysts to find one that is more stable and selective under your reaction conditions.
-
Controlled Addition: For highly exothermic reactions, consider adding the substrate or hydrogen in portions to better control the reaction rate and heat generation.
-
Improved Heat Transfer: Ensure efficient stirring and consider using a reactor with a higher surface-area-to-volume ratio or a cooling system to dissipate heat more effectively.[7]
-
Scenario 2: Pressure Spike During a Friedel-Crafts Alkylation
Q: I am performing an intramolecular Friedel-Crafts alkylation to synthesize a Tetralin derivative using aluminum chloride as a catalyst. I observed a sudden pressure increase after adding the catalyst. What is happening?
A: Friedel-Crafts reactions are notoriously exothermic, and the pressure spike is likely due to the rapid evolution of hydrogen chloride (HCl) gas as a byproduct of the reaction, coupled with the heat of reaction increasing the vapor pressure of the solvent.[8][9]
Troubleshooting and Mitigation:
-
Controlled Catalyst Addition: Add the Lewis acid catalyst portion-wise at a low temperature (e.g., 0-5 °C) to control the initial exotherm.[8]
-
Efficient Gas Scrubbing: Ensure your reactor is equipped with an efficient outlet gas scrubber (e.g., a sodium hydroxide solution) to safely neutralize the evolved HCl gas.
-
Solvent Choice: While Tetralin may be your reactant, if you are using another solvent, ensure it is dry and inert under the reaction conditions.
Diagram: Workflow for Managing Pressure in Exothermic Reactions
Caption: A decision-making workflow for managing pressure in exothermic reactions.
Section 3: Proactive Safety Measures and Protocols
Proactive measures are crucial for preventing pressure-related incidents when working with Tetralin.
FAQ 2: How can I safely handle and store Tetralin to minimize risks?
-
Peroxide Detection and Removal: Tetralin is a known peroxide-former.[5][10] Before heating or distilling Tetralin, it is mandatory to test for the presence of peroxides.[4] This can be done using commercially available test strips. If peroxides are present, they must be removed, for example, by passing the Tetralin through a column of activated alumina.
-
Inert Atmosphere: Store Tetralin under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.
-
Avoid Air and Light Exposure: Keep Tetralin containers tightly sealed and stored away from light.
Experimental Protocol: Peroxide Test for Tetralin
-
Sample Preparation: Place approximately 1-2 mL of the Tetralin to be tested in a clean, dry test tube.
-
Test Strip Application: Dip the end of a peroxide test strip into the Tetralin sample for 1-2 seconds.
-
Observation: Remove the test strip and wait for the time specified in the manufacturer's instructions.
-
Interpretation: Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration.
-
Action: If the peroxide concentration is above the safe limit specified by your institution's safety guidelines (typically >10 ppm for distillation), do not proceed with heating the solvent. Initiate peroxide removal procedures.
Table 1: Key Physical Properties of Tetralin Relevant to Pressure Management
| Property | Value | Significance |
| Boiling Point | ~207 °C | High boiling point allows for high-temperature reactions, but also means significant vapor pressure at elevated temperatures. |
| Flash Point | ~77 °C | Above this temperature, vapors can form an ignitable mixture with air.[1][4] |
| Vapor Pressure | 1.03 mmHg at 20 °C | This value increases significantly with temperature, contributing to overall reactor pressure.[11] |
| Autoignition Temp. | 385 °C | The minimum temperature at which Tetralin will spontaneously ignite in air without an external ignition source.[1][12] |
Section 4: Advanced Considerations for Scale-Up
Scaling up reactions from the lab bench to pilot or production scale introduces new challenges in pressure management.[7]
FAQ 3: What are the primary challenges when scaling up a Tetralin reaction that generates pressure?
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to dissipate heat from an exothermic reaction, increasing the risk of a thermal runaway.[7]
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, potentially initiating decomposition reactions.[7]
-
Headspace Volume: The volume of the headspace in the reactor can influence the rate of pressure increase. A smaller headspace will experience a more rapid pressure rise for a given amount of gas generation.
Recommendations for Safe Scale-Up:
-
Pilot Studies: Conduct small-scale pilot experiments to carefully study the reaction kinetics and thermodynamics before moving to a larger scale.[7]
-
Reactor Design: Utilize reactors with high-efficiency heat exchange systems, such as jacketed reactors with baffles to improve mixing.[7]
-
Automated Control Systems: Implement automated systems for monitoring and controlling temperature and pressure, with programmed safety interlocks to shut down the reaction if parameters exceed safe limits.[13]
-
Pressure Relief Systems: Ensure the reactor is equipped with appropriate pressure relief devices, such as rupture discs and relief valves, that are correctly sized for the potential overpressure scenario.[7]
References
- Ataman Kimya. This compound.
- PubChem. Tetralin hydroperoxide.
- ECHEMI.
- Santa Cruz Biotechnology. This compound.
- Sciencemadness Wiki. Tetralin.
- International Chemical Safety Cards (ICSCs). ICSC 1527 - this compound.
- Hjchem. How to Scale Up Reactions Using a High Pressure Lab Reactor.
- Environmental Health & Safety (EHS). Peroxide Forming Chemicals.
- Achieve Chem. Which Kinds Of Reactions Are Carried Out in High Pressure Lab Reactors?.
- NOAA. TETRAHYDRONAPHTHALENE.
-
Frontiers. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgNUUXT5UzUUuo7dyf9mP_GRPmx-rtt5tZufHOSuiezkuVKPtbsKqIhhU2pM1IiXi_gSdp5R0TovP8OFHfZvZ_SBFBemI7JU65tTtccdG0EMmq7SOhaFzryhbU7ULa5k3CjTENmr_wK0SrRu4sCC6585TH4D_lereOoiOniqhie5Q84TO59dpes-0i7aYpSw==]([Link]
Sources
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 1527 - this compound [chemicalsafety.ilo.org]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Tetralin hydroperoxide | C10H12O2 | CID 69866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. njhjchem.com [njhjchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 11. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Tetralin - Wikipedia [en.wikipedia.org]
- 13. achievechem.com [achievechem.com]
Safe handling and storage procedures for 1,2,3,4-Tetrahydronaphthalene in the lab
Welcome to the technical support guide for 1,2,3,4-Tetrahydronaphthalene (Tetralin). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective use in the laboratory. My goal is to provide not just procedures, but the scientific reasoning behind them, fostering a culture of safety and experimental integrity.
This compound (CAS: 119-64-2) is a versatile solvent and chemical intermediate, valued for its high boiling point and hydrogen-donor capabilities.[1] However, its utility is matched by specific hazards that demand rigorous safety protocols. The primary concerns are its combustibility, health effects upon exposure, and, critically, its propensity to form explosive peroxides over time.[2][3][4][5] This guide provides a series of frequently asked questions and troubleshooting protocols to address these challenges directly.
Quick Reference Data Table
For immediate access to critical safety and property information, please refer to the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂ | |
| Molecular Weight | 132.20 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | ~207 °C (405-406 °F) | [1] |
| Melting Point | -35 °C (-31 °F) | [6] |
| Flash Point | ~77 °C (171 °F) | [1][7] |
| Autoignition Temp. | ~385 °C (725 °F) | [1] |
| Density | ~0.97 g/cm³ at 20 °C | [1] |
| Vapor Density | 4.55 (vs. air) | [6] |
| Solubility in Water | Insoluble (0.045 g/L) | [1][6] |
| NFPA 704 Rating | Health: 1, Flammability: 2, Instability: 0 | [6][8] |
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of Tetralin.
Q1: What are the primary health hazards I should be aware of when working with Tetralin?
A1: Tetralin presents several health risks. It is known to cause skin and eye irritation.[4][9] Inhalation of vapors can affect the central nervous system, leading to dizziness.[2] A significant concern is that it is an aspiration hazard; if swallowed and it enters the lungs, it can be fatal.[3][9] It is also suspected of causing cancer via inhalation.[4][9] Therefore, all handling should be performed in a well-ventilated area, preferably within a chemical fume hood, and direct contact must be avoided.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling Tetralin?
A2: Due to the hazards outlined above, a stringent PPE protocol is non-negotiable.
-
Eye Protection: Chemical safety goggles with side shields are required at a minimum.[10] A face shield should be used when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. Fluoro rubber (FKM) gloves with a thickness of at least 0.4 mm have shown good resistance.[10] Always check the manufacturer's specifications for breakthrough time.
-
Body Protection: A standard lab coat is required.[5] For larger quantities or tasks with a high splash risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: In cases of insufficient ventilation or during spill cleanup, a respirator with an organic vapor cartridge is necessary.[5]
Q3: What are the correct storage conditions for a new bottle of Tetralin?
A3: Proper storage is the first line of defense against degradation and accidents. Store Tetralin in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][6] The storage location should be away from heat sources, direct sunlight, and incompatible materials, particularly strong oxidizing agents and acids, with which it can react violently.[2][11]
Q4: I've heard Tetralin can form peroxides. How serious is this, and how often should I be concerned?
A4: This is an extremely serious hazard. Tetralin is classified as a Class B peroxide former , meaning it can form explosive peroxides upon concentration (e.g., through distillation or evaporation).[12][13] On prolonged exposure to air and light, it readily oxidizes to form these unstable compounds.[2][14] These peroxides can detonate when subjected to heat, friction, or shock.[12] For this reason, it is imperative to date containers upon receipt and upon opening. Unopened containers from the manufacturer are generally safe for their shelf life, but once opened, they should be tested for peroxides every 3 to 12 months.[2][13]
Q5: What is the correct procedure for disposing of waste Tetralin and contaminated materials?
A5: All Tetralin waste, including contaminated absorbents from spills and rinsates from cleaning glassware, must be treated as hazardous waste.[13][15] Collect it in a clearly labeled, sealed container. Do not mix it with other waste streams unless compatibility has been confirmed. Follow your institution's specific hazardous waste disposal protocols. Empty containers should be triple-rinsed with a suitable solvent (like ethanol or acetone); the rinsate must also be collected as hazardous waste.[13]
Troubleshooting Guide: Peroxide Formation
This section provides actionable steps for identifying and managing the risk of peroxide formation, a critical and often overlooked aspect of Tetralin safety.
Issue: I have an old, opened bottle of Tetralin. How do I know if it's safe to use?
Causality: Over time, oxygen from the air reacts with Tetralin in a free-radical process, especially when catalyzed by light, to form hydroperoxides.[16] These can become concentrated and highly explosive. Visual inspection is the first, critical step.
Troubleshooting Steps:
-
Visual Inspection (Do NOT move the container if hazardous signs are present):
-
Look for the formation of solid crystals or precipitates within the liquid.[16]
-
Check for discoloration or the formation of a separate liquid layer (stratification).[16]
-
Examine the cap and threads for crystalline deposits or incrustations.[16]
-
If any of these signs are present, do NOT attempt to open or move the bottle. The friction from unscrewing the cap could be enough to cause detonation. Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[12]
-
-
Chemical Testing (If no visual hazards are observed):
-
Qualitative Test: If the container appears safe, you can perform a qualitative test. In a fume hood, add 1 mL of Tetralin to 1 mL of a freshly prepared 10% potassium iodide (KI) in acetic acid solution.[13]
-
Result: A faint yellow color indicates a low concentration of peroxides. A brown color indicates a high and potentially dangerous concentration.[13]
-
-
Quantitative Test: For a more precise measurement, use commercial peroxide test strips. These provide a concentration reading in parts per million (ppm).[13]
-
Action Level: Peroxide concentrations should not exceed 100 ppm.[13] If concentrations are higher, the solvent should be decontaminated or disposed of as hazardous waste.
-
-
Issue: My Tetralin tested positive for peroxides (>100 ppm). Can I still use it?
Causality: Using peroxide-contaminated solvents, especially in procedures involving heat or distillation, is extremely dangerous as it concentrates the explosive peroxides in the distillation bottoms.[12]
Recommended Action:
-
Do not use it for any application that involves heating, distillation, or evaporation.
-
Decontamination: For skilled researchers comfortable with the procedure, peroxides can be removed by passing the solvent through a column of activated alumina or by treatment with a chemical reducing agent.[12] However, this process carries its own risks.
-
Safest Option: The most prudent course of action is to label the container as "Peroxide-Contaminated" and submit it for hazardous waste disposal. The risk associated with decontamination often outweighs the cost of replacing the reagent.
Experimental Protocol: Safe Transfer of Tetralin
This protocol details the steps for safely transferring Tetralin from a storage container to a reaction vessel, incorporating measures to mitigate static discharge and air exposure.
Objective: To transfer a measured volume of Tetralin while minimizing exposure to personnel and preventing peroxide formation and ignition hazards.
Methodology:
-
Preparation:
-
Ensure all work is performed inside a certified chemical fume hood.
-
Assemble all necessary PPE (goggles, FKM gloves, lab coat).
-
Gather all required equipment: storage bottle of Tetralin, receiving vessel (e.g., round-bottom flask), graduated cylinder or syringe, and grounding straps.
-
Ensure a Class B fire extinguisher (dry chemical or CO₂) is accessible.[6]
-
-
Grounding and Bonding:
-
Flowing non-polar liquids like Tetralin can generate static electricity, which can ignite flammable vapors.[2][11]
-
Securely attach grounding straps to the primary storage container, the receiving vessel, and a verified building ground. This equalizes the electrical potential and prevents a static spark.[17]
-
-
Inert Atmosphere (Optional but Recommended for High-Purity Work):
-
To prevent exposure to atmospheric oxygen, flush the receiving vessel with an inert gas like nitrogen or argon before the transfer.
-
-
Transfer:
-
Slowly uncap the Tetralin storage bottle.
-
Carefully pour the desired amount into a graduated cylinder or draw it up with a syringe. Avoid splashing.[2]
-
Transfer the measured liquid from the cylinder/syringe to the receiving vessel.
-
Immediately and securely recap the main Tetralin bottle.
-
-
Cleanup:
-
Wipe down any minor drips on the exterior of the containers or work surface with a paper towel, which should then be disposed of as hazardous waste.
-
Remove grounding straps.
-
Thoroughly wash hands with soap and water after the procedure is complete.[3]
-
Safe Handling Workflow Diagram
The following diagram illustrates the lifecycle of Tetralin in the lab, from procurement to disposal, highlighting critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
-
This compound - Ataman Kimya.
-
This compound - SAFETY DATA SHEET - Ing. Petr Švec - PENTA s.r.o.
-
This compound - Material Safety Data Sheet - Santa Cruz Biotechnology.
-
This compound - Safety Data Sheet - ChemicalBook.
-
This compound - material safety data sheet sds/msds - CDH Fine Chemical.
-
This compound anhydrous, 99% - Sigma-Aldrich.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Tetralin - Wikipedia.
-
TETRALIN FOR SYNTHESIS - Loba Chemie.
-
TETRAHYDRONAPHTHALENE - CAMEO Chemicals - NOAA.
-
Safety Data Sheet: Tetrahydronaphthalene - Carl ROTH.
-
MATERIAL SAFETY DATA SHEET TETRALIN - oxfordlabchem.com.
-
GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound.
-
This compound-d12 | C10H12 | CID 53360 - PubChem.
-
This compound CAS#: 119-64-2 - ChemicalBook.
-
Tetralin SDS, 119-64-2 Safety Data Sheets - ECHEMI.
-
Tetralin - Sciencemadness Wiki.
-
material safety data sheet - Capot Chemical.
-
SAFETY DATA SHEET - Fisher Scientific.
-
This compound, DYNOVA® - Jiangsu Zhongneng Chemical Technology Co., Ltd.
-
PEROXIDE FORMING CHEMICALS - Vanderbilt University.
-
Organic Peroxide Formers - University of Southern California Environmental Health & Safety.
-
Peroxide Forming Chemicals (PFCs) - The Sarpong Group.
Sources
- 1. Tetralin - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 8. TETRAHYDRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com [carlroth.com]
- 11. lobachemie.com [lobachemie.com]
- 12. vumc.org [vumc.org]
- 13. sarponggroup.com [sarponggroup.com]
- 14. This compound CAS#: 119-64-2 [m.chemicalbook.com]
- 15. capotchem.com [capotchem.com]
- 16. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 17. echemi.com [echemi.com]
Technical Support Center: Darzens 1,2,3,4-Tetrahydronaphthalene Synthesis
Welcome to the technical support resource for the Darzens synthesis of 1,2,3,4-tetrahydronaphthalene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to create α,β-epoxy esters (glycidic esters) from tetralone precursors. We understand the nuances and challenges that can arise during this condensation and have structured this center to provide direct, actionable solutions to common problems. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles to empower you to optimize your reaction yields.
Mechanism at a Glance: The Darzens Condensation
The Darzens reaction, at its core, is a base-mediated condensation between a ketone (in this case, a substituted 1-tetralone) and an α-haloester.[1][2] The process can be dissected into three key mechanistic steps: (a) deprotonation of the α-haloester to form a resonance-stabilized enolate, (b) nucleophilic attack of this enolate on the carbonyl carbon of the tetralone, and (c) an intramolecular SN2 reaction where the newly formed alkoxide displaces the halide to form the epoxide ring.[1][3][4] Understanding this pathway is critical for diagnosing and resolving issues related to yield and purity.
Caption: Core mechanistic pathway of the Darzens condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using 1-tetralones as substrates in the Darzens reaction?
A1: The primary challenge stems from the enolizable nature of 1-tetralones. The α-protons of the tetralone are acidic and can be removed by the strong bases used in the reaction. This can lead to a competitive self-condensation (an aldol reaction) of the tetralone, forming undesired dimeric byproducts and consuming both the substrate and the base, thereby reducing the overall yield of the desired glycidic ester.[5] Careful selection of the base and reaction temperature is crucial to favor the desired reaction pathway.
Q2: How does the choice of the halogen in the α-haloester affect the reaction?
A2: The choice of halogen (Cl, Br, I) influences both the ease of enolate formation and the rate of the final ring-closing SN2 step. Generally, α-chloroesters are preferred as they often provide higher yields.[6] While bromide is a better leaving group, the corresponding enolate can be less stable. The higher electronegativity of chlorine can increase the acidity of the α-proton, facilitating the initial deprotonation step without making the final intramolecular substitution prohibitively slow.
Q3: Can this reaction be run under catalytic conditions?
A3: Traditionally, the Darzens reaction requires a stoichiometric amount of a strong base. However, modern approaches have been developed that utilize catalytic systems. These often involve a strong, non-nucleophilic organic base (a "superbase") used in catalytic amounts in the presence of a weaker, inexpensive stoichiometric base (like K₂CO₃) that regenerates the active catalyst.[7] Phase-transfer catalysis (PTC) has also been successfully applied, which can improve stereoselectivity and yield by controlling the reaction environment at the interface of two phases.[8]
Troubleshooting Guide: Yield Optimization
Problem 1: Low or No Conversion to the Glycidic Ester
Q: My reaction shows a low conversion of the starting 1-tetralone, even after an extended reaction time. What are the most likely causes and how can I fix them?
A: This common issue typically points to one of three areas: the base, the reagents/conditions, or temperature.
-
Cause (A) - Ineffective Deprotonation: The base may be too weak or may have degraded. Sodium ethoxide (NaOEt) or sodium amide (NaNH₂) are classic choices, but their effectiveness is highly dependent on purity and anhydrous conditions.[9]
-
Solution: Switch to a stronger, sterically hindered base like potassium tert-butoxide (KOt-Bu). Its bulkiness discourages nucleophilic side reactions (like attacking the ester), and its strength ensures rapid and complete formation of the α-haloester enolate.[10] Always use freshly opened or properly stored base.
-
-
Cause (B) - Wet Reagents or Solvent: The enolate and the strong base are highly sensitive to protic contaminants, especially water. Moisture in the solvent (e.g., THF, ether, benzene) or reagents will quench the enolate as it forms, halting the reaction.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent or taken from a solvent purification system.
-
-
Cause (C) - Reaction Temperature is Too Low: While low temperatures are often used to control side reactions, some systems require more thermal energy to overcome the activation barrier for the initial C-C bond formation.[4]
-
Solution: If using a very low temperature (e.g., -78 °C), try allowing the reaction to warm slowly to 0 °C or room temperature after the initial addition.[4] Monitor the reaction by TLC to track the consumption of the starting material.
-
Problem 2: Significant Formation of Byproducts
Q: My reaction produces the desired product, but the yield is poor due to the formation of several significant byproducts. How can I identify and suppress them?
A: With tetralone substrates, byproduct formation is a frequent challenge. The most common culprits are self-condensation, ester saponification, and subsequent rearrangement of the epoxide.
-
Byproduct (A) - Tetralone Self-Condensation: As mentioned in the FAQs, the base can deprotonate the tetralone, leading to an aldol product. This is favored by high temperatures and less sterically hindered bases.
-
Solution:
-
Low Temperature: Perform the reaction at low temperatures (-78 °C to 0 °C) to kinetically favor the deprotonation of the more acidic α-haloester over the tetralone.[11]
-
Order of Addition: Add the tetralone slowly to a pre-formed solution of the base and the α-haloester. This ensures the α-haloester enolate is formed first and maintains a low instantaneous concentration of the tetralone, minimizing its opportunity to self-condense.
-
-
-
Byproduct (B) - Ester Saponification: If an alkoxide base (e.g., NaOEt) is used that does not match the ester group (e.g., methyl chloroacetate), transesterification can occur.[1][10] More critically, any base can simply hydrolyze the ester if water is present, or directly attack the carbonyl group.
-
Solution:
-
Match Base to Ester: If using an alkoxide, match it to the ester (e.g., use sodium ethoxide with ethyl chloroacetate).[10]
-
Use a Non-Nucleophilic Base: A sterically hindered base like KOt-Bu or a strong amide base like lithium diisopropylamide (LDA) is much less likely to act as a nucleophile.
-
Strict Anhydrous Conditions: Prevent hydrolysis by ensuring the reaction is completely dry.
-
-
-
Byproduct (C) - Rearranged Products: The glycidic ester product can undergo further reactions, such as hydrolysis and decarboxylation, which triggers a rearrangement to form a carbonyl compound (an aldehyde or ketone).[3][10] This is more common during acidic or harsh workups.
-
Solution: Use a mild, buffered aqueous workup (e.g., saturated ammonium chloride solution) and avoid strong acids. Purify the product promptly after extraction.
-
Optimized Experimental Protocols
The following protocols provide a starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Classic Conditions (Sodium Ethoxide)
-
Setup: Under an inert atmosphere (N₂ or Ar), add absolute ethanol (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a thermometer.
-
Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol at 0 °C. Allow all the sodium to react to form sodium ethoxide.
-
Enolate Formation: Cool the solution to 0-5 °C and add ethyl chloroacetate (1.1 eq) dropwise over 15 minutes.
-
Condensation: Add a solution of 1-tetralone (1.0 eq) in a minimal amount of absolute ethanol dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction by pouring it into a mixture of ice and water. Extract with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Conditions (Potassium tert-Butoxide)
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 50 mL) and potassium tert-butoxide (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a thermometer.
-
Enolate Formation: Cool the suspension to -78 °C (dry ice/acetone bath).[11] Add a solution of the α-chloroester (e.g., t-butyl chloroacetate, 1.1 eq) in anhydrous THF dropwise over 20 minutes. Stir at -78 °C for 30 minutes.
-
Condensation: Add a solution of 1-tetralone (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C over 2 hours. Monitor by TLC.
-
Workup: Quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key variables on the reaction yield, based on established principles of the Darzens condensation.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Moderate Yield | Potassium tert-Butoxide (KOt-Bu) | High Yield | KOt-Bu is a stronger, more sterically hindered base, promoting rapid enolate formation while minimizing side reactions like saponification and tetralone self-condensation.[10] |
| Solvent | Ethanol (Protic) | Lower Yield | THF / Benzene (Aprotic) | Higher Yield | Aprotic solvents do not interfere with the base or enolate. Protic solvents can protonate the enolate, reducing its effective concentration.[12] |
| Temperature | Room Temperature | Increased Side Products | -78 °C to 0 °C | Cleaner Reaction, Higher Purity | Low temperature provides kinetic control, favoring the faster deprotonation of the α-haloester over the thermodynamic side reactions like self-condensation.[4] |
| α-Haloester | Ethyl Bromoacetate | Moderate Yield | Ethyl Chloroacetate | Higher Yield | α-chloroesters often provide a better balance of enolate stability and reactivity for the final ring closure, leading to improved yields.[6] |
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Darzens reaction - Wikipedia. [Link]
-
Darzens reaction - L.S.College, Muzaffarpur. (2020-02-13). [Link]
-
Darzens Reaction - Organic Chemistry Portal. [Link]
-
Write short notes on the following: Darzens Reaction. - askIITians. (2025-03-04). [Link]
-
Darzens Reaction: Mechanism, Variations & Applications - PSIBERG. (2024-01-08). [Link]
-
Asymmetric nucleophilic epoxidation - Wikipedia. [Link]
-
Darzens Glycidic Ester Synthesis - Unacademy. [Link]
-
Darzens Reaction | PDF | Organic Chemistry - Scribd. (2020-02-13). [Link]
-
The Darzens Glycidic Ester Condensation - Organic Reactions. [Link]
-
Solvent effects - Wikipedia. [Link]
-
Effects of solvent on the reaction time and yield a - ResearchGate. [Link]
-
Darzens halogenation - Wikipedia. [Link]
-
The Darzens Reaction: Mechanism Monday #37! - YouTube. (2025-03-31). [Link]
-
Can You Figure Out the Mechanism of the Darzens Reaction? - YouTube. (2025-12-04). [Link]
-
STEREOSELECTIVITY IN THE DARZENS CONDENSATION OF SUBSTITUTED CYCLOHEXANONES WITH (-)-8-PHENYLMENTHYL α-CHLOROACETATE. (2000-09-11). [Link]
-
Darzens reaction on allylic position - Chemistry Stack Exchange. (2020-04-27). [Link]
- EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google P
-
Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC - NIH. (2024-09-13). [Link]
-
The Darzens Condensation: Structure Determination through Spectral Analysis and Understanding Substrate Reactivity | Journal of Chemical Education. [Link]
-
Darzens condensation | Request PDF - ResearchGate. [Link]
-
Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates - PMC - NIH. (2017-12-20). [Link]
-
Darzen's Reaction - Concept + Questions - YouTube. (2020-05-14). [Link]
-
Stereochemical control of the interfacial darzens condensation - RSC Publishing. [Link]
- CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google P
-
Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. [Link]
-
Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed. [Link]
-
Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester. [Link]
Sources
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Glycidic Ester Synthesis [unacademy.com]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. psiberg.com [psiberg.com]
- 7. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical control of the interfacial darzens condensation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. organicreactions.org [organicreactions.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for Using 1,2,3,4-Tetrahydronaphthalene in Flow Chemistry
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for challenges encountered when using 1,2,3,4-Tetrahydronaphthalene (Tetralin) in continuous flow chemistry. Tetralin is a versatile molecule, valued as a high-boiling point solvent and, more critically, as a hydrogen donor for transfer hydrogenations and stabilization of reactive intermediates.[1] However, its unique physical properties necessitate specific considerations within a flow environment. This guide moves beyond simple procedural steps to explain the underlying principles, ensuring a robust and reproducible experimental design.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during flow chemistry experiments with Tetralin, presented in a direct question-and-answer format.
Problem 1: Low Conversion or Incomplete Reaction
Q: My reaction using Tetralin as a solvent or reagent is not reaching the expected conversion. What are the likely causes and how can I resolve this?
A: Low conversion in a flow system is typically a result of insufficient reaction time, suboptimal temperature, or poor mass transfer. Tetralin's properties require a systematic approach to diagnose the issue.
Step-by-Step Troubleshooting:
-
Verify Residence Time and Flow Rate: The primary determinant of reaction time in a flow system is the residence time (τ), calculated as Reactor Volume / Total Flow Rate. Ensure your calculations are correct and that the pumps are accurately calibrated for a viscous solvent like Tetralin. A small error in flow rate can lead to a significant deviation in residence time.
-
Optimize Temperature Control: Tetralin's high boiling point (~207 °C) is an advantage, allowing for reactions at elevated temperatures to increase reaction rates.[1] However, inefficient heat transfer into the reactor can result in a lower internal reaction temperature than the setpoint.
-
Causality: Ensure the entire reactor, not just the heating block, is at a uniform temperature. For endothermic reactions, the heat uptake can create a cold spot. Consider using a pre-heater for the inlet streams.
-
-
Assess Mixing Efficiency: At the microfluidic scale, mixing is dominated by diffusion. If you are mixing two immiscible phases or reagents with different viscosities, passive mixers may be insufficient.
-
Solution: Employ an active mixing chip or increase the length of the mixing channel. For heterogeneous reactions (e.g., with a solid-supported catalyst), ensure there is no channeling or bed compaction, which would reduce contact time.
-
-
Evaluate Catalyst Performance (If Applicable): In transfer hydrogenations where Tetralin is the H-donor, catalyst deactivation is a common culprit.
-
Mechanism: Coke formation, resulting from the dehydrogenation of Tetralin to naphthalene and subsequent polymerization, can foul the catalyst surface.[2][3]
-
Solution: Periodically regenerate or replace the catalyst bed. Increasing the H₂ partial pressure (if used) or adjusting the temperature can sometimes mitigate coke formation.
-
-
Check Reagent Purity: Tetralin is susceptible to oxidation and peroxide formation upon prolonged exposure to air and light. These impurities can inhibit catalytic activity.
-
Protocol: Always use freshly distilled or inhibitor-free Tetralin. Test for peroxides using standard test strips. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina.[4]
-
Problem 2: Reactor Fouling and Blockages
Q: My flow reactor is clogging, leading to a rapid increase in backpressure. What is causing this solid buildup and how can I prevent it?
A: Fouling is a critical issue in continuous processing that can halt operations.[5][6] With Tetralin, blockages can arise from product insolubility, byproduct formation, or catalyst degradation.
Common Causes and Prevention Strategies:
-
Product/Byproduct Precipitation: While Tetralin is an excellent solvent for many organic compounds, the product of your reaction may have limited solubility, especially upon cooling at the reactor outlet.[1]
-
Prevention:
-
Solvent Screening: Introduce a co-solvent with higher solubility for your product into the flow stream just before the reactor outlet.
-
Temperature Gradient: Maintain a consistent temperature profile throughout the reactor and tubing until the collection point to prevent premature crystallization.
-
Lower Concentration: Operating at a slightly lower concentration can keep all species in solution.
-
-
-
Coke Formation: As a hydrogen donor, Tetralin dehydrogenates to naphthalene. Under high temperatures, naphthalene can polymerize, forming non-soluble polyaromatic compounds (coke), especially on catalyst surfaces.[2][3]
-
Prevention:
-
Optimize Temperature: Avoid excessive temperatures that accelerate dehydrogenation beyond what is needed for the reaction.
-
Catalyst Choice: Select catalysts less prone to coking.
-
Introduce H₂: A small partial pressure of hydrogen gas can sometimes suppress coke formation by re-hydrogenating naphthalene.
-
-
-
Catalyst Leaching and Agglomeration: For reactions using packed-bed reactors, fine catalyst particles can be dislodged and accumulate, causing a blockage.
-
Prevention:
-
Sintered Frits: Ensure frits with an appropriate pore size are placed at both ends of the packed bed to contain the solid catalyst.
-
Catalyst Support: Use a catalyst immobilized on a robust, monolithic support rather than a packed bed of fine particles.
-
-
For a detailed cleaning procedure, refer to Protocol 2: Reactor Cleaning for Fouling Removal in Section 3.
Problem 3: Pressure Fluctuations and System Instability
Q: I am observing erratic and unstable backpressure readings during my experiment. What is the source of this instability?
A: Unstable pressure is a sign that the system is not operating in a steady state. The high boiling point and viscosity of Tetralin can contribute to this issue.
Diagnostic Checklist:
-
Check for Leaks: The most common cause of a failure to hold pressure. Systematically check every fitting and connection from the pump to the backpressure regulator.
-
Outgassing: Tetralin, like any solvent, contains dissolved gases. Heating it rapidly in the reactor can cause these gases to come out of solution, forming bubbles. These bubbles compress and expand, leading to pressure spikes.
-
Solution: Degas the Tetralin solution before introducing it to the pump, either via sonication, sparging with an inert gas, or using an in-line membrane degasser.
-
-
Pump Cavitation: If the pump is trying to pull Tetralin from the reservoir faster than the liquid can flow, a vapor pocket can form (cavitation), leading to inconsistent flow and pressure. This is more common with viscous liquids.
-
Solution: Ensure the solvent reservoir is slightly elevated relative to the pump inlet. Use wide-bore tubing on the inlet side to minimize flow resistance.
-
-
Partial Blockage: A developing blockage (as described in Problem 2) will cause the pressure to gradually increase and may introduce instability before a full clog occurs.
Problem 4: Product Isolation and Solvent Removal
Q: Tetralin's high boiling point (207 °C) makes it difficult to remove by standard rotovap. What are effective methods for product isolation?
A: Removing high-boiling solvents is a common challenge in organic synthesis. For Tetralin, several methods can be employed depending on the scale and nature of your product.
Recommended Isolation Techniques:
-
High-Vacuum Distillation: The most direct method. A good vacuum pump (<1 mbar) combined with heating is required. However, this may not be suitable for thermally sensitive products.
-
Steam Distillation / Azeotropic Removal: Tetralin forms a heterogeneous azeotrope with water, which boils at approximately 99 °C.[7]
-
Mechanism: By bubbling steam through the reaction mixture or co-distilling with water, the Tetralin can be removed at a much lower temperature. This is highly effective but may not be practical for large volumes or water-sensitive compounds.
-
-
Liquid-Liquid Extraction: If your product has favorable solubility in a low-boiling, immiscible solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane), you can perform an extraction to transfer the product out of the Tetralin phase. This is often the most practical lab-scale solution.
-
Chromatography: Directly loading the reaction mixture onto a silica or alumina column and eluting with an appropriate solvent system can effectively separate the product from the Tetralin. The non-polar Tetralin will typically elute with non-polar solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with Tetralin in a flow system? A1: Tetralin is a combustible liquid with a flash point of 71-77 °C.[8] It is also a skin and eye irritant.[9][10] The most significant chemical hazard is its tendency to form explosive peroxides upon storage and exposure to air.[4][11]
-
Safety Protocol: Always handle Tetralin in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including nitrile or Viton gloves and safety glasses.[9][12] Ensure the flow reactor is located in an area where potential leaks are contained. Store Tetralin in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[10][12]
Q2: What materials are compatible with Tetralin for reactor and tubing construction? A2: Tetralin is compatible with most materials used in commercial flow reactors.
-
Recommended: Stainless steel (316L), Hastelloy C276, glass, and fluoropolymers like PTFE, PFA, and FEP for tubing and fittings.
-
Avoid: Certain elastomers and soft plastics that may swell or degrade upon prolonged contact. Always consult a chemical compatibility chart for specific seal materials (e.g., Kalrez, Viton).
Q3: Which in-line analytical techniques are best for monitoring reactions involving Tetralin? A3: Real-time monitoring is a key advantage of flow chemistry.[13]
-
FT-IR/Raman Spectroscopy: Excellent for tracking the disappearance of starting material and appearance of product functional groups. The high boiling point of Tetralin allows for a wide operational temperature range without bubble formation interfering with optical methods.[14][15]
-
NMR Spectroscopy: In-line flow NMR provides detailed structural information, which is invaluable for mechanistic studies and identifying intermediates.[16][17]
-
At-line GC/HPLC: Automated sampling valves can periodically inject reaction aliquots into a GC or HPLC for quantitative analysis. Given Tetralin's volatility at high temperatures, GC is a particularly well-suited method for analysis.[18]
Section 3: Protocols and Data Tables
Protocol 1: General Setup for a Transfer Hydrogenation Reaction in Flow
This protocol describes a typical setup for a reaction where Tetralin acts as the hydrogen donor to reduce a substrate over a heterogeneous catalyst (e.g., Pd/C).
-
System Preparation:
-
Assemble the flow reactor setup consisting of two HPLC pumps, a T-mixer, a pre-heating loop, a packed-bed catalyst column in a column heater, and a backpressure regulator (BPR).
-
Ensure all fittings are secure and the system is leak-tested with a benign solvent like isopropanol.
-
-
Reagent Preparation:
-
Solution A: Dissolve the substrate in Tetralin to the desired concentration. Degas the solution thoroughly.
-
Solution B: Pure, degassed Tetralin (used for priming and flushing).
-
-
System Priming:
-
Pump pure Tetralin (Solution B) through the entire system at a low flow rate (e.g., 0.1 mL/min) to wet the catalyst and displace any air.
-
-
Reaction Start-up:
-
Heat the catalyst column and pre-heating loop to the target temperature (e.g., 150 °C).
-
Set the BPR to the desired pressure (e.g., 10 bar) to prevent boiling.
-
Once the temperature and pressure are stable, switch the pump inlet from Solution B to Solution A.
-
-
Steady State and Collection:
-
Allow the system to run for at least 3 residence times to reach a steady state before collecting the product.
-
Monitor backpressure and temperature for any signs of instability.
-
-
Shutdown:
-
Switch the pump inlet back to pure Tetralin (Solution B) to flush the substrate from the system.
-
Allow the system to cool down before de-pressurizing.
-
Protocol 2: Reactor Cleaning for Fouling Removal
-
Safety First: Ensure the system is cooled, depressurized, and flushed with a benign solvent before starting. Wear appropriate PPE.
-
Solvent Flush: Attempt to dissolve the blockage by flushing with a sequence of solvents. Start with the reaction solvent (Tetralin), then try solvents with different polarities (e.g., Toluene, Acetone, Isopropanol).
-
Acid/Base Wash (Use with Caution): If the fouling is inorganic or a salt, a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) wash may be effective. CRITICAL: Ensure all system components (reactor, fittings, seals) are compatible with the chosen acid or base. Flush thoroughly with water and then a solvent like isopropanol afterward.
-
Mechanical Removal: For severe blockages in robust tubing, it may be possible to carefully dislodge the plug with a thin wire. This is a last resort and risks damaging the equipment.
-
Disassembly: If the blockage persists, carefully disassemble the fouled section for cleaning or replacement. For packed-bed reactors, the catalyst may need to be carefully unpacked and replaced.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Boiling Point | ~207 °C | [1] |
| Melting Point | -35 °C | [1] |
| Density (20°C) | 0.965 - 0.971 g/cm³ | [8] |
| Flash Point | 71 - 77 °C | [8] |
| Viscosity (20°C) | 2.2 mPa·s | [8] |
Table 2: Solvent Compatibility of Tetralin
| Solvent | Miscibility | Notes |
| Hexane/Heptane | Miscible | Good for non-polar compounds. |
| Toluene/Xylene | Miscible | Similar aromatic character. |
| Dichloromethane | Miscible | |
| Chloroform | Miscible | [1] |
| Ethanol/Methanol | Moderately Soluble | [1] |
| Acetone | Miscible | [1] |
| Water | Immiscible | Forms azeotrope.[7] |
Section 4: References
-
Jackson et al. (1970). Control of Peroxizable Compounds; Safety in the Chemical Laboratory. Journal of Chemical Education, Vol 47, pp A175-A188. [Referenced via Santa Cruz Biotechnology Safety Information]
-
This compound - SAFETY DATA SHEET (2023). Ing. Petr Švec - PENTA s.r.o.
-
This compound - Safety Data Sheet (2025). ChemicalBook.
-
Safety Data Sheet: Tetrahydronaphthalene. Carl ROTH.
-
SAFETY DATA SHEET - Tetrahydronaphthalene (2010). Fisher Scientific.
-
This compound. Ataman Kimya.
-
Talebi, A. et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. Available at: [Link]
-
This compound. Smolecule.
-
Troubleshooting guide for using 1,2,3,4-Tetraoxotetralin dihydrate in organic reactions. Benchchem.
-
Talebi, A. et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Infoscience. Available at: [Link]
-
This compound. Schultz Canada Chemicals Ltd.
-
Filipponi, P. et al. (2019). Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. CHIMIA.
-
Overcoming low yield in the synthesis of tetralin from (4-Chlorobutyl)benzene. Benchchem.
-
Filipponi, P. et al. (2019). Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. PubMed. Available at: [Link]
-
Filipponi, P. et al. (2019). Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution. Novartis OAK.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (2021). McMaster University.
-
Problems with concentrating (to dryness) high boiling solvent (Tetralin BP=208 C) (2018). Reddit. Available at: [Link]
-
Analytical settings for in-flow biocatalytic reaction monitoring (2021). FLORE.
-
Process for reducing reactor fouling during polymerization in an aqueous medium (1990). Google Patents. Available at:
-
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry.
-
Al-Haj, I. et al. (2019). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. Available at: [Link]
-
Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer. PE Polska.
-
Hart, A. et al. (2020). Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls. MDPI. Available at: [Link]
-
Ramirez, J. et al. (2000). Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. ResearchGate.
-
How to approach flow chemistry (2020). SciSpace.
Sources
- 1. Buy this compound | 119-64-2 | >98% [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fouling of Flow Reactors in Organolithium Mediated Transformations: Experience on Scale-up and Proposed Solution - OAK Open Access Archive [oak.novartis.com]
- 7. reddit.com [reddit.com]
- 8. You are being redirected... [schultzchem.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. flore.unifi.it [flore.unifi.it]
- 15. pepolska.pl [pepolska.pl]
- 16. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 17. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Catalysts for the Dehydrogenation of 1,2,3,4-Tetrahydronaphthalene
The dehydrogenation of 1,2,3,4-tetrahydronaphthalene (tetralin) to naphthalene is a critical transformation in various chemical processes, including hydrogen storage and release cycles, and the upgrading of heavy oils. The efficiency of this endothermic reaction is heavily reliant on the chosen catalytic system. This guide provides an in-depth comparative analysis of common catalysts for tetralin dehydrogenation, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and professionals in drug development and chemical engineering.
Introduction to Catalytic Dehydrogenation of Tetralin
This compound serves as a model compound for naphthenic structures found in various feedstocks. Its dehydrogenation to naphthalene is not only a route to a valuable aromatic commodity but also a key step in hydrogen carrier systems. The choice of catalyst dictates the reaction's efficiency, selectivity towards naphthalene, and long-term stability. This guide will explore three major classes of catalysts: noble metal-based, non-noble metal-based, and carbon-based catalysts, providing a comparative framework for catalyst selection and optimization.
Comparative Performance of Catalysts
The performance of a catalyst is a function of its activity, selectivity, and stability. Below is a comparative summary of different catalytic systems for tetralin dehydrogenation based on literature data. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst System | Support | Temperature (°C) | Conversion (%) | Selectivity to Naphthalene (%) | Key Observations |
| Noble Metals | |||||
| Pd/C | Carbon | 220 | High | High | High activity at lower temperatures.[1] |
| Pt/C | Carbon | 210 | High | High | Energetically favorable for the initial dehydrogenation steps.[2] |
| Non-Noble Metals | |||||
| NiMo/Al₂O₃ | Alumina | 300 | Moderate | 98.7 | Ni promotion enhances dehydrogenation activity over CoMo.[3][4][5] |
| CoMo/Al₂O₃ | Alumina | 300 | Lower than NiMo | High | Lower activity compared to Ni-promoted catalysts.[3] |
| Ni/SiO₂ | Silica | 270 | 88.3 | 93 (to decalins - hydrogenation) | Primarily studied for hydrogenation, but indicates activity for C-H bond activation.[6] |
| Carbon-Based | |||||
| Activated Carbon | - | 450 | Moderate | Moderate | Can facilitate hydrogen transfer, but generally requires higher temperatures.[7] |
In-Depth Analysis of Catalyst Classes
Noble Metal Catalysts: The High-Activity Benchmark
Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on carbon, are highly effective for the dehydrogenation of tetralin.[1][2]
Mechanistic Insights: Density functional theory (DFT) calculations and experimental results indicate that Pt and Pd exhibit different catalytic behaviors. Pt is energetically more favorable for the initial dehydrogenation of saturated rings (like decalin to tetralin), while Pd shows a more favored reaction pathway for the aromatization of partially hydrogenated rings (tetralin to naphthalene).[2] The reaction on these metal surfaces is believed to follow a Langmuir-Hinshelwood mechanism, where both tetralin and hydrogen adsorb onto the catalyst surface before reaction.[8]
Expertise & Experience: The high cost of noble metals is a significant drawback. However, their high turnover frequencies (TOFs) at lower temperatures can sometimes offset the initial investment, especially in applications where energy savings are critical. Catalyst deactivation through coking is a concern, but the lower operating temperatures compared to non-noble metal catalysts can mitigate this to some extent.
Non-Noble Metal Catalysts: The Industrial Workhorse
Sulfide-based bimetallic catalysts, such as NiMo and CoMo supported on γ-alumina, are widely used in industrial hydroprocessing and also exhibit activity for dehydrogenation.[3][4][5]
Mechanistic Insights: In these bifunctional catalysts, the metal sulfides are responsible for the hydrogenation/dehydrogenation activity, while the acidic alumina support can contribute to cracking reactions.[3] The promoting effect of nickel is generally considered superior to cobalt for hydrogenation and dehydrogenation reactions.[4] The reaction mechanism involves the activation of C-H bonds on the metal sulfide active sites. However, these catalysts are prone to deactivation by coke formation, especially in hydrogen-deficient environments.[3] The strongly adsorbed naphthalene product can contribute significantly to coking.
Expertise & Experience: While less active than noble metals, the lower cost and higher resistance to sulfur poisoning make NiMo and CoMo catalysts attractive for industrial applications, particularly in refining. The endothermic nature of tetralin dehydrogenation can be favored by innovative heating methods, such as induction heating, which can create a more uniform temperature profile in the catalyst bed compared to conventional heating.[3]
Carbon-Based Catalysts: The Metal-Free Alternative
Activated carbon, in its own right, can act as a catalyst for dehydrogenation, particularly at higher temperatures.[7] Its activity is often attributed to the presence of specific functional groups and defect sites on its surface.
Mechanistic Insights: The mechanism of dehydrogenation on carbon surfaces is less understood than on metal catalysts. It is believed that oxygen-containing functional groups, such as quinones, can act as active sites for oxidative dehydrogenation.[9] In non-oxidative dehydrogenation, the carbon surface may facilitate hydrogen transfer reactions, where tetralin donates hydrogen to an acceptor molecule or undergoes thermal decomposition at higher temperatures.[7]
Expertise & Experience: Metal-free carbon catalysts are an emerging area of research, driven by the desire to replace expensive and potentially toxic metals. While their activity is generally lower than metal-based catalysts, their low cost and abundance are significant advantages. The surface chemistry of the activated carbon is crucial and can be modified through various treatments to enhance catalytic performance.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are provided below.
Catalyst Synthesis
Protocol 1: Preparation of 5 wt% Pd/C Catalyst
This protocol is adapted from a method utilizing sodium borohydride reduction.
-
Support Preparation: Disperse 317 mg of Vulcan XC-72 carbon black in 40 mL of deionized water.
-
Precursor Addition: Add 376 mg of sodium citrate (Na₃C₆H₅O₇·2H₂O) and 1.395 mL of a 1 g/50 mL PdCl₂ solution. Adjust the pH to ~7 with a 1 M HCl solution.
-
Reduction: While stirring, slowly add 10 mL of a solution containing 40 mg of NaBH₄ and 60 mg of Na₂CO₃ dropwise over 20 minutes.
-
Finalization: Continue stirring the suspension overnight at room temperature. The resulting Pd/C catalyst is then collected by filtration, washed thoroughly with deionized water, and dried.
Protocol 2: Preparation of NiMo/Al₂O₃ Catalyst
This protocol describes the incipient wetness impregnation method.
-
Impregnation Solution Preparation: Dissolve 6.6 g of MoO₃, 2.2 g of NiCO₃, and 2.2 g of an 85 wt% H₃PO₄ solution in deionized water with constant stirring and heating to 100 °C to obtain a clear green solution.
-
Impregnation: Add the impregnation solution to 20 g of γ-Al₂O₃ extrudates.
-
Aging and Drying: Keep the impregnated extrudates on a roller bank for 2 hours for even distribution, followed by overnight drying at 120 °C. The catalyst is then calcined at a specified temperature (e.g., 500 °C) to obtain the oxide precursor.
-
Sulfidation (Activation): The oxide precursor is typically sulfided in a H₂S/H₂ gas flow at elevated temperatures (around 400 °C) to form the active NiMoS phase.
Protocol 3: Preparation of Activated Carbon Catalyst
This protocol describes the preparation of an air-oxidized activated carbon catalyst.[11]
-
Demetallization: Treat commercial activated carbon with an appropriate acid (e.g., nitric acid) to remove metal impurities. Wash with deionized water until neutral and dry in a vacuum oven at 140 °C.
-
Oxidation: Heat the demetallized activated carbon in air at 425 °C for 16 hours.
-
Inert Atmosphere Treatment: Subsequently, heat the oxidized carbon at 450 °C in an inert atmosphere (e.g., Argon) for 24 hours to obtain the final catalyst.
Catalyst Performance Evaluation
Experimental Workflow:
Caption: Experimental workflow for catalyst performance evaluation.
Procedure:
-
A fixed-bed reactor is loaded with a known amount of the catalyst.
-
The catalyst is pre-treated in situ as required (e.g., reduction for noble metal catalysts, sulfidation for NiMo/Al₂O₃).
-
The reactor is brought to the desired reaction temperature (e.g., 200-450 °C) and pressure.
-
A feed of this compound is introduced into the reactor at a specific liquid hourly space velocity (LHSV).
-
The product stream is cooled, and the liquid and gas phases are separated.
-
Liquid products are analyzed by gas chromatography (GC) to determine the conversion of tetralin and the selectivity to naphthalene and other products. Product identification is confirmed by GC-mass spectrometry (GC-MS).
-
The gaseous product is analyzed to quantify the amount of hydrogen produced.
Mechanistic Pathways
The dehydrogenation of tetralin to naphthalene proceeds through a series of elementary steps. The specific pathway and rate-determining step can vary depending on the catalyst.
Caption: Generalized reaction pathway for tetralin dehydrogenation.
On metal surfaces, the reaction is thought to involve the sequential removal of hydrogen atoms from the naphthenic ring. The strength of adsorption of the reactant, intermediates, and the final naphthalene product plays a crucial role in the overall reaction kinetics and can also influence catalyst deactivation.[12] Strong adsorption of the aromatic product can lead to site blocking and coke formation.
Catalyst Stability and Deactivation
A critical aspect of catalyst performance is its stability over time. The primary mode of deactivation in tetralin dehydrogenation is the formation of coke, which blocks active sites.
Factors Influencing Deactivation:
-
Temperature: Higher temperatures generally accelerate coking.
-
Hydrogen Partial Pressure: A lower hydrogen partial pressure can lead to increased coke formation.
-
Catalyst Acidity: For supported catalysts like NiMo/Al₂O₃, the acidity of the support can contribute to cracking and coking.[13]
Regeneration: Deactivated catalysts can often be regenerated by burning off the coke in a controlled manner with air or an oxygen-containing gas stream. However, for noble metal catalysts, the regeneration conditions must be carefully controlled to avoid sintering of the metal particles, which would lead to a permanent loss of activity.
Conclusion and Future Outlook
The selection of a catalyst for the dehydrogenation of this compound is a trade-off between activity, cost, and stability.
-
Noble metal catalysts (Pd/C, Pt/C) offer high activity at lower temperatures but come at a higher cost.
-
Non-noble metal catalysts (NiMo/Al₂O₃) are the industry standard for many related processes due to their lower cost and robustness, although they typically require higher operating temperatures.
-
Metal-free carbon catalysts represent a promising future direction, offering a potentially low-cost and sustainable alternative, though further research is needed to improve their activity and long-term stability.
Future research will likely focus on the development of highly dispersed and stable non-noble metal catalysts, as well as enhancing the activity of metal-free carbon-based materials through controlled synthesis and functionalization. The insights and protocols provided in this guide aim to equip researchers with the necessary knowledge to advance the field of catalytic dehydrogenation.
References
-
G. A. Somorjai, Y. Li. Introduction to Surface Chemistry and Catalysis. John Wiley & Sons, 2010. URL: [Link]
-
Figueiredo J. L., Pereira M. F. R., Freitas M. M. A., Órfão J. J. M. Modification of the surface chemistry of activated carbons. Carbon, 1999, 37(9): 1379-1389. URL: [Link]
-
Hart, A., et al. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Catalysts, 2020, 10(5): 497. URL: [Link]
-
Ninomiya, W., et al. Dehydrogenation of tetralin on Pd/C and Te-Pd/C catalysts in the liquid-film state under distillation conditions. Catalysis Letters, 2006, 110(3-4): 191-194. URL: [Link]
-
Wang, X., et al. A metal-free carbon catalyst for oxidative dehydrogenation of aryl cyclohexenes to produce biaryl compounds. PNAS Nexus, 2023, 2(7): pgad233. URL: [Link]
-
Al-Asseel, A. K., et al. Hydrogenation of Tetralin over Supported Ni and Ir Catalysts. Journal of Nanomaterials, 2014, 2014: 934830. URL: [Link]
-
Su, D. S., et al. Metal-Free Carbon Catalysts for Oxidative Dehydrogenation Reactions. ACS Catalysis, 2013, 3(2): 173-190. URL: [Link]
-
Mochida, I., et al. Upgrading of vacuum residue in supercritical tetralin with activated carbon catalyst. Energy & Fuels, 2002, 16(4): 958-963. URL: [Link]
-
Kim, K., et al. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology, 2017, 7(17): 3848-3857. URL: [Link]
-
Satterfield, C. N. Heterogeneous Catalysis in Industrial Practice. McGraw-Hill, 1991. URL: [Link]
-
Al-Khattaf, S., et al. Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. Applied Catalysis A: General, 2007, 322: 129-139. URL: [Link]
-
Shah, M. T., et al. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 2021, 6(30): 19760-19771. URL: [Link]
-
Hart, A., et al. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. Catalysts, 2020, 10(5): 497. URL: [Link]
-
Hart, A., et al. Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al>2>O>3> and CoMo/Al>2>O>3> catalysts heated with steel balls via induction. University of Birmingham Research Portal, 2020. URL: [Link]
-
Shah, M. T., et al. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega, 2021, 6(30): 19760-19771. URL: [Link]
-
Hart, A., et al. (PDF) Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. ResearchGate, 2020. URL: [Link]
-
Taylor & Francis. Tetralins - Explore the Science & Experts. ideXlab. URL: [Link]
-
Zhang, Y., et al. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. ACS Omega, 2022, 7(43): 38941-38951. URL: [Link]
-
Kim, K., et al. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology, 2017, 7(17): 3848-3857. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetralins - Explore the Science & Experts | ideXlab [idexlab.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A metal-free carbon catalyst for oxidative dehydrogenation of aryl cyclohexenes to produce biaryl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ou.edu [ou.edu]
- 13. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral analysis of 1,2,3,4-Tetrahydronaphthalene
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3,4-Tetrahydronaphthalene
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, commonly known as tetralin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data presentation. It delves into the causality behind spectral features, offers detailed experimental protocols, and provides a comparative analysis with structurally related compounds, grounding all assertions in authoritative data.
The Structural Landscape: Symmetry and Its Spectroscopic Implications
This compound (C₁₀H₁₂) is a bicyclic hydrocarbon formed by the partial hydrogenation of naphthalene.[1] Its molecular structure consists of a benzene ring fused to a cyclohexane ring. The molecule possesses a C₂ᵥ symmetry axis bisecting the two rings. This symmetry is a critical starting point for our analysis, as it dictates that chemically equivalent nuclei will be magnetically equivalent, thereby simplifying the expected NMR spectra.
-
Proton Environments: Due to this symmetry, the 12 protons are distributed into only three unique sets:
-
Four aromatic protons (H-5/H-8 and H-6/H-7).
-
Four benzylic protons on C-1 and C-4.
-
Four aliphatic protons on C-2 and C-3.
-
-
Carbon Environments: Similarly, the 10 carbon atoms resolve into four distinct signals:
-
Two aromatic methine carbons (C-5/C-8 and C-6/C-7).
-
Two benzylic methylene carbons (C-1/C-4).
-
Two aliphatic methylene carbons (C-2/C-3).
-
Two quaternary aromatic carbons (C-4a/C-8a).
-
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of tetralin, typically run in deuterated chloroform (CDCl₃), is characterized by three distinct regions corresponding to the unique proton sets.
Data Summary: ¹H NMR of this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-3 | ~1.80 | Multiplet (quintet-like) | 4H |
| H-1, H-4 | ~2.77 | Triplet | 4H |
| H-5, H-6, H-7, H-8 | ~7.07 | Multiplet | 4H |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) using a 500 MHz spectrometer in CDCl₃.[2]
Dissecting the Signals:
-
Aromatic Protons (~7.07 ppm): The four protons on the benzene ring appear furthest downfield. This is due to the deshielding effect of the aromatic ring current, where the circulation of π-electrons generates a magnetic field that reinforces the external applied field in the region of the protons. The signals for H-5/H-8 and H-6/H-7 are very close in chemical shift, often overlapping to form a complex multiplet.[2]
-
Benzylic Protons (~2.77 ppm): The four protons at the C-1 and C-4 positions are benzylic, meaning they are adjacent to the aromatic ring. This proximity causes a moderate deshielding effect, shifting them downfield relative to typical aliphatic protons. Each of these protons is coupled to the two adjacent protons on C-2 (or C-3), resulting in a triplet pattern (n+1 rule, where n=2).[2]
-
Aliphatic Protons (~1.80 ppm): The four protons at the C-2 and C-3 positions are in a standard aliphatic environment, making them the most shielded (upfield) protons in the molecule. Each of these protons is coupled to its two neighbors on the adjacent benzylic carbon (C-1 or C-4), which would suggest a triplet. However, they are also coupled to the two protons on the other adjacent aliphatic carbon (C-3 or C-2), leading to a more complex multiplet that often appears as a quintet.[2]
¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the four unique carbon environments predicted by the molecule's symmetry. To further validate these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons as absent.
Data Summary: ¹³C NMR of this compound
| Carbon (Position) | Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-2, C-3 | 23.4 | Negative |
| C-1, C-4 | 29.6 | Negative |
| C-5, C-8 | 125.6 | Positive |
| C-6, C-7 | 129.3 | Positive |
| C-4a, C-8a | 137.3 | Absent |
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[2]
Signal Interpretation:
-
Aliphatic Carbons (23.4 and 29.6 ppm): The upfield signals correspond to the sp³-hybridized carbons of the saturated ring. The benzylic carbons (C-1/C-4) at 29.6 ppm are slightly deshielded compared to the C-2/C-3 carbons at 23.4 ppm due to their proximity to the aromatic ring.[2] The DEPT-135 spectrum confirms both signals correspond to CH₂ groups as they appear as negative peaks.[2]
-
Aromatic Carbons (125.6, 129.3, and 137.3 ppm): The downfield signals are characteristic of sp²-hybridized aromatic carbons. The signals at 125.6 ppm and 129.3 ppm are confirmed as CH groups by their positive phase in a DEPT-135 experiment.[2] The signal at 137.3 ppm, which is absent in the DEPT-135 spectrum, is therefore assigned to the quaternary bridgehead carbons (C-4a/C-8a).[2]
Advanced 2D NMR for Unambiguous Assignments
While 1D spectra provide substantial information, 2D NMR techniques like COSY and HSQC offer definitive proof of assignments by revealing connectivity between nuclei.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For tetralin, the COSY spectrum would show a cross-peak between the proton signal at ~2.77 ppm (H-1/H-4) and the signal at ~1.80 ppm (H-2/H-3), confirming the connectivity of the aliphatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C data. For example, the proton signal at ~2.77 ppm would show a correlation to the carbon signal at 29.6 ppm, definitively assigning both to the C-1/C-4 positions.
Standard Experimental Protocol
This protocol outlines a robust method for acquiring high-quality NMR data for tetralin and similar compounds.
Methodology Workflow
Step-by-Step Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.[2]
-
Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.
-
For ¹H Spectrum:
-
Pulse Sequence: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Acquire 8-16 scans.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
For ¹³C{¹H} Spectrum:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[3]
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Comparative Analysis: The Effect of Substitution
To appreciate the spectral features of tetralin, it is instructive to compare its ¹³C NMR data with that of its derivatives, such as 1,2,3,4-tetrahydro-1-naphthol and 1-tetralone. The introduction of an electron-withdrawing functional group significantly alters the electronic environment and, consequently, the chemical shifts of nearby carbons.
¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | This compound | 1,2,3,4-Tetrahydro-1-naphthol | 1-Tetralone |
| C-1 | 29.3 | 67.9 | 198.3 (C=O) |
| C-2 | 23.3 | 32.1 | 38.9 |
| C-3 | 23.3 | 19.1 | 23.2 |
| C-4 | 29.3 | 29.3 | 29.6 |
| C-4a | 137.1 | 138.9 | 133.0 |
| C-8a | 137.1 | 137.5 | 144.6 |
Note: Data for comparative compounds sourced from BenchChem and ChemicalBook.[3][4]
Key Insights:
-
1,2,3,4-Tetrahydro-1-naphthol: The substitution of a hydrogen with a hydroxyl (-OH) group at C-1 causes a dramatic downfield shift of the C-1 signal from ~29 ppm to ~68 ppm. This is a classic example of the deshielding effect of an electronegative oxygen atom.
-
1-Tetralone: The presence of a carbonyl group (C=O) at the C-1 position results in an even more pronounced downfield shift, with the C-1 signal appearing at ~198 ppm, a region characteristic of ketone and aldehyde carbonyl carbons. The adjacent C-2 is also significantly deshielded, shifting from ~23 ppm to ~39 ppm.
This comparison underscores the diagnostic power of NMR spectroscopy. The chemical shifts provide a sensitive probe of the local electronic environment, allowing for the confident identification of functional groups and their positions within a molecular framework.
References
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000530 this compound. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]
-
PubChem. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-methylene-. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]
-
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]
-
PubChem. (n.d.). This compound-d12. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Multiplet Guide and Workbook. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetralin. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrahydronaphthalene
For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The pattern of fragments generated upon ionization provides a molecular fingerprint, offering deep insights into the analyte's structure. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin.
To provide a richer context and highlight the structural nuances that dictate fragmentation pathways, we will objectively compare Tetralin's fragmentation signature with two key structural analogs: Indane and Ethylbenzene . This comparison will illuminate how changes in ring size and saturation fundamentally alter the resulting mass spectrum, providing a robust framework for distinguishing between these and related structures.
The Foundational Principles of EI Fragmentation
Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). This molecular ion is often energetically unstable and undergoes a series of unimolecular decomposition reactions, or fragmentations, to produce a collection of smaller, more stable ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The specific pathways of fragmentation are dictated by fundamental chemical principles, including the stability of the resulting carbocations and neutral losses.[1]
Part 1: The Fragmentation Signature of this compound (Tetralin)
Tetralin (C₁₀H₁₂) presents a hybrid structure, featuring both an aromatic benzene ring and a saturated cyclohexane ring fused together. This unique combination governs its behavior under electron ionization. The molecular ion is readily observed at m/z 132.
The fragmentation of Tetralin is dominated by a characteristic retro-Diels-Alder (RDA) reaction.[2] This pericyclic reaction is a common pathway for cyclic alkenes and related structures, involving the cleavage of two bonds within the ring system to yield a stable diene and dienophile. In the case of the Tetralin molecular ion, the saturated ring cleaves, leading to the expulsion of a neutral ethene molecule (C₂H₄, 28 Da).
Key Fragmentation Pathways for Tetralin:
-
Molecular Ion Formation: C₁₀H₁₂ + e⁻ → [C₁₀H₁₂]•+ + 2e⁻ (m/z = 132)
-
Retro-Diels-Alder (RDA) Fragmentation: The most significant fragmentation pathway is the loss of ethene (28 Da) to form the ion at m/z 104. This fragment corresponds to the radical cation of ortho-xylylene (or its isomer, styrene). [C₁₀H₁₂]•+ → [C₈H₈]•+ + C₂H₄ (m/z = 104)
-
Loss of a Hydrogen Radical: A minor pathway involves the loss of a hydrogen atom from the m/z 104 fragment to form a stable C₈H₇⁺ ion at m/z 103.
Visualizing the Tetralin Fragmentation
Caption: Primary fragmentation pathway of this compound (Tetralin) via Retro-Diels-Alder reaction.
Tabulated Mass Spectral Data for Tetralin
The table below summarizes the principal ions observed in the 70 eV EI-MS of Tetralin.
| m/z | Proposed Ion Formula | Relative Abundance (%) | Description |
| 132 | [C₁₀H₁₂]•+ | ~40% | Molecular Ion (M•+) |
| 104 | [C₈H₈]•+ | 100% | Base Peak; Loss of C₂H₄ via RDA |
| 103 | [C₈H₇]⁺ | ~55% | Loss of H• from m/z 104 |
| 91 | [C₇H₇]⁺ | ~20% | Tropylium ion (rearrangement) |
| 78 | [C₆H₆]•+ | ~15% | Benzene radical cation |
Data sourced from the NIST Mass Spectrometry Data Center.[3][4]
Part 2: Comparative Fragmentation Analysis
The utility of a fragmentation pattern is most apparent when compared against structurally similar molecules. Here, we contrast Tetralin with Indane and Ethylbenzene.
Alternative 1: Indane (C₉H₁₀)
Indane is structurally similar to Tetralin but possesses a five-membered saturated ring fused to the benzene ring. This seemingly small change significantly alters the fragmentation cascade.
-
Molecular Ion (m/z 118): The molecular ion for Indane is prominent.
-
Primary Fragmentation: Instead of an RDA reaction (which is unfavorable for a five-membered ring), the dominant fragmentation is the loss of a hydrogen radical (H•) to form a highly stable indenyl cation at m/z 117. This ion benefits from being both benzylic and allylic, contributing to its high abundance. [C₉H₁₀]•+ → [C₉H₉]⁺ + H• (m/z = 117)
-
Base Peak: The base peak in the Indane spectrum is typically the m/z 117 ion, a clear distinguishing feature from Tetralin's base peak at m/z 104.[5][6][7]
Alternative 2: Ethylbenzene (C₈H₁₀)
Ethylbenzene, an isomer of dimethylbenzene, provides a non-fused ring comparison. Its fragmentation is a classic example for alkylbenzenes.
-
Molecular Ion (m/z 106): The molecular ion is clearly visible.[8][9][10]
-
Primary Fragmentation: The fragmentation is dominated by the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This is a highly favorable process as it results in the loss of a methyl radical (•CH₃) and the formation of the extremely stable benzyl cation, which rearranges to the aromatic tropylium cation (C₇H₇⁺) at m/z 91 .[11][12] [C₈H₁₀]•+ → [C₇H₇]⁺ + •CH₃ (m/z = 91)
-
Base Peak: The base peak for Ethylbenzene is unequivocally m/z 91 .[11] This provides a stark contrast to both Tetralin and Indane.
Comparative Data Summary
| Compound | Molecular Formula | MW | Molecular Ion (m/z) | Base Peak (m/z) | Primary Fragmentation Mechanism |
| This compound | C₁₀H₁₂ | 132 | 132 | 104 | Retro-Diels-Alder (Loss of C₂H₄) |
| Indane | C₉H₁₀ | 118 | 118 | 117 | Loss of H• |
| Ethylbenzene | C₈H₁₀ | 106 | 106 | 91 | Benzylic Cleavage (Loss of •CH₃) |
Visualizing the Structural Differences and Fragmentation Logic
Caption: Comparative fragmentation pathways of Tetralin, Indane, and Ethylbenzene, highlighting their distinct mechanisms.
Part 3: Experimental Protocol for GC-MS Analysis
To ensure the generation of high-quality, reproducible mass spectra for compounds like Tetralin, a standardized analytical protocol is essential. The following provides a robust, field-proven methodology for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile and semi-volatile organic compounds.
Workflow Overview
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 4. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 5. Indane [webbook.nist.gov]
- 6. Indane [webbook.nist.gov]
- 7. Indane [webbook.nist.gov]
- 8. Ethylbenzene [webbook.nist.gov]
- 9. Ethylbenzene [webbook.nist.gov]
- 10. Ethylbenzene [webbook.nist.gov]
- 11. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin): An Economic and Efficiency Analysis
Introduction: The Enduring Relevance of Tetralin
1,2,3,4-Tetrahydronaphthalene, commonly known as Tetralin, is a versatile bicyclic hydrocarbon that serves as a crucial intermediate and solvent in a multitude of industrial and research applications. Its unique molecular structure, featuring a fused benzene and cyclohexane ring, imparts desirable properties such as high thermal stability and excellent solvency for a wide range of organic compounds.[1] Consequently, Tetralin finds extensive use as a hydrogen-donor solvent in coal liquefaction and heavy oil upgrading, a solvent for fats, resins, and waxes, and as a key building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2] The efficient and economical synthesis of Tetralin is, therefore, a subject of considerable interest to researchers, chemists, and professionals in the drug development and chemical manufacturing sectors.
This guide provides an in-depth comparative analysis of the primary methodologies for Tetralin synthesis, with a focus on their economic viability and operational efficiency. We will delve into the nuances of the dominant industrial process—catalytic hydrogenation of naphthalene—exploring a range of catalytic systems and their performance metrics. Furthermore, we will touch upon alternative synthetic routes, offering a comprehensive overview to inform your selection of the most suitable method for your specific research or production needs.
The Industrial Workhorse: Catalytic Hydrogenation of Naphthalene
The most prevalent and economically scalable method for producing Tetralin is the partial hydrogenation of naphthalene.[3] This process involves the addition of hydrogen to one of the aromatic rings of naphthalene in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures. The primary challenge lies in achieving high selectivity for Tetralin, as over-hydrogenation can lead to the formation of decahydronaphthalene (decalin), an often-undesirable byproduct.[3]
The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity. Catalytic systems for naphthalene hydrogenation can be broadly categorized into two main groups: noble metal catalysts and transition metal catalysts.
Workflow for Catalytic Hydrogenation of Naphthalene
Caption: Generalized workflow for the catalytic hydrogenation of naphthalene to Tetralin.
Noble Metal Catalysts: High Activity at a Premium
Catalysts based on noble metals such as platinum (Pt), palladium (Pd), and rhodium (Rh) are renowned for their high catalytic activity in hydrogenation reactions.[1] They can often operate under milder conditions (lower temperatures and pressures) compared to their transition metal counterparts, which can translate to energy savings.
However, the high cost and relative scarcity of these metals are significant economic drawbacks, particularly for large-scale industrial production.[4] Furthermore, noble metal catalysts can be susceptible to poisoning by sulfur impurities often present in industrial-grade naphthalene feedstocks, leading to deactivation and reduced catalyst lifespan.
Transition Metal Catalysts: A Cost-Effective Alternative
Transition metal catalysts, particularly those based on nickel (Ni) and molybdenum (Mo), often in combination (Ni-Mo), have emerged as a more economical choice for industrial Tetralin synthesis.[1] While they may require more forcing reaction conditions (higher temperatures and pressures) to achieve comparable conversion rates to noble metals, their lower cost and greater resistance to sulfur poisoning make them an attractive option for large-scale operations.[1]
Recent research has focused on improving the performance of transition metal catalysts by optimizing their composition, support materials (e.g., alumina, silica-alumina), and preparation methods. For instance, a study on Ni-Mo catalysts supported on different alumina structures demonstrated that a specific crystalline phase of alumina could significantly enhance both naphthalene conversion and selectivity to Tetralin.[1]
Comparative Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the hydrogenation of naphthalene to Tetralin based on published experimental data.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |
| Noble Metal Catalysts | ||||||
| Pt/HAP | Hyper-cross-linked Aromatic Polymer | 250 | 6 | ~100 | ~100 | [5] |
| Pd/C | Carbon | 100 | 2 | 100 | >95 | [6] |
| Rh/C | Carbon | 100 | 1.5 | 48 | 99 | [6] |
| Transition Metal Catalysts | ||||||
| 4%NiO-20%MoO3 | Al2O3 | 200 | 6 | 99.56 | 99.43 | [1] |
| Ni/S950 | S950 Resin | 200 | 2 | 100 | 95.6 | |
| Fe-Mo based | Not specified | Not specified | Not specified | Not specified | 85 | [1] |
Note: The performance of catalysts can vary significantly based on the specific preparation method, catalyst loading, and reaction time. The data presented here is for comparative purposes.
Innovative and "Green" Approaches to Tetralin Synthesis
In response to the growing demand for more sustainable and environmentally friendly chemical processes, researchers have been exploring novel approaches to Tetralin synthesis.
Supercritical Fluids: A Greener Reaction Medium
One promising innovation is the use of supercritical fluids, such as supercritical hexane, as the reaction medium for naphthalene hydrogenation.[5] Supercritical fluids exhibit properties of both liquids and gases, offering enhanced mass transfer rates and potentially leading to higher reaction rates and improved selectivity.[5] A study utilizing a platinum catalyst in supercritical hexane demonstrated nearly 100% conversion of naphthalene with close to 100% selectivity to Tetralin.[5] This method also simplifies downstream processing, as the solvent can be easily removed by depressurization.[5] While the initial capital investment for high-pressure equipment may be higher, the potential for increased efficiency and reduced environmental impact makes this an area of active research.
Reaction Pathway: Naphthalene to Tetralin and Decalin
Caption: The hydrogenation pathway of naphthalene, highlighting the desired product (Tetralin) and the over-hydrogenation byproduct (Decalin).[3]
Alternative Synthetic Routes for Tetralin and its Derivatives
While catalytic hydrogenation of naphthalene is the dominant method for producing unsubstituted Tetralin, other synthetic strategies are employed for the synthesis of specific Tetralin derivatives, which are often of interest in pharmaceutical and medicinal chemistry.
Intramolecular Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts cyclization of suitable precursors, such as (4-chlorobutyl)benzene, offers a direct route to the Tetralin core.[6] This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the cyclization reaction.[6] While this approach can be effective for synthesizing specific substituted Tetralins, it may suffer from side reactions and require careful optimization of reaction conditions to achieve good yields.[6]
Darzens Synthesis of Tetralin Derivatives
The Darzens synthesis provides a classical method for preparing Tetralin derivatives through the intramolecular cyclization of a 1-aryl-4-pentene derivative in the presence of concentrated sulfuric acid. This method is particularly useful for accessing certain substitution patterns on the Tetralin scaffold that may be difficult to achieve through other routes.
Economic and Efficiency Comparison: A Practical Perspective
The selection of a synthesis method for Tetralin is a multifaceted decision that requires a careful balance of economic and efficiency considerations.
| Synthesis Method | Key Advantages | Key Disadvantages | Economic Viability |
| Catalytic Hydrogenation (Noble Metals) | High activity, milder reaction conditions, high selectivity.[1] | High catalyst cost, susceptibility to poisoning.[4] | Suitable for high-value, smaller-scale applications where catalyst cost is less of a factor. |
| Catalytic Hydrogenation (Transition Metals) | Lower catalyst cost, greater resistance to poisoning.[1] | Requires more forcing reaction conditions (higher energy consumption). | The method of choice for large-scale, industrial production of Tetralin due to lower operational costs. |
| Supercritical Fluid Synthesis | High efficiency, "green" solvent, simplified downstream processing.[5] | High initial capital investment for specialized equipment. | A promising technology for future large-scale production, particularly as environmental regulations become more stringent. |
| Intramolecular Friedel-Crafts Cyclization | Direct route to specific Tetralin derivatives.[6] | Potential for side reactions, may require stoichiometric amounts of Lewis acids. | Best suited for laboratory-scale synthesis of specific, high-value Tetralin derivatives. |
| Darzens Synthesis | Access to specific substitution patterns. | Use of strong acids, may not be suitable for all substrates. | Primarily a laboratory method for the synthesis of specialized Tetralin derivatives. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Naphthalene (using a Transition Metal Catalyst)
-
Reactor Setup: A high-pressure autoclave reactor is charged with naphthalene, a suitable solvent (e.g., n-hexane), and the transition metal catalyst (e.g., 4%NiO-20%MoO₃/Al₂O₃).[1]
-
Inerting and Pressurization: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air. Subsequently, the reactor is pressurized with hydrogen to the desired reaction pressure (e.g., 6 MPa).[1]
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 200°C) and stirred for a specified duration.[1]
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Recovery and Analysis: The reaction mixture is filtered to separate the catalyst. The filtrate is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity to Tetralin.
-
Purification: The crude product can be purified by fractional distillation to isolate pure Tetralin.
Conclusion: Selecting the Optimal Synthesis Strategy
The synthesis of this compound is a well-established process with the catalytic hydrogenation of naphthalene being the cornerstone of industrial production. For large-scale manufacturing, transition metal catalysts, particularly Ni-Mo systems, offer the most economically favorable route despite requiring more demanding reaction conditions. Noble metal catalysts, while highly efficient, are generally reserved for smaller-scale or specialized applications where their higher cost can be justified.
Emerging technologies like supercritical fluid synthesis present exciting opportunities for enhancing the efficiency and environmental credentials of Tetralin production, although they are yet to be widely adopted industrially. For researchers and drug development professionals focused on synthesizing specific Tetralin derivatives, intramolecular cyclization reactions like the Friedel-Crafts and Darzens syntheses remain invaluable tools.
Ultimately, the choice of the optimal synthesis method will depend on a careful evaluation of the desired production scale, purity requirements, economic constraints, and environmental considerations. This guide provides the foundational knowledge and comparative data to empower you to make an informed decision for your specific needs.
References
-
Benchchem. A Comparative Guide to Alternative Methods for the Synthesis of Tetralin. 3
-
SciELO. Effect of Different Al2O3 Supports on the Synthesis of Tetralin by Selective Catalytic Hydrogenation of Naphthalene.
-
businessanalytiq. Naphthalene price index.
-
ChemAnalyst. Naphthalene Prices, Trends, Index, News, Monitor and Demand.
-
ChemicalBook. Naphthalene price,buy Naphthalene.
-
PriceWatch. Naphthalene Price Trends, Chart, Index And Forecast.
-
ResearchGate. Reactivation of Industrial Spent Hydrocracking Catalyst for Tetralin Selective Hydrogenation and Ring-Opening | Request PDF.
-
Semantic Scholar. Production of tetralin by the hydrogenation of naphthalene-containing fractions.
-
MDPI. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
-
NIH. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC.
-
ResearchGate. (PDF) New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.
-
The University of Oklahoma. Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tetralin in Modern Chemical Synthesis.
-
ACS Publications. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst | ACS Omega.
-
Market Publishers. Global Market Report of 1,4,6,7-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE (CAS 19160-99-7).
-
Ataman Kimya. TETRALIN.
-
MDPI. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction.
-
Google Patents. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof.
-
ResearchGate. (PDF) Techno-economic assessment of the production of phthalic anhydride from corn stover.
-
NREL. Techno-Economic Assessment for the Production of Hydrocarbon Fuels via Catalytic Upgrading of Furans - Publications.
-
ACS Publications. Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions | Industrial & Engineering Chemistry Research.
-
MDPI. Techno-Economic Analysis of Territorial Case Studies for the Integration of Biorefineries and Green Hydrogen.
-
Benchchem. A Comparative Guide to the Synthesis of Tetralin: Quantitative Analysis of (4-Chlorobutyl)benzene Conversion.
Sources
A Comparative Guide to the Reactivity of 1,2,3,4-Tetrahydronaphthalene and Other Hydroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroaromatic compounds are foundational structures in organic chemistry, serving as crucial hydrogen-donor solvents, high-density fuels, and core motifs in pharmacologically active molecules. Among these, 1,2,3,4-tetrahydronaphthalene, commonly known as Tetralin, exhibits a unique reactivity profile due to the fusion of an aromatic ring with a saturated cyclohexane ring. This guide provides an in-depth comparison of Tetralin's reactivity against other significant hydroaromatics, namely Decahydronaphthalene (Decalin) and Indane. By examining their behavior in key chemical transformations such as dehydrogenation and oxidation, supported by experimental data and detailed protocols, this document aims to equip researchers with the nuanced understanding required for informed compound selection and process optimization.
The Unique Reactivity of this compound (Tetralin)
Tetralin's chemical behavior is dominated by the interplay between its aromatic and aliphatic moieties. The structure features benzylic C-H bonds at the C1 and C4 positions, which are significantly weaker than typical aliphatic C-H bonds. This is due to the resonance stabilization of the resulting radical intermediate, a key factor governing its reactivity.
Dehydrogenation: The Hydrogen-Donor Moiety
Tetralin is renowned for its role as a hydrogen-donor solvent, particularly in processes like coal liquefaction and heavy oil upgrading.[1] In these applications, it transfers hydrogen to stabilize reactive intermediates and prevent coke formation.[2] The endothermic dehydrogenation of Tetralin to naphthalene is a critical reaction, often catalyzed by metals like Palladium (Pd) or Platinum (Pt).[3][4]
The reaction proceeds via the cleavage of the weak benzylic C-H bonds, leading to the formation of dihydronaphthalene intermediates and ultimately the highly stable, fully aromatic naphthalene. The transformation rates are highly dependent on temperature; for instance, at 380°C, Tetralin primarily acts as a hydrogen transfer agent, while at 420°C, it undergoes significant dehydrogenation to provide active hydrogen.[1]
Oxidation: A Propensity for Peroxide Formation
The benzylic hydrogens in Tetralin are also susceptible to oxidation. Upon exposure to air and light, Tetralin can readily oxidize to form unstable hydroperoxides, which can be hazardous.[5] This reactivity is a double-edged sword; while it necessitates careful handling and storage under inert gas to prevent degradation, it also opens pathways for synthesizing valuable oxygenated derivatives like α-tetralone.[6] The oxidation process often follows a free-radical mechanism, initiated at the benzylic positions.[6][7]
Comparative Reactivity Analysis
The reactivity of a hydroaromatic compound is profoundly influenced by its structure, specifically the degree of saturation and the size of its aliphatic ring.
Structural Comparison of Key Hydroaromatics
To understand the differences in reactivity, it is essential to visualize the structural distinctions between Tetralin, Decalin, and Indane.
Caption: Structural relationship between Tetralin, Decalin, and Indane.
Tetralin vs. Decahydronaphthalene (Decalin): The Role of Aromaticity
Decalin is the fully hydrogenated analogue of naphthalene, lacking the aromatic ring present in Tetralin.[8] This fundamental difference leads to a stark contrast in their reactivity.
-
Dehydrogenation: Decalin can be dehydrogenated to Tetralin and subsequently to naphthalene, but this process is more energy-intensive than the dehydrogenation of Tetralin alone.[3] The absence of pre-existing benzylic C-H bonds in Decalin means that the initial C-H bond activation is more difficult. Density functional theory (DFT) calculations and experimental results show that Pt catalysts are more effective for the initial dehydrogenation of decalin to tetralin, whereas Pd catalysts are more facile for the subsequent dehydrogenation of tetralin to naphthalene.[3]
-
Oxidation: Decalin is significantly more resistant to oxidation compared to Tetralin. Lacking the activating effect of the benzene ring, its C-H bonds are standard secondary aliphatic bonds and are less prone to radical-initiated oxidation under mild conditions.
-
Isomerism: Decalin exists as cis and trans isomers, which have different thermodynamic stabilities and can influence reaction pathways. Cis-decalin is less thermodynamically stable and can exhibit greater selectivity in ring-opening reactions.[9]
Tetralin vs. Indane: The Effect of Ring Size
Indane features a benzene ring fused to a five-membered cyclopentane ring, as opposed to the six-membered cyclohexane ring in Tetralin.[10] This structural change introduces ring strain and alters the geometry of the benzylic C-H bonds.
-
Synthetic Accessibility: Both Tetralin and Indane motifs are important in medicinal chemistry. Modern synthetic methods, such as palladium-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling, can be used to construct these frameworks from acyclic precursors.[12]
Quantitative Performance Data
The following table summarizes key experimental data comparing the reactivity of Tetralin and related compounds in catalytic transformations.
| Compound | Reaction | Catalyst | Temperature (°C) | Conversion (%) | Key Products | Apparent Activation Energy (kJ/mol) | Reference |
| Tetralin | Dehydrogenation | NiMo/Al₂O₃ | 350 | 88 | Naphthalene, Decalins | ~16.3 (for reverse hydrogenation) | [13][14] |
| Naphthalene | Hydrogenation | NiMo/Al₂O₃ | 210-300 | Varies | Tetralin, Decalins | 16.3 | [4][15] |
| Tetralin | Dehydrogenation | Pd/C | High Temp. | - | Naphthalene | - | [3] |
| Decalin | Dehydrogenation | Pt/C | High Temp. | - | Tetralin, Naphthalene | - | [3] |
Note: Direct comparative kinetic data under identical conditions is sparse in the literature; values are compiled from different studies to illustrate general trends.
Experimental Protocol: Catalytic Dehydrogenation of Tetralin
This protocol describes a representative lab-scale experiment for studying the dehydrogenation of Tetralin, a key reaction discussed in this guide.
Objective
To quantify the conversion of Tetralin to naphthalene using a commercial NiMo/Al₂O₃ catalyst in a fixed-bed reactor system.
Materials and Equipment
-
Reactant: this compound (≥97% purity)
-
Catalyst: Commercial NiMo/Al₂O₃ hydrotreating catalyst
-
Carrier Gas: High-purity Nitrogen (N₂)
-
Reactor: Fixed-bed catalytic reactor (e.g., stainless steel tube)
-
Heating: Tube furnace with temperature controller
-
Feed System: High-pressure liquid pump (e.g., HPLC pump)
-
Separation: Gas-liquid separator
-
Analysis: Gas Chromatograph with Mass Spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: Workflow for catalytic dehydrogenation of Tetralin.
Step-by-Step Procedure
-
Catalyst Loading: Load a precisely weighed amount of the NiMo/Al₂O₃ catalyst into the fixed-bed reactor. Secure the reactor in the tube furnace.
-
System Purge: Assemble the reactor system and purge thoroughly with nitrogen gas at a flow rate of 200 mL/min for at least 30 minutes to remove any air.
-
Heating and Pressurization: Begin heating the reactor to the desired reaction temperature (e.g., 300°C). Once the temperature is stable, pressurize the system with nitrogen to the target pressure (e.g., 18 bar).
-
Reaction Initiation: Start the flow of liquid Tetralin into the reactor using the high-pressure pump at a specified Liquid Hourly Space Velocity (LHSV), for example, 0.75 h⁻¹.
-
Sample Collection: The reactor effluent is cooled and passed through a gas-liquid separator. Collect liquid product samples at regular intervals (e.g., every hour) for the duration of the experiment (e.g., 6 hours).
-
Analysis: Analyze the collected liquid samples using GC-MS to identify and quantify the components, including unreacted Tetralin, naphthalene, and any byproducts such as decalins or cracking products.[16]
-
Calculation: Calculate the conversion of Tetralin and the selectivity for naphthalene at each time point based on the GC-MS data.
Conclusion
The reactivity of this compound is uniquely defined by its fused hydroaromatic structure, particularly the presence of activated benzylic C-H bonds. This feature makes it an excellent hydrogen donor in high-temperature catalytic processes but also renders it susceptible to oxidation. In comparison, Decalin, lacking an aromatic ring, is far less reactive in both dehydrogenation and oxidation, requiring more forcing conditions for activation. Indane, with its strained five-membered aliphatic ring, presents a different reactivity profile that is also leveraged in organic synthesis. Understanding these structure-reactivity relationships is paramount for professionals in chemical research and drug development, enabling the rational design of processes and the selection of appropriate molecular scaffolds.
References
-
Marqués-Gallego, P., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. Microbial Cell Factories. Available at: [Link]
-
Ataman Kimya. This compound. Available at: [Link]
-
Wang, H., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Tetralin. PubChem Compound Summary for CID 8404. Available at: [Link]
-
Kim, Y., et al. (2018). Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene. Catalysis Science & Technology. Available at: [Link]
-
Wang, H., et al. (2019). Possible mechanism of hydrogen transfer or dehydrogenation of tetralin in direct liquefaction process. ResearchGate. Available at: [Link]
-
Hart, A., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. Available at: [Link]
-
Islam, M. A., et al. (2019). Illustration of the oxidation of 1-tetranol (alcohol of tetralin). ResearchGate. Available at: [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1527 - this compound. Inchem.org. Available at: [Link]
-
ResearchGate. (2019). Scheme 7. Oxidation of tetralin. Available at: [Link]
-
ResearchGate. (2020). Flowchart of tetralin dehydrogenation to liberate hydrogen and produce naphthalene. Available at: [Link]
-
Rao, N. V. B., & Rao, M. A. (2009). Kinetics and mechanism of Ru{sup III} catalysed oxidation of 1,2,3,4-tetrahydro-naphthalene (tetralin) by Ce{sup IV} in aqueous nitric acid medium. ETDEWEB. Available at: [Link]
-
University of Birmingham Research Portal. (2020). Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading... Available at: [Link]
-
Adam, M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega. Available at: [Link]
-
Hart, A., et al. (2019). Inductive Heating Assisted-Catalytic Dehydrogenation of Tetralin as a Hydrogen Source for Downhole Catalytic Upgrading of Heavy Oil. ResearchGate. Available at: [Link]
-
Hart, A., et al. (2020). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading... ResearchGate. Available at: [Link]
-
Ramírez, J., et al. (2002). Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2019). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. PMC. Available at: [Link]
-
Deligny, J., et al. (2019). Liquid-Phase Hydrogenation of Naphthalene and Tetralin on Ni/Al2O3: Kinetic Modeling. ResearchGate. Available at: [Link]
-
Zhang, X. M., et al. (1998). Substituent Effects on the C-H Bond Dissociation Energy of Toluene. A Density Functional Study. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. Available at: [Link]
-
Chan, B., & Radom, L. (2015). Homolytic C-H and N-H Bond Dissociation Energies of Strained Organic Compounds. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2021). Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. ACS Catalysis. Available at: [Link]
-
Zarl, E., et al. (2010). Tin-containing Indane and Tetralin Derivatives. ResearchGate. Available at: [Link]
-
Luo, Y-R. (2007). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. Available at: [Link]
-
Taylor & Francis Online. (2018). Tetralin – Knowledge and References. Available at: [Link]
-
An, V. D., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Indane. Available at: [Link]
-
Korth, H.-G., et al. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 119-64-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 16. mdpi.com [mdpi.com]
The Crucible of Transformation: A Comparative Guide to 1,2,3,4-Tetrahydronaphthalene Performance in Diverse Reactor Systems
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Optimizing Reactions with 1,2,3,4-Tetrahydronaphthalene.
In the intricate landscape of chemical synthesis and process development, the choice of reactor is as critical as the selection of reactants and catalysts. This guide provides an in-depth comparative analysis of the performance of this compound (Tetralin), a versatile hydrogen-donor solvent and synthetic building block, across a spectrum of reactor types. By examining key performance indicators such as conversion, selectivity, and yield in various chemical transformations, this document aims to equip researchers with the insights necessary to make informed decisions for their specific applications.
The Significance of Reactor Selection in Tetralin Chemistry
This compound is a cornerstone molecule in numerous applications, from its role as a hydrogen donor in coal liquefaction and heavy oil upgrading to its use as a precursor in the synthesis of pharmacologically active compounds.[1] The efficiency of reactions involving Tetralin is profoundly influenced by the reactor environment. Heat and mass transfer limitations, residence time distribution, and catalyst-reactant contacting patterns are all dictated by the reactor configuration, directly impacting product distribution and overall process viability. This guide will navigate the performance of Tetralin in key chemical processes, offering a comparative lens on how different reactor technologies can be leveraged to achieve desired outcomes.
I. Hydrogenation of Naphthalene to Tetralin: A Tale of Two Systems
The synthesis of Tetralin via the partial hydrogenation of naphthalene is a foundational industrial process. The primary challenge lies in achieving high selectivity towards Tetralin while minimizing the over-hydrogenation to decalin.
Batch Reactors: Precision in Small-Scale Synthesis
Batch reactors offer excellent flexibility for small-scale production and process development, allowing for precise control over reaction conditions.[2] In the context of naphthalene hydrogenation, batch systems, particularly high-pressure autoclaves, are frequently employed for catalyst screening and kinetic studies.
A notable advancement in batch hydrogenation is the use of supercritical fluids to enhance mass transfer. In one study, the hydrogenation of naphthalene to Tetralin in a batch reactor using supercritical hexane as a solvent demonstrated a selectivity of nearly 100% at almost full conversion.[2][3] The enhanced diffusivity and lower viscosity of the supercritical medium facilitate more efficient contact between the hydrogen, naphthalene, and the catalyst surface.[3]
Experimental Protocol: Naphthalene Hydrogenation in a Supercritical Batch Reactor
-
Catalyst Preparation: A Platinum-based catalyst supported on a hyper-cross-linked aromatic polymer (Pt/HAP) is prepared and characterized.
-
Reactor Charging: The Pt/HAP catalyst, naphthalene, and hexane are loaded into a high-pressure autoclave.
-
System Purging: The reactor is sealed and purged multiple times with high-purity hydrogen gas to remove any residual air.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 250 °C), exceeding the critical point of hexane.[3]
-
Reaction Monitoring: The reaction is allowed to proceed for a specified duration, with samples potentially withdrawn at intervals to monitor conversion and selectivity via gas chromatography (GC).
-
Product Recovery: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The liquid product is then analyzed to determine the final product distribution.[1]
Continuous Flow Reactors: The Path to Scalability and Intensification
For larger-scale production, continuous flow reactors, such as fixed-bed reactors, offer significant advantages in terms of throughput, consistency, and safety.[4] In a fixed-bed reactor, the catalyst is packed into a tube, and the reactants are continuously passed through it. This configuration provides excellent control over residence time and temperature gradients.
While direct comparative data for naphthalene hydrogenation in batch versus continuous reactors under identical conditions is scarce, the principles of reactor engineering suggest that for a well-optimized continuous process, higher space-time yields can be achieved. The superior heat and mass transfer characteristics of flow reactors can lead to enhanced catalyst performance and stability.[5]
II. Tetralin as a Hydrogen Donor: A Comparative Look at Batch and Continuous Processes
Tetralin's ability to donate hydrogen is pivotal in processes like coal liquefaction and heavy oil upgrading. The choice of reactor significantly impacts the efficiency of hydrogen transfer and the subsequent product distribution.
Batch Reactors in Coal Liquefaction
Batch reactors have been instrumental in fundamental studies of coal liquefaction using Tetralin as a hydrogen donor. In these systems, coal is slurried with Tetralin and heated under pressure. At liquefaction temperatures of 380°C and 420°C, the transformation rates of Tetralin were found to be 69.76% and 83.86%, respectively.[6][7] At the higher temperature, Tetralin primarily undergoes dehydrogenation to naphthalene to provide active hydrogen.[6][7]
Table 1: Performance of Tetralin as a Hydrogen Donor in Coal Liquefaction (Batch Reactor)
| Reaction Temperature (°C) | Tetralin Transformation Rate (%) | Primary Transformation Pathway | Reference |
| 380 | 69.76 | Hydrogen Transfer | [6][7] |
| 420 | 83.86 | Dehydrogenation to Naphthalene | [6][7] |
Alternatives to Tetralin as Hydrogen Donors
While Tetralin is a highly effective hydrogen donor, other solvents have been investigated. In the context of heavy oil upgrading in a batch reactor, both decalin and an external hydrogen gas environment have been shown to be more effective than Tetralin in improving the API gravity of the upgraded oil and suppressing coke formation.[8] Decalin, being fully saturated, can donate more hydrogen per molecule. However, the choice of solvent is also dictated by economic factors and the potential for solvent recycling.
Table 2: Comparison of Hydrogen Donors in Heavy Oil Upgrading (Batch Reactor)
| Hydrogen Donor | API Gravity Improvement (points) | Coke Formation (%) | Reference |
| Tetralin | 1.5 | 17.3 | [8] |
| Decalin | 2.0 | 13.4 | [8] |
| Hydrogen Gas | 1.4 | 14.2 | [8] |
III. Hydrocracking of Tetralin: Packed-Bed Reactors for BTX Production
The hydrocracking of Tetralin into valuable benzene, toluene, and xylene (BTX) is a significant area of research. Packed-bed reactors are the preferred configuration for this gas-phase catalytic reaction.
In a study utilizing various zeolite catalysts in a packed-bed reactor, H-ZSM-5 demonstrated the highest catalytic activity and resistance to carbon deposition for the selective hydrocracking of Tetralin to BTX.[9] A BTX selectivity of 52.2 mol% was achieved with a total conversion of 88.7 mol% after 4 hours on stream at 370°C.[9] The reaction pathway involves a complex network of hydrocracking, ring-opening, dehydrogenation, and isomerization reactions.[9][10]
Experimental Protocol: Hydrocracking of Tetralin in a Packed-Bed Reactor
-
Catalyst Loading: A known weight of the catalyst (e.g., H-ZSM-5) is loaded into a stainless-steel packed-bed reactor.
-
Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of an inert gas or hydrogen.
-
Reactant Feed: A mixture of Tetralin and hydrogen gas at a specific molar ratio is continuously fed into the reactor at a controlled flow rate (defined by the Gas Hourly Space Velocity, GHSV).
-
Reaction Conditions: The reactor is maintained at the desired temperature (e.g., 370°C) and pressure (e.g., 1 bar).[9]
-
Product Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The composition of both phases is analyzed using gas chromatography (GC) to determine the conversion of Tetralin and the selectivity to BTX and other products.[9][11]
IV. Oxidation of Tetralin: Exploring Reactor Influences on Selectivity
The oxidation of Tetralin can yield a variety of valuable oxygenated products. However, controlling the selectivity of this free-radical-mediated reaction is a significant challenge. The reactor type plays a crucial role in managing heat and mass transfer, which in turn affects the product distribution.
While specific comparative data for Tetralin oxidation in different reactor types is limited, studies on similar liquid-phase oxidation reactions indicate that continuous stirred-tank reactors (CSTRs) and microreactors can offer advantages over batch reactors. The efficient mixing in a CSTR can help maintain a uniform temperature and reactant concentration, which is critical for controlling selectivity.[12][13] Microreactors, with their extremely high surface-to-volume ratios, provide exceptional heat and mass transfer, potentially leading to higher selectivity and yields.[14]
V. Visualizing Reaction Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.
Caption: Simplified reaction pathway for the hydrogenation of naphthalene.
Caption: Generalized experimental workflow for a batch reactor.
Caption: Generalized experimental workflow for a fixed-bed reactor.
Conclusion: Tailoring the Reactor to the Reaction
The performance of this compound in chemical transformations is inextricably linked to the chosen reactor technology. Batch reactors provide unparalleled flexibility for research and development, enabling detailed kinetic studies and catalyst screening. For large-scale production, continuous flow reactors, such as packed-bed and fixed-bed systems, offer superior throughput, consistency, and safety. Emerging technologies like microreactors and the use of supercritical fluids present exciting opportunities for process intensification, leading to higher selectivities and yields.
Ultimately, the optimal reactor choice depends on the specific reaction, desired product, production scale, and economic considerations. By understanding the interplay between Tetralin's chemical properties and the physical characteristics of different reactor types, researchers can unlock new efficiencies and drive innovation in their respective fields.
References
-
Pinto, F., et al. (a) presents the yields of liquids retrieved from the autoclave (direct... | Download Scientific Diagram. ResearchGate. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Chemistry. [Link]
-
Hart, A., et al. Tetralin and Decalin H-Donor Effect on Catalytic Upgrading of Heavy Oil Inductively Heated with Steel Balls. MDPI. [Link]
-
Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. National Institutes of Health. [Link]
-
Ranking of Hydrogen Donor Reactivity by Model Acceptor and by Coal Conversion. DocsDrive. [Link]
-
Bykov, A. V., et al. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Infoscience. [Link]
-
Dokjampa, S., et al. Comparative study of the hydrogenation of tetralin on supported Ni, Pt, and Pd catalysts. The University of Oklahoma. [Link]
-
Bykov, A. V., et al. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Infoscience. [Link]
-
Shafaghat, H., et al. Using decalin and tetralin as hydrogen source for transfer hydrogenation of renewable lignin-derived phenolics over activated carbon supported Pd and Pt catalysts | Request PDF. ResearchGate. [Link]
-
Flow hydrogenation of α‐tetralone. | Download Scientific Diagram. ResearchGate. [Link]
-
Hart, A., et al. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI. [Link]
-
Reaction scheme for the tetralin hydrocracking into BTX. ResearchGate. [Link]
-
Kostyniuk, A., et al. Catalytic hydrocracking reactions of tetralin as aromatic biomass tar model compound to benzene/toluene/xylenes (BTX) over zeolites under ambient pressure conditions. ResearchGate. [Link]
-
Reaction scheme for tetralin hydrocracking over bifunctional catalysts.... ResearchGate. [Link]
-
Mechanism of tetralin conversion on zeolites for the production of benzene derivatives. Royal Society of Chemistry. [Link]
-
Catalytic hydrocracking reactions of tetralin biomass tar model compound to benzene, toluene and xylenes (BTX) over metal-modified ZSM-5 in ambient pressure reactor. IDEAS/RePEc. [Link]
-
First order behavior for tetralin conversion in a continuous flow... | Download Scientific Diagram. ResearchGate. [Link]
-
Effect of Tetralin, Decalin and Naphthalene as Hydrogen Donors in the Upgrading of Heavy Oils. Bohrium. [Link]
-
Bykov, A. V., et al. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. MDPI. [Link]
-
Kostyniuk, A., et al. (PDF) Catalytic hydrocracking reactions of tetralin biomass tar model compound to benzene, toluene and xylenes (BTX) over metal-modified ZSM-5 in ambient pressure reactor. ResearchGate. [Link]
-
Experimental Study of Tetralin Oxidation and Kinetic Modeling of Its Pyrolysis and Oxidation. Figshare. [Link]
-
Tetralin Hydrogenation over Supported Nickel Catalysts | Request PDF. ResearchGate. [Link]
-
Experimental Data | PDF. Scribd. [Link]
-
Development of Lab-Scale Continuous Stirred-Tank Reactor as Flow Process Tool for Oxidation Reactions Using Molecular Oxygen. National Institutes of Health. [Link]
-
Industrial data for the hydrocracking reactor. | Download Table. ResearchGate. [Link]
-
Bykov, A. V., et al. (PDF) New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. ResearchGate. [Link]
-
(PDF) A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate. [Link]
-
Selective Hydrogenation of Naphthalene to Produce Tetralin over a Ni/S950 Catalyst under Mild Conditions | Request PDF. ResearchGate. [Link]
-
Comparison of Moving-Bed Catalytic Tar Hydrocracking Processes. MDPI. [Link]
-
Experimental Study of Tetralin Oxidation and Kinetic Modeling of Its Pyrolysis and Oxidation. ACS Publications. [Link]
-
Performance of continuous stirred tank reactor (CSTR) on fermentative biohydrogen production from melon waste. ResearchGate. [Link]
-
Dynamic Characteristics of Continuous Stirred Tank Reactor (CSTR) Part I: Adiabatic Reactor. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles [infoscience.epfl.ch]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ou.edu [ou.edu]
- 6. Frontiers | Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction [frontiersin.org]
- 7. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Lab-Scale Continuous Stirred-Tank Reactor as Flow Process Tool for Oxidation Reactions Using Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
This guide provides essential, step-by-step procedures for the proper and safe disposal of 1,2,3,4-tetrahydronaphthalene (also known as Tetralin), a common solvent and chemical intermediate in research and development settings. Adherence to these protocols is critical not only for regulatory compliance but also for the fundamental safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety data and best practices to ensure a self-validating system of chemical waste management.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its disposal requires meticulous care due to a combination of health, physical, and environmental risks. The primary hazards are summarized below.
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Rationale & Associated Risks |
|---|---|---|
| Health Hazards | Aspiration Hazard (Category 1) [1][2], Skin/Eye Irritation (Category 2) [1][3][4], Suspected Carcinogen (Category 2) [1][2] | May be fatal if swallowed and enters the airways, causing chemical pneumonitis[1][2][5]. Direct contact causes serious irritation to the eyes and skin[1][3][4]. Prolonged or repeated exposure may lead to dermatitis[3]. It is also suspected of causing cancer[1][2]. |
| Physical Hazards | Combustible Liquid (Category 4) , Peroxide Formation | The liquid is combustible, with a flash point around 77°C (171°F), and its vapors can form explosive mixtures with air[3][4][6]. Critically, upon prolonged exposure to air and light, it can form unstable and potentially explosive peroxides[2][3][4][7][8]. This reaction is a significant risk, especially before any distillation or evaporation process. |
| Environmental Hazards | Toxic to Aquatic Life with Long-Lasting Effects (Category 2) [1][3][9] | This chemical is classified as an environmentally hazardous substance[1][6]. Accidental release into drains or waterways can cause significant, long-term harm to aquatic ecosystems[1][3][10]. |
Pre-Disposal Operations: Handling and Waste Collection
Proper disposal begins with correct handling and segregation at the point of generation. Integrating waste management into the experimental workflow is a cornerstone of laboratory safety.
Required Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense. The following equipment must be worn when handling Tetralin, including for waste consolidation and disposal preparation.
Table 2: Required Personal Protective Equipment (PPE) for Handling Tetralin Waste
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles[3][4][9]. A face shield is recommended when handling larger quantities[2]. | Protects against splashes and vapors that can cause serious eye irritation[1][3]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation and potential systemic absorption[3][4][5]. |
| Body Protection | Laboratory coat. A chemical-resistant apron or full suit may be required for larger volumes or spill cleanup[2][3][4]. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood[3]. If ventilation is insufficient, an approved vapor respirator is necessary[4]. | Minimizes inhalation of vapors, which can cause respiratory tract irritation, dizziness, and other central nervous system effects[3][5]. |
Segregation and Collection of Tetralin Waste
The principle of "cradle-to-grave" hazardous waste management begins in the lab.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for liquid Tetralin waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a secure, tight-fitting lid.
-
Label Correctly and Clearly: As soon as the container is designated for waste, it must be labeled. The label should clearly state "Hazardous Waste ," list the full chemical name "This compound ," and include an approximate concentration if mixed with other solvents.
-
Maintain Chemical Compatibility: Do NOT mix Tetralin waste with incompatible materials. It is reactive with strong oxidizing agents[3][4]. Mixing could lead to a vigorous, exothermic reaction.
-
Keep Containers Closed: The waste container must be kept closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents the formation of peroxides from atmospheric oxygen[3].
-
Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat, open flames, and direct sunlight to mitigate fire and peroxide formation risks[4][7].
The Disposal Workflow: A Step-by-Step Protocol
Disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
-
Waste Characterization: All waste containing this compound must be managed as hazardous waste due to its ignitability, toxicity, and environmental hazards.
-
Final Containment and Labeling: Once the waste container is full (up to 90% capacity to allow for expansion), ensure it is securely sealed. Verify that the hazardous waste label is complete and accurate, including the accumulation start date.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[1][2]. This is not merely a recommendation; it is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[11][12]. The waste will typically be transported to a specialized facility for high-temperature incineration equipped with afterburners and scrubbers[2].
Disposal Decision Workflow
The following diagram outlines the logical flow for the safe management and disposal of Tetralin waste.
Caption: Figure 1. Decision workflow for Tetralin waste disposal.
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accident.
Spill Response Protocol
The response varies significantly with the size of the spill.
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area and control all ignition sources[4].
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (See Table 2), contain the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite[1][3][5][6]. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[1][6][13].
-
Clean the spill area with soap and water.
-
-
Major Spill (large volume, uncontained, or in a poorly ventilated area):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response number (e.g., Public Safety, EHS) and provide details about the chemical and the location of the spill[14].
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
First Aid Measures
Immediate and correct first aid can prevent severe injury.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][4]. Remove contact lenses if present and easy to do[1][3]. Seek immediate medical attention[4][6].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water[4][6]. Seek medical attention if irritation develops or persists[1][4].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[4]. If symptoms persist, seek medical attention.
-
Ingestion: Do NOT induce vomiting, as this material poses a severe aspiration hazard[2][4][6]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional[4][6].
By adhering to these rigorous disposal and safety protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public well-being.
References
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET TETRALIN. Retrieved from oxfordlabchem.com. [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2023, March 30). This compound - SAFETY DATA SHEET. Retrieved from pentachemicals.eu. [Link]
-
DC Chemicals. (2025, December 29). Tetralin | MSDS. Retrieved from dcchemicals.com. [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from atamankimya.com. [Link]
-
Loba Chemie. (2024, October 11). TETRALIN FOR SYNTHESIS Safety Data Sheet. Retrieved from lobachemie.com. [Link]
-
Sciencemadness Wiki. (2020, August 31). Tetralin. Retrieved from sciencemadness.org. [Link]
-
GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 119-64-2 Name: this compound. Retrieved from ghs.net. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). REGULATIONS AND ADVISORIES. Retrieved from atsdr.cdc.gov. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from ehs.princeton.edu. [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from YouTube. [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 9. dcchemicals.com [dcchemicals.com]
- 10. fishersci.ca [fishersci.ca]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
A Comprehensive Guide to the Safe Handling of 1,2,3,4-Tetrahydronaphthalene
Navigating the complexities of chemical handling in a research and development setting demands a synthesis of rigorous safety protocols and a deep understanding of the substance's intrinsic properties. This guide provides essential, actionable intelligence for the safe handling of 1,2,3,4-Tetrahydronaphthalene (also known as Tetralin), a versatile solvent and chemical intermediate. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure operational integrity, and foster a culture of safety.
Understanding the Hazard Profile of this compound
This compound is a colorless liquid with a characteristic odor. While a valuable reagent, it presents a multifaceted hazard profile that necessitates stringent adherence to safety protocols. A thorough understanding of these risks is the bedrock of safe laboratory practice.
Primary Hazards:
-
Aspiration Toxicity: May be fatal if swallowed and enters the airways.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Carcinogenicity: Suspected of causing cancer through inhalation.[1][2]
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air above 77°C.[3]
-
Peroxide Formation: Prolonged exposure to air and light can lead to the formation of potentially explosive peroxides.[4][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to prevent exposure. The following table outlines the recommended PPE for handling this compound, with an emphasis on material compatibility and protection levels.
| Body Part | PPE Recommendation | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. Contact lenses should not be worn when handling this chemical as they can absorb irritants.[4] |
| Hands | Viton® or Polyvinyl chloride (PVC) gloves | These materials have demonstrated good resistance to this compound. Always check the manufacturer's glove selection guide for breakthrough times and degradation data.[1][4] |
| Body | Chemical-resistant lab coat or overalls | Protects against incidental skin contact. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required when working in poorly ventilated areas or when the potential for inhalation of vapors is high.[1] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is paramount to minimizing risk. The following workflow provides a procedural framework for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1][2]
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean, uncluttered, and has adequate ventilation.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
Handling and Use
-
Grounding and Bonding: When transferring the liquid, ensure all containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.
-
Avoid Inhalation and Contact: Handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors. Avoid direct contact with skin and eyes.[1]
-
Heating: If heating is necessary, use a controlled heating source like a heating mantle. Avoid open flames.[3]
-
Peroxide Check: For older containers or material that has been exposed to air, it is crucial to test for the presence of peroxides before heating or distillation, as these can be explosive.[3]
Storage
-
Container Integrity: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like nitrogen to prevent oxidation and peroxide formation.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill:
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the details of the spilled chemical.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Segregation: Do not mix with other incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
By implementing these comprehensive safety measures, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
This compound - SAFETY DATA SHEET. (2023-03-30). Retrieved from [Link]
-
This compound - Ataman Kimya. Retrieved from [Link]
-
ICSC 1527 - this compound - International Chemical Safety Cards (ICSCs). Retrieved from [Link]
-
This compound - Hazardous Agents - Haz-Map. Retrieved from [Link]
-
GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 1527 - this compound [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 119-64-2 Name: this compound [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
